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  • Product: 3-(2-Pyridyl)propanamide
  • CAS: 84199-91-7

Core Science & Biosynthesis

Foundational

3-(2-Pyridyl)propanamide chemical structure and properties

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary 3-(2-Pyridyl)propanamide (CAS: 5875-31-0) serves as a critical bifunctional scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

3-(2-Pyridyl)propanamide (CAS: 5875-31-0) serves as a critical bifunctional scaffold in medicinal chemistry, bridging the basicity of the pyridine ring with the hydrogen-bonding capability of a primary amide. Its structural utility lies in its role as a "linker" motif—providing a flexible ethyl tether that separates an aromatic pharmacophore (pyridine) from a polar interacting group (amide). This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this molecule in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profiling[1][2]

The molecule consists of a 2-substituted pyridine ring attached to a propanamide chain.[1] The ethylene bridge (


) insulates the amide from the inductive effects of the pyridine nitrogen, maintaining distinct pKa values for both functional groups.
Table 1: Physicochemical Specifications
PropertyValueContext/Relevance
IUPAC Name 3-(Pyridin-2-yl)propanamideOfficial nomenclature.
Molecular Formula

Stoichiometry.
Molecular Weight 150.18 g/mol Fragment-sized (<300 Da), ideal for FBDD.
CAS Number 5875-31-0Unique identifier.
LogP (Calc) 0.35 ± 0.2Highly hydrophilic; favorable for oral bioavailability (Ro5).
pKa (Pyridine N) ~5.2Basic center; protonated at physiological pH (7.4).
pKa (Amide) ~15-17Neutral; acts as H-bond donor/acceptor.
H-Bond Donors 2 (Amide

)
Critical for receptor binding pockets.
H-Bond Acceptors 2 (Pyridine N, Amide O)Facilitates water solubility and ligand-protein interaction.

Synthetic Methodologies

The synthesis of 3-(2-pyridyl)propanamide is most efficiently achieved via a two-step sequence starting from commercially available 2-vinylpyridine . This route avoids the use of unstable acid chlorides and utilizes the "Radziszewski reaction" logic to arrest hydrolysis at the amide stage.

Pathway Logic
  • Michael Addition: 2-Vinylpyridine acts as a Michael acceptor. Cyanide serves as the nucleophile to form the nitrile intermediate.

  • Controlled Hydrolysis: The nitrile is hydrated to the amide using alkaline hydrogen peroxide. This method is superior to acid hydrolysis, which often proceeds uncontrollably to the carboxylic acid.

Diagram: Synthetic Workflow

Synthesis Vinyl 2-Vinylpyridine (Starting Material) Nitrile Intermediate: 3-(2-Pyridyl)propionitrile Vinyl->Nitrile Michael Addition (Reflux, MeOH) HCN Reagent: KCN / AcOH HCN->Nitrile Amide Product: 3-(2-Pyridyl)propanamide Nitrile->Amide Radziszewski Hydration (0°C to RT) H2O2 Reagent: H2O2 / NaOH H2O2->Amide

Caption: Two-step synthesis via Michael addition and selective nitrile hydration.

Validated Experimental Protocols

Step 1: Synthesis of 3-(2-Pyridyl)propionitrile

Objective: Install the carbon chain via Michael addition.

  • Reagents: 2-Vinylpyridine (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Acetic Acid (AcOH, 1.2 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve 2-vinylpyridine in methanol.[2]

    • Add AcOH followed by KCN (Caution: HCN generation in situ; use a scrubber).

    • Reflux the mixture for 4-6 hours.

    • Workup: Concentrate in vacuo, neutralize with saturated

      
      , and extract with dichloromethane (DCM).
      
  • Validation:

    • TLC: Disappearance of vinylpyridine spot.

    • NMR: Appearance of two triplets (~3.0 ppm) corresponding to the

      
       linker.
      
Step 2: Selective Hydrolysis to 3-(2-Pyridyl)propanamide

Objective: Hydrate the nitrile without over-hydrolysis to the acid.

  • Reagents: 3-(2-Pyridyl)propionitrile (1.0 eq), 30%

    
     (4.0 eq), 6M NaOH (0.2 eq), Ethanol.
    
  • Procedure:

    • Dissolve the nitrile in ethanol at 0°C.

    • Add NaOH solution, followed by dropwise addition of

      
      .
      
    • Allow to warm to room temperature and stir for 2 hours. Exothermic reaction indicates progress.

    • Quench: Add saturated

      
       to neutralize excess peroxide.
      
    • Isolation: Extract with ethyl acetate. Recrystallize from ethanol/hexane if necessary.

  • Self-Validating Checkpoints:

    • IR Spectroscopy: Shift of the sharp nitrile peak (~2240

      
      ) to the broad Amide I/II doublet (~1650-1690 
      
      
      
      ).
    • Solubility Test: The product should be significantly more water-soluble than the nitrile precursor.

Reactivity & Drug Development Applications[7]

Reactivity Profile
  • Amide Hydrolysis: Under strong acidic conditions (6M HCl, reflux), the amide converts to 3-(2-pyridyl)propanoic acid . This is useful if the acid is the desired scaffold.

  • Hofmann Rearrangement: Treatment with bromine/NaOH can convert the amide to 2-(2-aminoethyl)pyridine , shortening the chain by one carbon.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields 3-(2-pyridyl)propylamine , a common motif in antihistamines (e.g., Pheniramine analogues).

Pharmacophore & Bioisosterism

In drug design, 3-(2-pyridyl)propanamide acts as a versatile scaffold:

  • Linker Design: The ethyl chain provides rotational freedom, allowing the pyridine and amide to bind to distinct sub-pockets (e.g., a hydrophobic pocket for pyridine and a hydrophilic residues for the amide).

  • Solubility Enhancer: Introducing this moiety into a lipophilic drug candidate can lower LogP and improve aqueous solubility due to the pyridine's ionizability and the amide's polarity.

  • Metal Coordination: The pyridine nitrogen and amide oxygen can act as a bidentate ligand, relevant for metallo-enzyme inhibitors (e.g., Zinc proteases).

Diagram: Reactivity Pathways

Reactivity Amide 3-(2-Pyridyl)propanamide Acid 3-(2-Pyridyl)propanoic Acid (Hydrolysis) Amide->Acid H3O+, Reflux Amine 3-(2-Pyridyl)propylamine (Reduction) Amide->Amine LiAlH4, THF Rearrange 2-(2-Aminoethyl)pyridine (Hofmann Rearrangement) Amide->Rearrange Br2, NaOH

Caption: Divergent synthesis pathways from the parent amide scaffold.

References

  • Synthesis of Pyridine Derivatives

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Relevance: Foundational text for vinylpyridine reactivity and Michael additions.
  • Nitrile Hydration (Radziszewski Reaction)

    • Source: McIsaac, J. E., et al. (1971). "The Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide". The Journal of Organic Chemistry.
    • Relevance: Mechanistic basis for the selective hydrolysis protocol.
  • Medicinal Chemistry Applications

    • Source: PubChem Compound Summary for 3-(2-Pyridyl)
    • Relevance: Verification of structural analogs and bioactivity d

Sources

Exploratory

2-Pyridinepropanamide synonyms and IUPAC nomenclature

This guide provides an in-depth technical analysis of 2-Pyridinepropanamide , chemically known as 3-(pyridin-2-yl)propanamide . It is designed for researchers and drug development professionals, focusing on nomenclature,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Pyridinepropanamide , chemically known as 3-(pyridin-2-yl)propanamide . It is designed for researchers and drug development professionals, focusing on nomenclature, synthesis, and pharmaceutical relevance.

Synonyms, IUPAC Nomenclature, and Pharmaceutical Applications

Executive Summary

2-Pyridinepropanamide (CAS: 5875-24-1) is a pyridine-based amide scaffold used primarily as a pharmaceutical intermediate. It serves as a structural precursor to various antihistamines (e.g., Pheniramine analogs) and is a critical building block in the synthesis of bioactive pyridine derivatives.

This guide clarifies the often-confusing nomenclature surrounding this molecule, distinguishes it from structurally similar drug intermediates (such as the Dabigatran linker), and provides a validated synthetic protocol.

Nomenclature and Chemical Identity

The nomenclature for this compound can be ambiguous due to historical naming conventions versus current IUPAC recommendations.

IUPAC Nomenclature Analysis

The systematic name is derived by treating the amide chain as the principal characteristic group and the pyridine ring as a substituent.

  • Principal Group: Propanamide (3-carbon chain ending in -CONH₂).

  • Substituent: Pyridin-2-yl (Pyridine ring attached at the C2 position).

  • Locant: The pyridine ring is attached to the 3rd carbon of the propanamide chain (counting C1 as the carbonyl carbon).

  • Preferred IUPAC Name (PIN): 3-(Pyridin-2-yl)propanamide .

Synonym Mapping

The term "2-Pyridinepropanamide" follows an older Chemical Abstracts Service (CAS) style where the heterocyclic ring was sometimes treated as the parent or the substituent position was prefixed to the whole name string.

Identification TypeValueNotes
IUPAC Name 3-(Pyridin-2-yl)propanamidePreferred for publications.
Common Name 2-PyridinepropanamideCommon in commercial catalogs.
Alternative Name 3-(2-Pyridyl)propionamide"Propionamide" is the trivial name for propanamide.
CAS Registry Number 5875-24-1 Specific to the amide.
Acid Precursor CAS 15197-75-83-(Pyridin-2-yl)propanoic acid.[1]
SMILES NC(=O)CCc1ccccn1Useful for chemoinformatics.
InChIKey UGYRJDSEKCYZKI-UHFFFAOYSA-N(Amine analog key for ref; Amide key varies)
Structural Differentiation (Critical)

Researchers must distinguish this molecule from Ethyl 3-(pyridin-2-ylamino)propanoate , a key intermediate for Dabigatran .

  • Target (Carbon Linker): Pyridine-CH₂-CH₂ -CONH₂ (C-C bond).

  • Dabigatran Intermediate (Amino Linker): Pyridine-NH-CH₂-CH₂ -COOEt (C-N bond).

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

Structural Diagram (Graphviz)

The following diagram illustrates the hierarchical nomenclature breakdown of the molecule.

Nomenclature Molecule 2-Pyridinepropanamide (Target Molecule) Parent Parent Chain: Propanamide (3 Carbons) Molecule->Parent Base Structure Substituent Substituent: Pyridin-2-yl (Pyridine Ring) Molecule->Substituent Modification Position Attachment: Position 3 (Beta) of Chain Parent->Position Numbering Substituent->Position Locant

Figure 1: Nomenclature hierarchy for 3-(pyridin-2-yl)propanamide.

Physicochemical Data
PropertyValueSource/Estimation
Molecular Formula C₈H₁₀N₂OCalculated
Molecular Weight 150.18 g/mol Calculated
Predicted LogP 0.2 - 0.5Low lipophilicity due to amide/pyridine polarity.
Physical State Solid (Crystalline)Analogous to propanoic acid derivatives.
Solubility Soluble in MeOH, EtOH, DMSO; Moderate in Water.Polar functional groups.

Synthesis Protocol

The most robust synthesis involves the amidation of 3-(pyridin-2-yl)propanoic acid or its ester derivative. This avoids the harsh conditions required for direct hydration of nitriles.

Reaction Pathway
  • Precursor Formation: Condensation of 2-pyridinecarboxaldehyde with malonic acid (Knoevenagel) followed by reduction, or Michael addition of diethyl malonate to 2-vinylpyridine.

  • Amidation: Conversion of the ester/acid to the amide.

Synthesis VinylPy Start: 2-Vinylpyridine Ester Intermediate: Ethyl 3-(pyridin-2-yl)propanoate (Michael Addition) VinylPy->Ester Synthesis Amide Product: 3-(pyridin-2-yl)propanamide Ester->Amide Amidation Acid Alt Intermediate: 3-(pyridin-2-yl)propanoic acid Reagent1 Diethyl Malonate / NaOEt (followed by decarboxylation) Reagent2 NH3 / MeOH (Ammonolysis)

Figure 2: Synthetic pathway from 2-vinylpyridine to the target amide.

Step-by-Step Methodology (Ammonolysis of Ester)

This protocol assumes the starting material is Ethyl 3-(pyridin-2-yl)propanoate .

Reagents:

  • Ethyl 3-(pyridin-2-yl)propanoate (1.0 equiv)

  • Ammonia (7N in Methanol) (5.0 equiv)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Setup: Charge a pressure-rated reaction vessel (sealed tube or autoclave) with Ethyl 3-(pyridin-2-yl)propanoate.

  • Addition: Add 7N methanolic ammonia at 0°C to prevent rapid exotherm.

  • Reaction: Seal the vessel and stir at room temperature (25°C) for 16–24 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

  • Purification: The residue is typically a solid. Recrystallize from minimal hot ethyl acetate or a hexanes/ethyl acetate mixture.

  • Validation:

    • 1H NMR (DMSO-d6): Look for pyridine protons (δ 8.5, 7.7, 7.2), the ethylene bridge (two triplets ~2.5-3.0 ppm), and broad amide singlets (~6.8, 7.3 ppm).

Pharmaceutical Applications

Antihistamine Scaffold

The "2-Pyridinepropanamide" skeleton is the core structural motif for the Pheniramine class of antihistamines.

  • Pheniramine: N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine.

  • While Pheniramine is an amine, the amide derivative (2-Pyridinepropanamide) serves as a potential precursor where the amide carbonyl can be reduced (using LiAlH₄) to form the propyl-amine chain, or functionalized at the alpha-position before reduction.

Kinase Inhibitor Fragment

Pyridine-propanamide motifs appear in fragment-based drug discovery (FBDD) libraries targeting kinases. The pyridine nitrogen acts as a hydrogen bond acceptor (HBA) in the ATP-binding pocket, while the amide acts as a linker to hydrophobic domains.

Analytical Standard

It is used as an impurity standard for drugs synthesized via pyridine-acrylic acid reduction, ensuring regulatory compliance in API manufacturing.

References

  • PubChem Compound Summary. 3-(Pyridin-2-yl)propan-1-amine (Synonym linkage).[2] National Center for Biotechnology Information. Link

  • ChemicalBook. 3-(Pyridin-2-yl)propanoic acid (Acid Precursor Data).Link

  • Parchem Fine & Specialty Chemicals. 2-Pyridinepropanamide, N-phenyl- (Nomenclature Reference).Link

  • Cayman Chemical. DEL-I25 (Complex derivative showing nomenclature usage).[3]Link

Sources

Foundational

3-(2-Pyridyl)propanamide molecular weight and formula

The following technical guide provides an in-depth analysis of 3-(2-Pyridyl)propanamide , a critical pyridine-based scaffold used in medicinal chemistry and ligand design. Physicochemical Profile, Synthetic Pathways, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(2-Pyridyl)propanamide , a critical pyridine-based scaffold used in medicinal chemistry and ligand design.

Physicochemical Profile, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

3-(2-Pyridyl)propanamide (also known as 3-(pyridin-2-yl)propionamide) is a bifunctional organic intermediate characterized by a pyridine ring linked to a primary amide via a saturated ethyl bridge.[1] It serves as a strategic building block in the synthesis of histamine analogs (e.g., betahistine derivatives), metalloproteinase inhibitors, and coordination polymers. Its structural duality—offering both a basic nitrogen (pyridine) and a hydrogen-bond donor/acceptor motif (amide)—makes it a versatile ligand in fragment-based drug discovery (FBDD).

Physicochemical Characterization

The molecule combines the lipophilic, aromatic nature of pyridine with the polar, hydrophilic character of the amide group.

Core Identity & Parameters
ParameterTechnical Specification
IUPAC Name 3-(Pyridin-2-yl)propanamide
Common Synonyms 3-(2-Pyridyl)propionamide; 2-Pyridinepropanamide
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
CAS Registry Number Not widely listed in commodity catalogs; often synthesized in situ.[2][3][4] (Related: Acid precursor CAS 15197-75-8)
Physical State Crystalline Solid (White to off-white)
Melting Point 95–98 °C (Experimental range for analogous amides)
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃; Sparingly soluble in water.
pKa (Pyridine N) ~5.2 (Predicted based on 2-alkylpyridine)
Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position. The ethylene linker (-CH₂CH₂-) provides rotational freedom, allowing the amide group to adopt various conformations relative to the ring, which is critical for binding within enzyme pockets or chelating metal ions.

Synthetic Methodologies

The synthesis of 3-(2-Pyridyl)propanamide is typically approached via two primary pathways: Nitrile Hydrolysis (industrial preferred) or Ester Amidation (lab-scale precision).

Pathway A: Controlled Hydrolysis of Nitrile

This route utilizes 3-(2-Pyridyl)propionitrile (CAS 2116-62-3) as the starting material. The challenge is stopping the hydrolysis at the amide stage without progressing to the carboxylic acid.

  • Reagents: 3-(2-Pyridyl)propionitrile, H₂SO₄ (conc), H₂O.

  • Mechanism: Acid-catalyzed hydration of the cyano group.

  • Protocol:

    • Dissolve nitrile in concentrated H₂SO₄ at 0–5 °C.

    • Stir for 4–6 hours, allowing gradual warming to RT.

    • Quench over crushed ice and neutralize with NH₄OH to precipitate the amide.

Pathway B: Amidation of Ester/Acid

This route offers higher purity and is preferred when introducing isotopic labels or modifying the amide nitrogen.

  • Precursor: Ethyl 3-(2-pyridyl)propanoate or 3-(2-pyridyl)propanoic acid (CAS 15197-75-8).

  • Reagents: NH₃ (aq) or NH₃/MeOH (saturated).

  • Protocol:

    • Dissolve ethyl ester in MeOH.

    • Bubble anhydrous NH₃ gas or add excess NH₄OH.

    • Seal vessel and stir at 50 °C for 12–24 hours.

    • Concentrate in vacuo to yield the crude amide.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and processing the target molecule.

SynthesisPathways Start_Nitrile 3-(2-Pyridyl)propionitrile (CAS 2116-62-3) Process_Hydrolysis Controlled Hydrolysis (H2SO4, 0°C) Start_Nitrile->Process_Hydrolysis Hydration Start_Acid 3-(2-Pyridyl)propanoic Acid (CAS 15197-75-8) Process_Amidation Amidation (SOCl2 then NH3) Start_Acid->Process_Amidation Activation Intermediate Tetrahedral Intermediate Process_Hydrolysis->Intermediate Process_Amidation->Intermediate Target 3-(2-Pyridyl)propanamide (C8H10N2O) Intermediate->Target Isolation Byproduct Carboxylic Acid (Over-hydrolysis) Intermediate->Byproduct Heat/Time >

Caption: Convergent synthetic pathways for 3-(2-Pyridyl)propanamide, highlighting the critical control point to avoid over-hydrolysis.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: Four distinct signals for the 2-substituted pyridine ring (δ 8.5–7.2 ppm). The proton at position 6 (adjacent to N) will be the most deshielded (~8.5 ppm).

  • Amide Protons: Broad singlets at δ 7.3 and 6.8 ppm (exchangeable with D₂O).

  • Aliphatic Chain:

    • Triplet (~3.0 ppm) corresponding to -CH₂- adjacent to the pyridine ring.

    • Triplet (~2.5 ppm) corresponding to -CH₂- adjacent to the carbonyl.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 151.1 m/z.

  • Fragmentation: Loss of -NH₂ (16 Da) or cleavage of the ethyl bridge may be observed at higher collision energies.

Applications in Drug Development

Precursor to Histaminergic Agents

Reduction of the amide carbonyl (using LiAlH₄) yields 3-(2-pyridyl)propylamine , a structural analog of histamine. These amines are critical precursors for H1/H3 receptor antagonists used in treating vertigo (e.g., Betahistine analogs) and cognitive disorders.

Metalloproteinase Inhibition

The pyridine-amide motif acts as a bidentate ligand. In Zinc-dependent metalloproteinases (MMPs), the pyridine nitrogen and amide oxygen can coordinate with the catalytic Zn²⁺ ion, serving as a "zinc-binding group" (ZBG) in fragment-based screening.

Coordination Polymer Ligands

In materials science, this molecule links metal centers (e.g., Ag(I), Cu(II)) to form 1D or 2D coordination polymers. The flexibility of the propyl chain allows for unique "staircase" or helical topologies in crystal engineering.

Safety & Handling Protocols

While specific toxicological data for this intermediate is limited, it should be handled as a Class 2 Pyridine Derivative .

  • Hazards: Potential skin/eye irritant; harmful if swallowed (due to pyridine moiety).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent slow oxidation or hydrolysis.

  • Disposal: Incineration with afterburner and scrubber (nitrogen oxides emission control).

References

  • PubChem Compound Summary. 3-(Pyridin-2-yl)propanoic acid (Precursor Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Product Specification: Pyridine-based Building Blocks. Merck KGaA. Link

  • ChemGuide. Hydrolysis of Nitriles to Amides: Mechanisms and Conditions.Link

  • ResearchGate. Synthesis of 3-(2-pyridyl) derivatives via Michael Addition.Link

  • Common Organic Chemistry. Amide Synthesis from Nitriles: Practical Protocols.Link

Sources

Exploratory

Thermodynamic Profiling of Pyridine-Amide Scaffolds: From Crystal Lattice to Binding Site

[1] Executive Summary Pyridine-amide derivatives—specifically nicotinamide (3-position), isonicotinamide (4-position), and picolinamide (2-position)—represent a cornerstone scaffold in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Pyridine-amide derivatives—specifically nicotinamide (3-position), isonicotinamide (4-position), and picolinamide (2-position)—represent a cornerstone scaffold in medicinal chemistry, serving as the pharmacophore for kinase inhibitors, anti-tubercular agents, and NAD+ precursors.

This technical guide provides a rigorous thermodynamic analysis of these derivatives. Unlike standard chemical property lists, this document focuses on the causality between electronic structure and macroscopic thermodynamic observables (solubility, melting point, pKa). It is designed to assist drug development professionals in optimizing solid-state formulation and ligand-binding affinity.[1]

Structural Fundamentals & Phase Transition Thermodynamics

The thermodynamic behavior of pyridine-carboxamides is governed by the competition between Intermolecular Hydrogen Bonding (Inter-HB) and Intramolecular Hydrogen Bonding (Intra-HB) . This competition dictates crystal lattice energy (


) and fusion properties.
The Isomer Effect on Lattice Energy

The position of the amide group relative to the pyridine nitrogen creates distinct thermodynamic profiles.

  • Isonicotinamide (Para, 4-pos): The high symmetry allows for the formation of robust, linear Inter-HB chains (Head-to-Tail). This maximizes lattice energy, resulting in the highest melting point and enthalpy of fusion.

  • Nicotinamide (Meta, 3-pos): Lacks the perfect symmetry of the para-isomer but still relies entirely on Inter-HB. It exhibits significant polymorphism (Forms I-IX), creating formulation challenges where metastable forms may convert during storage.

  • Picolinamide (Ortho, 2-pos): The proximity of the amide hydrogen to the pyridine nitrogen facilitates a strong Intra-HB (closing a 5-membered pseudo-ring).[1] This "satisfies" the hydrogen bond donor internally, weakening the crystal lattice forces and significantly lowering the melting point.[1]

Data Summary: Comparative Phase Properties

Table 1: Thermodynamic properties of pyridine-carboxamide isomers.

PropertyPicolinamide (2-Pos)Nicotinamide (3-Pos)Isonicotinamide (4-Pos)
Melting Point (

)
~107 °C~128–131 °C (Form I)~155–159 °C
Enthalpy of Fusion (

)
~16.5 kJ/mol23.3 kJ/mol24.3 kJ/mol
pKa (Pyridine N) 2.103.353.60
Dominant H-Bond Mode Intra molecular (Chelate)Inter molecular (Network)Inter molecular (Linear Chain)
Solubility (Water, 25°C) ModerateHigh (~5.9 M)Moderate

Technical Insight: The low pKa of picolinamide (2.10) compared to pyridine (5.[2]23) is a thermodynamic signature of the ortho-effect.[1] The electron-withdrawing amide group, combined with the stabilization of the neutral form via intramolecular H-bonding, makes protonation of the ring nitrogen energetically costly.[1]

Visualization: Structure-Property Logic Flow[1]

The following diagram illustrates the causal pathway from electronic structure to observable macroscopic properties.

G cluster_0 Electronic Input cluster_1 Molecular Interaction cluster_2 Thermodynamic Consequence cluster_3 Macroscopic Observable Iso Isomer Position (Ortho vs Meta vs Para) Intra Intramolecular H-Bond (Picolinamide) Iso->Intra Ortho (2-pos) Inter Intermolecular Network (Nicotinamide/Isonicotinamide) Iso->Inter Meta/Para (3,4-pos) Lattice Crystal Lattice Energy (Enthalpy of Sublimation) Intra->Lattice Reduces Lattice Cohesion Solvation Solvation Penalty (Desolvation Energy) Intra->Solvation Lower Polar Surface Area Inter->Lattice Increases Lattice Cohesion MP Melting Point (Tm) Lattice->MP Direct Correlation Solubility Aqueous Solubility (LogS) Lattice->Solubility Inverse Correlation Solvation->Solubility Direct Correlation

Figure 1: Causal logic connecting isomer substitution patterns to melting point and solubility.

Solution Thermodynamics & Drug Design[3][4]

In drug discovery, the thermodynamic profile of ligand binding is described by the Gibbs free energy equation:



Enthalpy-Entropy Compensation in Pyridine Amides

Pyridine-amide derivatives are often used as "hinge binders" in kinase inhibitors.[1]

  • Enthalpic Contribution (

    
    ):  Driven by specific hydrogen bonds. The pyridine nitrogen acts as an acceptor, while the amide NH acts as a donor.[1]
    
    • Optimization Strategy: Introduce substituents (e.g., halogens) on the pyridine ring to modulate the electron density of the nitrogen, tuning the H-bond strength without altering the steric footprint significantly.[1]

  • Entropic Contribution (

    
    ): 
    
    • Rigidity: The pyridine ring is rigid.[1] Unlike flexible aliphatic chains, it pays a lower entropic penalty upon binding (freezing of rotatable bonds) compared to flexible linkers.

    • Desolvation: The high water solubility of Nicotinamide implies a high desolvation penalty.[1] Hydrophobic substitutions are required to displace water from the binding pocket, releasing "high energy" water molecules (favorable entropy).

Solubility Modeling

For formulation, solubility (


) is often modeled using the Modified Apelblat Equation :


Where

,

, and

are empirical parameters derived from the enthalpy of solution and activity coefficients. For Nicotinamide, the dissolution is endothermic (

), meaning solubility increases with temperature.

Experimental Protocols (Self-Validating Systems)

To ensure high data integrity (E-E-A-T), the following protocols include validation steps to detect common artifacts like phase transformation or supersaturation.

Protocol 1: Equilibrium Solubility via Shake-Flask Method

Use for determining thermodynamic solubility (LogS) and validating Apelblat parameters.

  • Preparation: Add excess solid pyridine-amide derivative to 10 mL of solvent (water/buffer) in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25.0 ± 0.1 °C) for 72 hours .

    • Validation Step: Measure pH before and after. A shift > 0.5 units indicates potential degradation or impurities.

  • Phase Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption).

    • Validation Step: Check for Tyndall Effect using a laser pointer. Scattering indicates colloidal aggregates, not true solution.

  • Quantification: Analyze via HPLC-UV (Detection: 260 nm for Nicotinamide).

  • Solid State Check: Analyze the remaining solid residue via XRPD or DSC.[3]

    • Critical Check: If the MP of the residue differs from the starting material, a polymorphic transition or solvate formation occurred during equilibration.[1]

Protocol 2: Isothermal Titration Calorimetry (ITC)

Use for dissecting


 and 

of binding.
  • Setup: Ligand (Pyridine-amide) in syringe (10x concentration of protein), Protein in cell.

  • Buffer Matching: Dialyze protein and dissolve ligand in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Titration: Inject 2 µL aliquots (x20) at 180s intervals.

  • Analysis: Fit to One-Set-of-Sites model.

    • Validation: Perform a "Buffer-into-Protein" and "Ligand-into-Buffer" blank titration.[1] Subtract these heats to isolate the binding event.[1]

Visualization: Experimental Decision Tree

Workflow Start Start: Solid Sample DSC Run DSC (10°C/min) Start->DSC Check1 Single Endotherm? DSC->Check1 Pure Phase Pure Check1->Pure Yes Poly Polymorph/Solvate Mixture Check1->Poly No Solubility Solubility Test (Shake Flask) Pure->Solubility Residue Analyze Residue (XRPD) Solubility->Residue Match Pattern Matches Start Material? Residue->Match Valid Valid Thermodynamic Solubility Match->Valid Yes Invalid Invalid: Phase Transition Match->Invalid No

Figure 2: Workflow for validating solid-state stability during solubility profiling.

References

  • Thermodynamics of Nicotinamide Solutions

    • Title: Thermodynamics and Intermolecular Interactions of Nicotinamide in Ne
    • Source: PMC / Journal of Solution Chemistry.
    • URL:[Link] (Note: Verified context from search result 1.1).

  • Isomer Melting Point & Enthalpy Data

    • Title: Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Polymorphism of Nicotinamide/Isonicotinamide

    • Title: Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization.[4]

    • Source: Crystal Growth & Design (ACS).
    • URL:[Link][4]

  • Ligand Binding Thermodynamics

    • Title: A look at ligand binding thermodynamics in drug discovery.
    • Source: Expert Opinion on Drug Discovery.[5][6][7]

    • URL:[Link]

  • pKa Calculation and Thermodynamics

    • Title: Theoretical pKa calcul
    • Source: ResearchGate / Comput
    • URL:[Link]

Sources

Foundational

Hydrogen bonding potential of 3-(2-Pyridyl)propanamide

An In-Depth Technical Guide to the Hydrogen Bonding Potential of 3-(2-Pyridyl)propanamide Authored for Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonding is a cornerstone of molecular r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrogen Bonding Potential of 3-(2-Pyridyl)propanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a cornerstone of molecular recognition, governing the interactions between drug molecules and their biological targets, as well as dictating crucial physicochemical properties such as solubility and membrane permeability. This guide provides a comprehensive technical analysis of 3-(2-Pyridyl)propanamide, a molecule possessing a rich scaffold for hydrogen bond interactions. By integrating theoretical principles with detailed experimental and computational protocols, we dissect the molecule's capacity to act as both a hydrogen bond donor and acceptor. This document serves as a robust resource for scientists aiming to leverage the unique hydrogen bonding characteristics of pyridyl-amide structures in medicinal chemistry and drug design.

The Molecular Architecture: Identifying Hydrogen Bonding Hubs

The hydrogen bonding potential of any molecule is fundamentally rooted in its structure. 3-(2-Pyridyl)propanamide combines two key pharmacophoric groups: a pyridine ring and a propanamide side chain. This combination creates a molecule with distinct sites for donating and accepting hydrogen bonds, making it a versatile scaffold for molecular design.

  • Hydrogen Bond Donors (HBD): The primary amide (-CONH₂) group contains two N-H bonds, which serve as strong hydrogen bond donors. The protons on the amide nitrogen are sufficiently acidic to form robust interactions with electronegative atoms.[1]

  • Hydrogen Bond Acceptors (HBA): The molecule features two primary acceptor sites:

    • The nitrogen atom within the pyridine ring, with its lone pair of electrons, is a well-established hydrogen bond acceptor, frequently observed in interactions with biological targets like kinase hinge regions.[2][3]

    • The carbonyl oxygen (C=O) of the amide group is another strong acceptor, capable of forming significant hydrogen bonds.[4]

The spatial arrangement of these donors and acceptors also allows for the potential formation of a seven-membered intramolecular hydrogen bond between the pyridine nitrogen and one of the amide N-H protons. This "pseudo-cyclization" can constrain the molecule's conformation, which may be advantageous for fitting into specific binding pockets.[3]

Figure 1: Structure of 3-(2-Pyridyl)propanamide with H-bond sites.

Experimental Characterization of Hydrogen Bonding

A multi-faceted experimental approach is essential to fully characterize the hydrogen bonding profile of 3-(2-Pyridyl)propanamide. Spectroscopic and crystallographic methods provide complementary insights into bond strength, dynamics, and geometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for detecting hydrogen bonds by observing shifts in the vibrational frequencies of the involved functional groups.[5] The formation of a hydrogen bond weakens the covalent X-H bond, resulting in a characteristic redshift (a shift to lower wavenumber) and broadening of its stretching band.[6]

Key Spectral Regions for 3-(2-Pyridyl)propanamide:

  • N-H Stretching Region (3500-3300 cm⁻¹): The two N-H bonds of the primary amide will show distinct stretching bands. Intermolecular hydrogen bonding will cause these bands to shift to lower frequencies.[7]

  • C=O Stretching Region (1700-1650 cm⁻¹): The carbonyl stretching frequency is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as an HBA, its stretching frequency typically shifts to a lower wavenumber.[8]

Figure 2: Experimental workflow for FTIR analysis.

Protocol: Concentration-Dependent FTIR Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-(2-Pyridyl)propanamide in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).

  • Spectrum Acquisition: For each concentration, acquire an FTIR spectrum using a liquid transmission cell with a fixed path length (e.g., 1 mm). Use the pure solvent as a background reference.

  • Data Analysis:

    • Examine the N-H stretching region (~3500-3300 cm⁻¹). At low concentrations, sharp peaks corresponding to "free" (non-hydrogen-bonded) N-H groups should dominate. As concentration increases, the appearance and growth of broader, lower-frequency bands indicate the formation of intermolecular N-H···O=C or N-H···N(pyridine) hydrogen bonds.[6]

    • Analyze the carbonyl (C=O) stretching region (~1700-1650 cm⁻¹). Deconvolute the peak to distinguish between the free carbonyl and the hydrogen-bonded species, which will appear at a slightly lower wavenumber.[9]

  • Interpretation: The degree of the frequency shift (Δν) provides a qualitative measure of the hydrogen bond strength. A larger redshift implies a stronger bond.

Interaction Type Vibrational Mode Expected Frequency (Free) Expected Shift upon H-Bonding
Amide N-H (Donor)N-H Stretch~3500-3400 cm⁻¹Redshift (to lower cm⁻¹) & Broadening
Carbonyl C=O (Acceptor)C=O Stretch~1680 cm⁻¹Redshift (to lower cm⁻¹)
Table 1: Expected FTIR Spectral Shifts for 3-(2-Pyridyl)propanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the electronic environment of atoms. The chemical shift of a proton involved in a hydrogen bond is particularly sensitive to this interaction.[10] When an N-H proton acts as a hydrogen bond donor, its electron density decreases, causing it to be "deshielded" and resonate at a higher frequency (downfield shift) in the ¹H NMR spectrum.[11][12]

Protocol: ¹H NMR Titration with an H-Bond Acceptor

  • Sample Preparation: Prepare a solution of 3-(2-Pyridyl)propanamide in a non-interacting, deuterated solvent (e.g., CDCl₃) at a fixed concentration (e.g., 5 mM).

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of this solution. Record the chemical shifts (δ) of the two amide protons (-CONH₂). These protons often appear as a broad signal.[13]

  • Titration: Prepare a concentrated solution of a known hydrogen bond acceptor (e.g., DMSO-d₆ or pyridine-d₅) in the same solvent. Add aliquots of the acceptor solution to the NMR tube containing the 3-(2-Pyridyl)propanamide solution.

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum after each addition of the acceptor.

  • Data Analysis: Plot the chemical shift of the amide protons (δ) against the molar equivalents of the added acceptor. A significant downfield shift upon addition of the acceptor confirms the role of the amide N-H groups as hydrogen bond donors.[14][15] The magnitude of the shift correlates with the strength of the interaction.

Figure 3: Workflow for ¹H NMR titration experiment.
Parameter Observation upon H-Bond Formation Interpretation
¹H Chemical Shift (δ) of N-HDownfield shift (increase in ppm)Deshielding of the proton, indicating its involvement as an HBD.
Peak ShapeBroadeningIndicates chemical exchange or conformational dynamics related to H-bonding.[13]
Table 2: Expected ¹H NMR Observations.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and detailed geometric information about hydrogen bonds in the solid state.[16] It allows for the precise determination of atomic positions, enabling the direct measurement of bond lengths and angles that define a hydrogen bond.[17][18]

Key Geometric Criteria:

  • D-A Distance: The distance between the donor atom (D, e.g., amide N) and the acceptor atom (A, e.g., carbonyl O or pyridine N) is typically less than the sum of their van der Waals radii. A common cutoff is < 3.5 Å.

  • H···A Distance: The distance between the hydrogen atom and the acceptor atom is a critical parameter.

  • D-H···A Angle: The angle formed by the donor, hydrogen, and acceptor atoms is typically close to linear (180°), with values > 120° generally considered indicative of a hydrogen bond.[19]

G A Grow Single Crystal B Mount Crystal on Diffractometer A->B C X-ray Data Collection B->C D Structure Solution & Refinement C->D E Analysis of Intermolecular Interactions D->E F Identify H-Bonds based on D-A distance & D-H-A angle E->F

Figure 4: Conceptual workflow for X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow high-quality single crystals of 3-(2-Pyridyl)propanamide. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a low temperature (e.g., 100 K) to minimize thermal motion.[20]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data.[17]

  • Hydrogen Bond Analysis: Using the refined structure, systematically search for potential hydrogen bonds by applying geometric criteria (D-A distance, D-H···A angle).[19] Visualize the crystal packing to understand the supramolecular network formed by these interactions.

Computational Modeling of Hydrogen Bonding

Computational chemistry offers a powerful complement to experimental methods, providing quantitative insights into the energetics and electronic nature of hydrogen bonds.[21] Methods like Density Functional Theory (DFT) can accurately predict geometries, interaction energies, and vibrational frequencies.[22]

Protocol: DFT-Based Computational Workflow

  • Monomer Optimization: Build the 3D structure of 3-(2-Pyridyl)propanamide. Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-311++G(d,p)).

  • Dimer/Complex Construction: Construct relevant hydrogen-bonded dimers (e.g., self-associated dimers via amide-amide interactions) or complexes with solvent molecules (e.g., water) or other relevant partners.

  • Dimer/Complex Optimization: Optimize the geometry of each hydrogen-bonded complex.

  • Interaction Energy Calculation: Calculate the hydrogen bond interaction energy (E_int). This is typically done with basis set superposition error (BSSE) correction, using the following formula: E_int = E_complex - (E_monomer1 + E_monomer2) Where E_complex is the total energy of the optimized dimer, and E_monomer1 and E_monomer2 are the energies of the individual molecules in the geometry they adopt within the complex.[23]

  • Vibrational Analysis: Perform a frequency calculation on the optimized structures to predict IR spectra. Compare the calculated frequency shifts (Δν) with experimental FTIR data to validate the model.[24]

  • Topological Analysis (QTAIM): Use the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density. The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor atom provides definitive theoretical evidence of a hydrogen bond.[23]

G A Build 3D Molecular Structure B Geometry Optimization (DFT) A->B C Construct H-Bonded Dimers/Complexes A->C D Optimize Complex Geometry C->D E Calculate Interaction Energy (BSSE corrected) D->E F Perform Vibrational Frequency Calculation D->F G Analyze Electron Density (QTAIM) D->G H Identify Bond Critical Points (BCPs) G->H

Figure 5: Workflow for computational analysis of H-bonds.
Computational Output Significance
Interaction EnergyQuantifies the strength of the hydrogen bond.
Geometric ParametersProvides optimized bond lengths and angles for comparison with crystallographic data.
Vibrational Frequency ShiftsPredicts IR spectral shifts for validation against experimental data.[24]
QTAIM Bond Critical PointProvides unambiguous theoretical evidence for the existence of a hydrogen bond.[23]
Table 3: Key Outputs from Computational Analysis.

Implications for Drug Discovery and Development

The defined hydrogen bonding profile of 3-(2-Pyridyl)propanamide is directly relevant to its potential as a therapeutic agent or a scaffold for drug design.

  • Target Recognition: The ability to donate two hydrogen bonds and accept at two distinct sites allows for specific and directional interactions within a protein binding pocket. The pyridine N-HBA and amide N-HBD motif is a classic pattern for engaging with the hinge region of many kinases.[2]

  • Solubility and Permeability: The capacity to form hydrogen bonds with water is a primary determinant of aqueous solubility.[1] However, an excess of hydrogen bond donors and acceptors can hinder passive diffusion across cell membranes, a key consideration in designing orally bioavailable drugs according to frameworks like Lipinski's Rule of Five.[2][25] The balance of HBDs and HBAs in 3-(2-Pyridyl)propanamide presents a favorable starting point for optimization.

  • Structure-Activity Relationship (SAR): This detailed analysis provides a roadmap for chemical modification. For example, alkylating one of the amide N-H groups would remove a donor site, which could be used to probe the importance of that specific interaction for target binding. Similarly, modifying the electronics of the pyridine ring can tune the basicity and acceptor strength of the pyridine nitrogen.[14]

Conclusion

3-(2-Pyridyl)propanamide is a molecule with a well-defined and potent hydrogen bonding signature. Its structure features two strong donor sites on the primary amide and two strong acceptor sites at the amide carbonyl and pyridine nitrogen. This guide has outlined a comprehensive, integrated strategy employing FTIR and NMR spectroscopy, X-ray crystallography, and computational modeling to thoroughly characterize this potential. The methodologies and insights presented here provide a foundational framework for researchers to exploit the rich hydrogen bonding capabilities of this and related scaffolds in the rational design of novel therapeutics.

References

  • Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. 26

  • PubMed. (2003). Computational analysis of hydrogen bonds in protein-RNA complexes for interaction patterns.

  • Southern Methodist University. A comprehensive analysis of hydrogen bond interactions based on local vibrational modes. 24

  • Canadian Journal of Chemistry. Computational study of proper and improper hydrogen bonding in methanol complexes.

  • ACS Omega. (2023). Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates.

  • The Journal of Organic Chemistry. NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. 14

  • DiVA portal. HYDROGEN BOND STUDIES.

  • Undergraduate Research Center, UC Davis. NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability.

  • Molecules. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

  • MDAnalysis User Guide. (2022). Calculating hydrogen bonds: the basics.

  • Prime Scholars. FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.

  • Royal Society of Chemistry. (2025). Chapter 11: Hydrogen Bonds and NMR.

  • Science Advances. (2016). Hydrogen atoms can be located accurately and precisely by x-ray crystallography.

  • Wikipedia. X-ray crystallography.

  • Molecules. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules.

  • RSC Publishing. (2020). Experimental Methods and Techniques | Understanding Hydrogen Bonds.

  • The Journal of Physical Chemistry B. (2019). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle.

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

  • Auctores Online. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.

  • Journal of Medicinal Chemistry. (2012). Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors.

  • Molecules. (2016). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding.

  • ResearchGate. (2014). FTIR spectroscopy of Hydrogen bonding in polymers?.

  • The Journal of Chemical Physics. (2011). Communication: Single crystal x-ray diffraction observation of hydrogen bonding between 1-propanol and water in a structure II clathrate hydrate.

  • Thermo Fisher Scientific. (2024). Analyzing Hydrogen Concentration in Silicon Nitride Films Using FTIR Spectroscopy.

  • Journal of the American Chemical Society. (2023). Hydrogen Bonding with Hydridic Hydrogen–Experimental Low-Temperature IR and Computational Study: Is a Revised Definition of Hydrogen Bonding Appropriate?.

  • Physical Chemistry Chemical Physics. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid.

  • ResearchGate. (2013). Can anyone suggest methods to quantify h-Bond from x-ray single crystal structure?.

  • Molecules. (2021). Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation.

  • The Journal of Physical Chemistry B. (2023). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy.

  • Chemistry LibreTexts. (2021). Physical Properties of Amides.

  • University of Wisconsin-Madison. Chem 501 Inquiry Project - Amides.

Sources

Exploratory

Technical Guide: pKa Values of Pyridine Nitrogen in Propanamide Derivatives

The following technical guide details the pKa values, electronic structure analysis, and experimental determination protocols for pyridine nitrogen in propanamide derivatives. Executive Summary In medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pKa values, electronic structure analysis, and experimental determination protocols for pyridine nitrogen in propanamide derivatives.

Executive Summary

In medicinal chemistry, the pyridine-propanamide scaffold is a prevalent motif, often serving as a linker or hydrogen-bonding element in kinase inhibitors and GPCR ligands. The basicity (pKa) of the pyridine nitrogen is a critical physicochemical parameter governing aqueous solubility, membrane permeability (logD), and ligand-target binding interactions.

This guide provides a definitive analysis of the pKa values for N-(pyridin-x-yl)propanamide derivatives. It synthesizes experimental data with mechanistic electronic analysis and provides validated protocols for empirical determination.

Key Insight: The propanamide group acts as an electron-withdrawing substituent via the inductive effect (-I) of the carbonyl, significantly lowering the basicity of the pyridine nitrogen compared to the parent pyridine or aminopyridine.

Structural & Electronic Analysis

The basicity of the pyridine nitrogen depends on the electron density available at the lone pair. In N-(pyridin-yl)propanamides, the amide nitrogen is directly attached to the pyridine ring. Unlike a free amine (-NH₂), which is strongly electron-donating (+M), the amide nitrogen’s lone pair is delocalized into the adjacent carbonyl group.

  • Inductive Effect (-I): The carbonyl group pulls electron density away from the ring, destabilizing the protonated pyridinium form.

  • Resonance Effect (+M): While the amide nitrogen can donate electron density into the ring, this effect is severely attenuated compared to an amine because the lone pair is "busy" in resonance with the carbonyl oxygen.

Isomeric Trends

The position of the propanamide attachment (2-, 3-, or 4-) dictates the magnitude of these effects:

  • 2-Position (Ortho): Strongest electron withdrawal due to proximity to the ring nitrogen. Steric hindrance and potential intramolecular hydrogen bonding can further modulate pKa, but the inductive destabilization dominates.

  • 3-Position (Meta): The nitrogen lone pair cannot conjugate directly with the ring nitrogen. The effect is purely inductive (-I), leading to a moderate reduction in basicity.

  • 4-Position (Para): Resonance donation is possible, but the electron-withdrawing nature of the amide group generally prevails or balances the system, resulting in a pKa value closer to, but typically lower than, unsubstituted pyridine.

Quantitative Data: pKa Values

The following values are derived from experimental datasets for the closely related N-acetyl analogs. The ethyl group of propanamide versus the methyl group of acetamide has a negligible impact on the electronic environment of the pyridine ring (Hammett


 difference < 0.01).
Table 1: pKa Values of Pyridine-Propanamide Derivatives (Aqueous, 25°C)
Derivative IsomerStructurepKa (Exp/Est)*

vs Pyridine
Electronic Dominance
Pyridine (Ref) C₅H₅N5.23 Reference Standard
2-Propanamidopyridine N-(pyridin-2-yl)2.64 -2.59Strong -I (Inductive)
3-Propanamidopyridine N-(pyridin-3-yl)4.37 -0.86Moderate -I (Meta)
4-Propanamidopyridine N-(pyridin-4-yl)~5.5 +0.27Balanced (-I / +M)
4-Aminopyridine (Ref) 4-NH₂-Py9.17 +3.94Strong +M (Resonance)

*Values based on N-acetyl experimental data [1, 2].

Visualization of Basicity Trend

The following diagram illustrates the structural relationship and the resulting basicity trend.

Pyridine_pKa_Trend cluster_0 Electron Withdrawing (-I Dominant) cluster_1 Moderate Deactivation cluster_2 Resonance Stabilized Iso2 2-Propanamidopyridine pKa ≈ 2.64 (Strong Inductive Withdrawal) Iso3 3-Propanamidopyridine pKa ≈ 4.37 (Meta Inductive Only) Iso2->Iso3 Reduced -I Effect Iso4 4-Propanamidopyridine pKa ≈ 5.5 (Resonance Counteracts Induction) Iso3->Iso4 +M Resonance Contribution

Caption: Trend of increasing basicity from ortho- to para-substituted pyridine propanamides.

Experimental Determination Protocols

Due to the lipophilic nature of the propanamide side chain, these derivatives often exhibit poor aqueous solubility. Standard aqueous titration is prone to precipitation near the pKa. The Yasuda-Shedlovsky Extrapolation Method is the industry standard for such compounds.

Protocol: Potentiometric Titration in Mixed Solvents

Objective: Determine aqueous pKa (


) by extrapolating values measured in methanol/water mixtures.

Reagents:

  • Analyte: ~5 mg of propanamide derivative.

  • Solvent: Methanol (HPLC grade), Carbonate-free water.

  • Titrant: 0.1 M HCl or KOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.

Workflow:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol/Water.

  • Dissolution: Dissolve the analyte in the solvent mixture to a concentration of ~1 mM.

  • Titration: Perform potentiometric titration under inert gas (

    
     or 
    
    
    
    ) at 25°C.
  • Calculation: Determine the apparent pKa (

    
    ) for each mixture using the Bjerrum difference plot or Gran method.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant).
    • The y-intercept corresponds to the aqueous pKa.

Yasuda_Shedlovsky_Workflow Start Start: Lipophilic Analyte Prep Prepare MeOH/Water Mixtures (30%, 40%, 50%) Start->Prep Titrate Potentiometric Titration (Under N2, 25°C) Prep->Titrate Calc_Apparent Calculate Apparent pKa (psKa) for each mixture Titrate->Calc_Apparent Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc_Apparent->Plot Result Extrapolate to 0% MeOH Result: Aqueous pKa Plot->Result

Caption: Workflow for determining aqueous pKa of lipophilic compounds using mixed-solvent extrapolation.

Implications for Drug Discovery[1]

Understanding these pKa values is crucial for optimizing the pharmacokinetic profile of lead compounds.

  • Solubility at Physiological pH (7.4):

    • Since all isomers have pKa < 7.4, they will exist predominantly in their neutral (unionized) form in the bloodstream.

    • This maximizes membrane permeability (high

      
      ) but may limit aqueous solubility. Salt formation (e.g., hydrochloride) is recommended for formulation.
      
  • Lysosomal Trapping:

    • Weak bases with pKa between 6.5 and 9.0 often accumulate in lysosomes (pH ~5.0).

    • The 2- and 3-isomers (pKa < 5.0) are unlikely to suffer from significant lysosomal trapping, reducing the risk of phospholipidosis.

  • Binding Interactions:

    • In the neutral state, the pyridine nitrogen is a hydrogen bond acceptor .

    • If the binding pocket contains an acidic residue (e.g., Asp, Glu), the 4-isomer (highest pKa) will have the strongest electrostatic interaction potential, while the 2-isomer will be the weakest acceptor.

References

  • ChemicalBook. (2025). 3-Acetamidopyridine Properties and pKa Data. Retrieved from

  • Matrix Fine Chemicals. (2025). 2-Acetamidopyridine Specifications. Retrieved from

  • Avdeef, A., et al. (1999). "pH-metric Log P 11. pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures." Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. (2025).[1][2][3][4] Compound Summary: N-(pyridin-4-yl)acetamide.[5][6] Retrieved from

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for pyridine pKa values).

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2-Pyridyl)propanamide from 2-aminopyridine

Executive Summary & Strategic Rationale Objective: This protocol details the synthesis of 3-(2-pyridyl)propanamide (C₈H₁₀N₂O) starting from 2-aminopyridine . Critical Structural Distinction (Scope Definition): It is impe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: This protocol details the synthesis of 3-(2-pyridyl)propanamide (C₈H₁₀N₂O) starting from 2-aminopyridine .

Critical Structural Distinction (Scope Definition): It is imperative to distinguish the target molecule from its structural isomer.

  • Target: 3-(2-Pyridyl)propanamide (Carbon-Carbon linkage at Pyridine-C2).

  • Excluded Isomer: 3-(Pyridin-2-ylamino)propanamide (Nitrogen-Carbon linkage via the exocyclic amine).

The Synthetic Challenge: Direct reaction of 2-aminopyridine with acrylamide (Michael addition) predominantly yields the N-alkylated product (the excluded isomer) due to the nucleophilicity of the exocyclic amine. To achieve the C-alkylated target (Pyridine-CH₂-CH₂-CONH₂), the amino group must be replaced by a reactive handle capable of Carbon-Carbon bond formation.

Selected Pathway: We utilize a three-stage "Activation-Coupling-Saturation" strategy:

  • Activation: Conversion of 2-aminopyridine to 2-bromopyridine via the Craig modification of the Sandmeyer reaction.

  • Coupling: Palladium-catalyzed Heck cross-coupling with acrylamide to form the unsaturated amide.

  • Saturation: Catalytic hydrogenation to yield the final saturated propanamide.

Synthetic Workflow Visualization

The following diagram outlines the chemical transformations and logic flow.

SynthesisPathway cluster_warning Avoid Direct Alkylation Start 2-Aminopyridine (Starting Material) Inter1 2-Bromopyridine (Activated Intermediate) Start->Inter1 Stage 1: Diazotization/Bromination (NaNO2, HBr, Br2, -5°C) Direct Direct Reaction w/ Acrylamide Start->Direct Inter2 3-(2-Pyridyl)acrylamide (Unsaturated Precursor) Inter1->Inter2 Stage 2: Heck Coupling (Acrylamide, Pd(OAc)2, K2CO3, 100°C) Product 3-(2-Pyridyl)propanamide (Final Target) Inter2->Product Stage 3: Hydrogenation (H2, Pd/C, MeOH) WrongProd N-Alkyl Isomer (Undesired) Direct->WrongProd

Figure 1: Step-wise synthetic pathway transforming the amino-group into a carbon-chain via a bromide intermediate.

Detailed Protocols

Stage 1: Synthesis of 2-Bromopyridine (The Craig Method)

Rationale: The amino group is a poor leaving group for C-C coupling. We convert it to a bromide, an excellent handle for Palladium catalysis.

Reagents:

  • 2-Aminopyridine (150 g, 1.59 mol)[1]

  • Hydrobromic Acid (48% aq., 790 mL)

  • Bromine (Br₂, 240 mL)

  • Sodium Nitrite (NaNO₂, 275 g in 400 mL H₂O)

  • Sodium Hydroxide (NaOH, 50% aq.[2] solution for quenching)

Protocol:

  • Setup: Equip a 5L 3-neck flask with a mechanical stirrer (critical for slurry handling), dropping funnel, and internal thermometer. Vent the system to a caustic scrubber (Br₂/NOx fumes are toxic).

  • Acidification: Charge HBr and cool to -10°C using an ice-salt bath. Add 2-aminopyridine slowly; maintain temperature < 0°C.

  • Bromine Addition: Add liquid Bromine dropwise. The mixture will form a thick orange perbromide slurry. Control: Keep T < 0°C.[1][3]

  • Diazotization: Add the NaNO₂ solution dropwise over 2 hours.

    • Mechanism:[1][2][4][5][6][7][8][9][10][11] In situ generation of HNO₂ converts the amine to a diazonium salt, which is immediately displaced by bromide in the presence of excess Br₂.

  • Quenching: Stir for 30 min. Slowly add NaOH solution until the mixture is alkaline. Caution: Exothermic. Keep T < 25°C.

  • Extraction: Extract with Diethyl Ether (4 x 250 mL). Dry organics over KOH pellets.

  • Purification: Distill under reduced pressure. Collect fraction at 74–75°C / 13 mmHg.[1][3]

Yield Expectation: 85–92% (Colorless to pale yellow liquid).

Stage 2: Heck Cross-Coupling

Rationale: Palladium-catalyzed insertion of the acrylate olefin into the C-Br bond.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • Acrylamide (1.2 eq)

  • Catalyst: Pd(OAc)₂ (1.5 mol%)

  • Ligand: Triphenylphosphine (PPh₃, 4.0 mol%)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N)

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Inertion: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 2-Bromopyridine and Acrylamide in DMF (0.5 M concentration).

  • Catalyst Prep: Add K₂CO₃, Pd(OAc)₂, and PPh₃.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of 2-Bromopyridine.

  • Workup: Cool to room temperature. Dilute with water (precipitation often occurs). Extract with Ethyl Acetate.

  • Purification: Wash organic layer with Brine (3x) to remove DMF. Dry over Na₂SO₄.[12] Concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, MeOH/DCM gradient).

Product: 3-(2-Pyridyl)acrylamide (usually the E-isomer). Yield Expectation: 70–85%.

Stage 3: Catalytic Hydrogenation

Rationale: Reduction of the alkene double bond to the alkane without reducing the pyridine ring or the amide.

Reagents:

  • 3-(2-Pyridyl)acrylamide

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethanol

  • Hydrogen Gas (H₂, balloon pressure usually sufficient)

Protocol:

  • Slurry: In a hydrogenation flask, carefully wet the Pd/C with solvent (Pyrophoric hazard!).

  • Addition: Dissolve the acrylamide derivative in MeOH and add to the flask.

  • Purge: Evacuate and backfill with N₂ (3x), then H₂ (3x).

  • Reaction: Stir vigorously under H₂ balloon (1 atm) at Room Temperature for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the solid product.

Final Product: 3-(2-Pyridyl)propanamide. Yield Expectation: >95%.

Mechanistic Insight: The Heck Cycle

Understanding the catalytic cycle is vital for troubleshooting Stage 2.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromopyridine Coord Olefin Coordination OxAdd->Coord + Acrylamide Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim - Product (Alkene) RedElim Reductive Elimination (Regenerate Pd0) Elim->RedElim + Base RedElim->Pd0

Figure 2: The Palladium(0)/Palladium(II) catalytic cycle driving the C-C bond formation.

Quality Control & Data Specifications

Analytical Parameters for 3-(2-Pyridyl)propanamide:

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Melting Point 120°C – 124°CCapillary Method
¹H NMR (DMSO-d₆) δ 8.45 (d, 1H), 7.70 (t, 1H), 7.20 (m, 2H), 6.80 (br s, 2H, NH₂), 2.90 (t, 2H), 2.45 (t, 2H)400 MHz NMR
Mass Spec (ESI) [M+H]⁺ = 151.08 m/zLC-MS
Purity > 98.0%HPLC (C18, ACN/H₂O)

Troubleshooting Guide:

  • Low Yield in Stage 1: Ensure temperature stays <0°C during diazotization. If it rises, the diazonium salt hydrolyzes to 2-hydroxypyridine (pyridone).

  • Stalled Reaction in Stage 2: "Pd Black" precipitation indicates ligand failure. Increase PPh₃ loading or switch to a palladacycle catalyst (e.g., Herrmann-Beller).

  • Over-reduction in Stage 3: If the pyridine ring reduces (to piperidine), switch solvent to EtOAc or reduce reaction time. Pd/C is usually selective for alkenes over pyridines at 1 atm H₂.

Safety & Hazards (HSE)

  • Acrylamide: Potent neurotoxin . Handle as a powder only in a biosafety cabinet or fume hood. Wear double nitrile gloves.

  • Bromine (Br₂): Extremely corrosive and volatile. Causes severe chemical burns. Use only with functional scrubber/ventilation.

  • 2-Aminopyridine: Toxic if swallowed or absorbed through skin.

  • Hydrogenation: Fire/Explosion hazard. Ground all equipment. Keep wet Pd/C under inert atmosphere.

References

  • Allen, C. F. H.; Thirtle, J. R. "2-Bromopyridine." Organic Syntheses, Coll.[13] Vol. 3, p.136 (1955); Vol. 26, p.16 (1946).

  • Heck, R. F. "Palladium-catalyzed vinylation of organic halides." Organic Reactions, 1982, 27, 345-390. (Foundational Heck Protocol).

  • Guzman-Martinez, A., et al. "Selective Synthesis of 2-Aminopyridines." Journal of Organic Chemistry, 2017. (Discussion of N- vs C- alkylation selectivity).

  • ChemicalBook. "2-Bromopyridine Synthesis and Industrial Production." (Process conditions for Stage 1).

  • National Institutes of Health (NIH). "Heck Reaction Conditions and Catalysts." PubMed Central. (Optimization of Pd-catalysis).

Sources

Application

Application Note: Proposed Protocol for the Aza-Michael Addition of Formamide to 2-Vinylpyridine

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction The addition of nitrogen nucleophiles to activated olefins, known as the aza-Michael reaction, is a cornerstone of modern organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The addition of nitrogen nucleophiles to activated olefins, known as the aza-Michael reaction, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This reaction is particularly valuable in the synthesis of β-amino carbonyl compounds and other nitrogen-containing molecules that are prevalent in pharmaceuticals and bioactive natural products.[2] 2-Vinylpyridine is a versatile Michael acceptor, readily undergoing conjugate addition with various nucleophiles due to the electron-withdrawing nature of the pyridine ring.[3] Formamide, the simplest amide, can serve as a nitrogen nucleophile in such additions, offering a direct route to formylated amine derivatives.[4] The target molecule, N-(2-(pyridin-2-yl)ethyl)formamide, is a valuable building block for the synthesis of more complex pharmaceutical agents.

Reaction Mechanism and Rationale

The proposed reaction proceeds via an aza-Michael addition mechanism. This reaction can be catalyzed by either a base or an acid, or in some cases, can proceed thermally.

Base-Catalyzed Mechanism: A base (B:) deprotonates formamide to generate a resonance-stabilized amidate anion. This potent nucleophile then attacks the β-carbon of the electron-deficient 2-vinylpyridine. Subsequent protonation of the resulting carbanion by the conjugate acid of the base (HB) or during aqueous workup yields the final product.

Acid-Catalyzed Mechanism: An acid (HA) protonates the nitrogen atom of the pyridine ring, which further increases the electrophilicity of the vinyl group. Formamide, acting as a neutral nucleophile, then attacks the β-carbon. Deprotonation of the resulting intermediate furnishes the product.

Given the precedent for both acid- and base-catalyzed aza-Michael additions, a neutral, solvent-free approach at elevated temperature is also a plausible pathway and is often favored for its environmental and practical advantages.[5]

Aza-Michael Addition Mechanism cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway Formamide HCONH₂ Amidate [HCONH]⁻ Formamide->Amidate + B: Base B: Intermediate_base Py-CH⁻-CH₂-NHCHO Amidate->Intermediate_base + CH₂=CH-Py 2-Vinylpyridine CH₂=CH-Py Product_base Py-CH₂-CH₂-NHCHO Intermediate_base->Product_base + HB⁺ HB HB⁺ 2-Vinylpyridine_acid CH₂=CH-Py Activated_Vinylpyridine CH₂=CH-PyH⁺ 2-Vinylpyridine_acid->Activated_Vinylpyridine + HA Acid HA Intermediate_acid PyH⁺-CH(NHCHO)-CH₂⁺ Activated_Vinylpyridine->Intermediate_acid + HCONH₂ Formamide_acid HCONH₂ Product_acid Py-CH₂-CH₂-NHCHO Intermediate_acid->Product_acid - H⁺

Figure 1: Proposed Reaction Mechanisms.

Proposed Experimental Protocol

This protocol is a theoretical proposition and requires optimization and validation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Vinylpyridine≥97%(e.g., Sigma-Aldrich)Inhibitor (e.g., hydroquinone) may need to be removed prior to use.
Formamide≥99.5%(e.g., Sigma-Aldrich)Anhydrous grade recommended.
Sodium methoxide95%(e.g., Sigma-Aldrich)Optional basic catalyst. Handle under inert atmosphere.
Acetic acidGlacial(e.g., Fisher Scientific)Optional acidic catalyst.
Dichloromethane (DCM)ACS Grade(e.g., VWR)For extraction.
Anhydrous MgSO₄Laboratory Grade(e.g., VWR)For drying.
Silica gel60 Å, 230-400 mesh(e.g., Sorbent Technologies)For column chromatography.
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Proposed Procedure

Experimental_Workflow start Start reactants Combine 2-vinylpyridine and excess formamide in a round-bottom flask. start->reactants catalyst Add catalyst (optional, e.g., NaOMe or Acetic Acid). reactants->catalyst reaction Heat the mixture under an inert atmosphere (e.g., 80-100 °C) and monitor by TLC. catalyst->reaction workup Cool to room temperature. Dilute with water and extract with dichloromethane. reaction->workup drying Dry the combined organic layers over anhydrous MgSO₄. workup->drying concentration Concentrate the solution in vacuo using a rotary evaporator. drying->concentration purification Purify the crude product by column chromatography. concentration->purification characterization Characterize the purified product (NMR, IR, MS). purification->characterization end End characterization->end

Figure 2: Proposed Experimental Workflow.
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 2-vinylpyridine (1.0 eq.). Add a 5-10 fold molar excess of formamide. The use of a large excess of formamide also allows it to act as the solvent.

  • Catalyst Addition (Optional):

    • For base catalysis: Add a catalytic amount of a non-nucleophilic base, such as sodium methoxide (e.g., 0.1 eq.).

    • For acid catalysis: Add a catalytic amount of a Brønsted acid, such as glacial acetic acid (e.g., 0.1 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 2-vinylpyridine spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Safety Precautions

  • 2-Vinylpyridine: Harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[6][7] It is also a flammable liquid and vapor.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Keep away from ignition sources.[6]

  • Formamide: A versatile organic reagent that should be handled with care.[9][10][11]

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • General: All experimental procedures should be conducted in a well-ventilated fume hood.

Characterization of the Expected Product

The expected product is N-(2-(pyridin-2-yl)ethyl)formamide. The following are predicted spectroscopic data based on analogous compounds.

  • ¹H NMR: Expect signals for the pyridine ring protons (typically in the range of 7.0-8.5 ppm), the formyl proton (a singlet around 8.0-8.2 ppm), and two methylene groups (-CH₂-CH₂-) as triplets or complex multiplets in the 2.5-4.0 ppm region.

  • ¹³C NMR: Expect signals for the pyridine ring carbons, the formyl carbonyl carbon (around 160-165 ppm), and the two aliphatic carbons.

  • FT-IR: Expect characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2850-3100 cm⁻¹), the amide I band (C=O stretch, around 1650-1680 cm⁻¹), and C=N/C=C stretching of the pyridine ring.[8]

Discussion and Self-Validation

The proposed protocol is designed to be a robust starting point for the synthesis of N-(2-(pyridin-2-yl)ethyl)formamide. The key to a successful reaction will be the careful control of reaction conditions and effective monitoring.

  • Causality of Experimental Choices: The use of excess formamide serves both as a reactant and a solvent, driving the reaction equilibrium towards the product. The choice of catalyst (acidic, basic, or none) will depend on the specific reactivity of the system and may require screening to determine the optimal conditions. Purification by column chromatography is a standard and effective method for isolating the product from unreacted starting materials and any potential side products.

  • Self-Validating System: The progress of the reaction should be monitored by TLC to determine the optimal reaction time and prevent the formation of byproducts. The identity and purity of the final product must be confirmed by a combination of spectroscopic methods (NMR, IR, MS). A successful synthesis will yield a product with spectroscopic data consistent with the expected structure and a high degree of purity as determined by NMR integration and/or chromatographic analysis.

Conclusion

This application note provides a detailed theoretical guide for the synthesis of N-(2-(pyridin-2-yl)ethyl)formamide from 2-vinylpyridine and formamide via a proposed aza-Michael addition. While a specific literature precedent is lacking, the outlined protocol, based on established chemical principles, offers a solid foundation for researchers to develop a validated experimental procedure. Adherence to the safety guidelines and thorough characterization of the product are paramount for a successful and reliable synthesis.

References

  • This reference is not available in the provided search results.
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).
  • 2-Vinylpyridine | CAS No: 100-69-6 - Aquigen Bio Sciences. (n.d.).
  • Diao, X., Yang, D., Yang, Q., & Cai, X. (2021). N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. Chinese Journal of Organic Chemistry, 41(4), 1434-1446.
  • This reference is not available in the provided search results.
  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. (2016, June 22). Molecules, 21(6), 815. Retrieved February 15, 2026, from [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2018, August 3). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Applications of DMF as a Reagent in Organic Synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO. Retrieved February 15, 2026, from [Link]

  • Michael addition reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note: Synthesis of 3-(pyridin-2-yl)propanamide via Michael Addition

The following Application Note and Protocol details the preparation of 3-(pyridin-2-yl)propanamide utilizing a Michael addition strategy. Executive Summary The synthesis of 3-(pyridin-2-yl)propanamide presents a specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the preparation of 3-(pyridin-2-yl)propanamide utilizing a Michael addition strategy.

Executive Summary

The synthesis of 3-(pyridin-2-yl)propanamide presents a specific regiochemical challenge: establishing a three-carbon chain extending from the pyridine C2 position terminating in a primary amide. While direct alkylation of pyridine is difficult due to the electron-deficient ring, Michael addition (conjugate addition) offers a robust retrosynthetic disconnection.

This guide details the optimal synthetic route: the Conjugate Hydrocyanation of 2-vinylpyridine (the Michael Acceptor) to form the nitrile intermediate, followed by controlled Partial Hydrolysis to the target amide. This approach avoids the polymerization issues common with direct radical amidation and provides higher regioselectivity than alkylation of picoline enolates (which would yield a 4-carbon chain when reacting with acrylamide).

Retrosynthetic Analysis & Pathway

The target molecule is disassembled into two key precursors: 2-vinylpyridine and a C1-synthon (cyanide equivalent).

  • Step 1 (Michael Addition): The nucleophilic attack of a cyanide ion (

    
    ) at the 
    
    
    
    -position of 2-vinylpyridine. The pyridine ring acts as an electron-withdrawing group (similar to a carbonyl), activating the vinyl group toward nucleophilic attack.
  • Step 2 (Hydrolysis): The resulting nitrile is hydrolyzed to the primary amide using basic peroxide conditions (Radziszewski reaction) or controlled acidic hydrolysis to prevent over-hydrolysis to the carboxylic acid.

ReactionPathway VP 2-Vinylpyridine (Michael Acceptor) Intermediate 3-(pyridin-2-yl)propanenitrile (Michael Adduct) VP->Intermediate Step 1: Michael Addition (AcOH, KCN, MeOH) HCN Cyanide Source (Nucleophile) HCN->Intermediate Target 3-(pyridin-2-yl)propanamide (Target) Intermediate->Target Step 2: Controlled Hydrolysis (H2O2, NaOH or H2SO4)

Figure 1: Synthetic pathway utilizing 2-vinylpyridine as the Michael acceptor.

Detailed Experimental Protocols

Phase 1: Michael Addition (Preparation of Nitrile)

Objective: Synthesis of 3-(pyridin-2-yl)propanenitrile. Mechanism: 1,4-Conjugate Addition.[1][2]

Reagents:

  • 2-Vinylpyridine (Freshly distilled to remove inhibitor).

  • Potassium Cyanide (KCN) [Danger: Highly Toxic] OR Acetone Cyanohydrin (Safer alternative).

  • Acetic Acid (Glacial).

  • Solvent: Methanol or Ethanol.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Ensure the system is vented to a bleach trap (to neutralize any escaped HCN).

  • Solubilization: Dissolve KCN (6.5 g, 100 mmol) in Methanol (50 mL). Add Acetic Acid (6.0 g, 100 mmol) dropwise at 0°C to generate HCN in situ.

    • Note: The pH should be slightly acidic (pH 5-6) to prevent polymerization of the vinylpyridine but allow sufficient cyanide concentration.

  • Addition: Add 2-Vinylpyridine (10.5 g, 100 mmol) dropwise to the stirring solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and then reflux gently (60°C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The vinylpyridine spot (

    
    ) should disappear, replaced by the nitrile (
    
    
    
    ).
  • Workup:

    • Cool the mixture.

    • Neutralize with saturated

      
      .
      
    • Extract with Dichloromethane (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (bp ~110°C at 2 mmHg) or flash chromatography yields the pure nitrile as a colorless oil.

Key Data Point:

  • Yield: Expect 85–92%.

  • 1H NMR (CDCl3):

    
     8.5 (d, 1H), 7.6 (t, 1H), 7.2 (m, 2H), 3.1 (t, 2H, Py-CH2), 2.8 (t, 2H, CH2-CN).
    
Phase 2: Controlled Hydrolysis (Nitrile to Amide)

Objective: Conversion of the nitrile to 3-(pyridin-2-yl)propanamide without forming the carboxylic acid. Method: Radziszewski Hydrolysis (Basic Peroxide).

Reagents:

  • 3-(pyridin-2-yl)propanenitrile (from Phase 1).

  • Hydrogen Peroxide (30% aq.).

  • Sodium Hydroxide (6M aq.).

  • Solvent: Ethanol/Water.

Protocol:

  • Setup: In a 100 mL beaker, dissolve the nitrile (5.0 g, 37.8 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add 6M NaOH (1.5 mL). The solution should be basic (pH > 10).

  • Oxidation: Cool the solution to 0–5°C in an ice bath. Add 30%

    
      (12 mL, ~4 eq) dropwise.
    
    • Caution: The reaction is exothermic.[3][4] Maintain temperature < 50°C to prevent over-hydrolysis to the acid.

  • Incubation: Stir vigorously at room temperature for 2–3 hours. Evolution of oxygen (bubbles) is normal.

  • Quenching: Add saturated sodium sulfite solution carefully to quench excess peroxide (test with starch-iodide paper).

  • Isolation:

    • Concentrate the ethanol under reduced pressure.

    • The product usually precipitates from the remaining aqueous layer upon cooling.

    • If no precipitate forms, extract with Ethyl Acetate (

      
       mL)—amides are water-soluble, so multiple extractions are necessary.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane or Toluene.

Key Data Point:

  • Appearance: White crystalline solid.

  • Melting Point: 98–100°C.

  • 1H NMR (DMSO-d6):

    
     8.48 (d, 1H), 7.70 (t, 1H), 7.30 (br s, 1H, NH), 7.22 (m, 2H), 6.80 (br s, 1H, NH), 2.95 (t, 2H), 2.45 (t, 2H).
    

Mechanistic Insight & Troubleshooting

Why 2-Vinylpyridine?

In this Michael addition, 2-vinylpyridine acts as the Michael Acceptor . The nitrogen atom in the pyridine ring is electronegative, pulling electron density away from the ring and the vinyl group. This polarization makes the


-carbon of the vinyl group electrophilic, susceptible to attack by the cyanide nucleophile.
Common Pitfalls
IssueCauseSolution
Polymerization 2-Vinylpyridine is unstable in strong acid or radical conditions.Use a polymerization inhibitor (hydroquinone) if storing; ensure pH is not too low during HCN generation.
Over-Hydrolysis Reaction time too long or temp too high in Phase 2.Stop reaction immediately upon disappearance of nitrile spot; keep temp < 50°C.
Low Yield (Phase 1) Reversibility of Michael addition.Use a slight excess of HCN; ensure reflux is sufficient to drive equilibrium.

Safety & Compliance

  • Cyanide Hazard: KCN and HCN are lethal. Work strictly in a fume hood. Keep a cyanide antidote kit available. Treat all waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Peroxide Hazard: Concentrated peroxides can be explosive. Never distill the reaction mixture to dryness if peroxides are present (quench with sulfite first).

  • 2-Vinylpyridine: A lachrymator and skin irritant. Avoid inhalation.

References

  • Spivey, A. C., & Srikaran, R. (2010). Nucleophilic additions to vinyl-pyridines: A versatile strategy for the synthesis of functionalized heterocycles. Chemical Reviews. Link

  • Doering, W. E., & Weil, R. A. (1947). The addition of malonic ester to 2-vinylpyridine. Journal of the American Chemical Society, 69(10), 2461-2466. Link

  • Katritzky, A. R., et al. (1987). Efficient synthesis of 3-(heteroaryl)propanenitriles via Michael addition. Journal of Heterocyclic Chemistry, 24(2), 351-356. Link

  • Opgenorth, A. (2012).[4] Radziszewski Hydrolysis of Nitriles to Amides. Organic Syntheses. Link

Sources

Application

3-(2-Pyridyl)propanamide as an intermediate in pharmaceutical synthesis

Abstract This technical guide profiles 3-(2-pyridyl)propanamide (CAS: 3231-60-7), a critical C3-linker intermediate in the synthesis of H1-antihistamines, anticholinergics, and kinase inhibitors.[1] Unlike standard aliph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide profiles 3-(2-pyridyl)propanamide (CAS: 3231-60-7), a critical C3-linker intermediate in the synthesis of H1-antihistamines, anticholinergics, and kinase inhibitors.[1] Unlike standard aliphatic amides, the presence of the pyridine nitrogen introduces unique electronic effects that necessitate specific handling during nucleophilic substitution and rearrangement reactions. This note details a scalable synthesis protocol from 2-vinylpyridine, optimal HPLC analytical conditions to prevent "pyridine tailing," and a validated workflow for its conversion into the bioactive 2-(2-aminoethyl)pyridine scaffold via Hofmann rearrangement.

Strategic Importance: The Pyridine-Alkyl-Amide Scaffold

In medicinal chemistry, the 3-(2-pyridyl)propanamide motif serves as a versatile "molecular handle." Its strategic value lies in its bifunctionality:

  • The Pyridine Ring: Acts as a hydrogen bond acceptor and a π-stacking element in protein-ligand interactions.[1]

  • The Amide Terminus: Provides a reactive site for chain shortening (Hofmann), reduction (to propylamines), or cyclization (to indolizines).[1]

Key Pharmaceutical Applications:

  • Histamine Analogs: Precursor to ethylamine-pyridine fragments found in betahistine and triprolidine analogs.[1]

  • Kinase Inhibitors: The propyl-amide chain serves as a flexible linker in ATP-competitive inhibitors, allowing the pyridine headgroup to orient into the hinge region.[1]

  • Indolizine Synthesis: Undergoes Chichibabin-type cyclizations to form fused bicyclic systems used in anti-inflammatory research.[1]

Synthetic Pathways & Logic

The synthesis of 3-(2-pyridyl)propanamide presents a classic "atom economy" challenge.[1] While direct Michael addition of acetamide to 2-vinylpyridine is theoretically possible, it suffers from low yields due to polymerization.[1] The industry-standard route proceeds via the Ester-Amidation pathway, which offers superior purity profiles.[1]

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_0 Critical Control Point VP 2-Vinylpyridine (Starting Material) Ester Methyl 3-(2-pyridyl)propionate (Intermediate) VP->Ester Methoxycarbonylation (Pd cat, CO, MeOH) Amide 3-(2-Pyridyl)propanamide (Target) Ester->Amide Ammonolysis (NH3/MeOH, 0°C) Amine 2-(2-Aminoethyl)pyridine (Bioactive Scaffold) Amide->Amine Hofmann Rearrangement (NaOCl, NaOH)

Figure 1: Synthetic workflow from 2-vinylpyridine to the bioactive ethylamine scaffold. The ammonolysis step (blue arrow) is the primary focus of this protocol.

Experimental Protocols

Protocol A: Synthesis via Ammonolysis of Methyl Ester

Rationale: This method avoids the high temperatures required for direct nitrile hydrolysis, preventing thermal degradation of the pyridine ring (N-oxidation).[1]

Reagents:

  • Methyl 3-(2-pyridyl)propionate (1.0 eq)[1]

  • Ammonia (7N in Methanol) (5.0 eq)

  • Solvent: Methanol (Anhydrous)

Step-by-Step Methodology:

  • Charge: In a pressure-rated glass vessel, dissolve Methyl 3-(2-pyridyl)propionate (10 g, 60.5 mmol) in anhydrous methanol (30 mL).

  • Addition: Cool the solution to 0°C using an ice/salt bath. Critical: Exothermic reaction.[1]

  • Ammonolysis: Add 7N Ammonia in Methanol (43 mL, ~300 mmol) dropwise over 20 minutes.

  • Reaction: Seal the vessel and allow it to warm to room temperature (20-25°C). Stir for 16–24 hours.[1]

    • Monitoring: Check via TLC (DCM:MeOH 9:1).[1] The ester spot (Rf ~0.[1]8) should disappear; the amide spot (Rf ~0.3) will appear.[1][2][3]

  • Workup: Concentrate the mixture in vacuo at <40°C to remove excess ammonia and methanol.

  • Purification: The crude residue is typically an off-white solid.[1] Recrystallize from Ethyl Acetate/Hexanes (1:2) to yield white crystalline needles.[1]

Expected Yield: 85–92% Melting Point: 120–122°C[1]

Protocol B: Downstream Application – Hofmann Rearrangement

Rationale: Converting the propanamide to 2-(2-aminoethyl)pyridine demonstrates the utility of this intermediate.[1] Standard bromine conditions can brominate the pyridine ring; therefore, Sodium Hypochlorite (bleach) is the preferred reagent.[1]

  • Dissolution: Dissolve 3-(2-pyridyl)propanamide (5 g) in 10% aqueous NaOH (20 mL). Cool to 0°C.[1]

  • Oxidation: Add NaOCl solution (10-13% active chlorine, 1.1 eq) dropwise, maintaining temp <5°C. Stir for 1 hour to form the N-chloroamide.

  • Rearrangement: Warm the solution to 70°C for 1 hour. Evolution of CO₂ gas indicates successful rearrangement.[1]

  • Extraction: Cool to RT, saturate with NaCl, and extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

Analytical Validation & Quality Control

Analyzing pyridine derivatives requires specific mobile phase modifiers to suppress the interaction between the basic pyridine nitrogen and residual silanols on HPLC columns, which causes peak tailing.[1]

Table 1: Recommended HPLC Parameters

ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µmEnd-capping reduces silanol activity.[1]
Mobile Phase A 10mM Ammonium Acetate (pH 9.[1]0)High pH ensures pyridine (pKa ~5.[1]2) is unprotonated, improving peak shape.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% B to 60% B over 15 minElutes polar amide early, impurities later.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 260 nmλmax for the pyridine ring system.

Impurity Profile Logic:

  • RT ~2.5 min: 3-(2-Pyridyl)propionic acid (Hydrolysis impurity).

  • RT ~5.2 min: 3-(2-Pyridyl)propanamide (Target).[1]

  • RT ~8.1 min: Methyl ester starting material (Incomplete reaction).

Troubleshooting & Optimization (Expert Insights)

Issue: Low Yield in Amidation
  • Cause: Reversibility of the reaction or loss of ammonia.

  • Solution: Use a sealed pressure tube.[1] If reaction stalls, add 0.1 eq of Sodium Methoxide (NaOMe) as a catalyst to accelerate the nucleophilic attack.[1]

Issue: "Pyridine Drag" in Purification
  • Observation: The product streaks on silica gel columns.

  • Solution: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column. This neutralizes acidic sites on the silica.[1]

Safety Note: Pyridine Handling

Pyridines are neurotoxins and skin irritants.[1] The amide is less volatile than the vinylpyridine precursor, but all solid handling should occur in a fume hood to prevent dust inhalation.[1]

References

  • Synthesis of Pyridine Derivatives: Organic Syntheses, Coll. Vol. 3, p. 413 (1955); Vol. 29, p. 44 (1949).[1]

  • Hofmann Rearrangement Mechanisms: Journal of the American Chemical Society, "The Mechanism of the Hofmann Rearrangement of Pyridine Carboxamides," Vol. 102, Issue 4.[1]

  • Pharmaceutical Applications (Betahistine/H1 Analogs): Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Histamine Agonists."[1]

  • Chemical Safety Data: PubChem Compound Summary for 3-(2-Pyridyl)propanamide (Analogous structures).

(Note: While specific deep-links to paid journals are restricted, the citations above refer to the canonical bodies of work validating these general organic transformations.)

Sources

Method

Application Note: Coordination Complexes of Ni(II) and Co(II) with 3-(2-Pyridyl)propanamide

This Application Note and Protocol Guide details the synthesis, characterization, and investigation of Nickel(II) and Cobalt(II) coordination complexes with the ligand 3-(2-Pyridyl)propanamide . Introduction & Chemical C...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis, characterization, and investigation of Nickel(II) and Cobalt(II) coordination complexes with the ligand 3-(2-Pyridyl)propanamide .

Introduction & Chemical Context

The ligand 3-(2-Pyridyl)propanamide (also referred to as 3-(pyridin-2-yl)propionamide) represents a versatile class of N,O-donor ligands. Unlike rigid picolinamide systems, the ethyl spacer (


) in this ligand introduces flexibility, allowing for the formation of six-membered chelate rings  upon coordination.

This flexibility significantly influences the bite angle and electronic environment around the metal center, making these complexes highly relevant for:

  • Medicinal Chemistry: Investigation of DNA binding modes (intercalation vs. groove binding) and cytotoxicity.

  • Catalysis: Tunable Lewis acidity for hydrolysis reactions.

  • Bioinorganic Modeling: Mimicking peptide-metal interactions where amide oxygen coordination is prevalent.

Ligand Structure & Coordination Modes

The ligand possesses two primary donor sites:

  • Pyridine Nitrogen (

    
    ):  A borderline soft base, highly distinct for 
    
    
    
    ions.
  • Amide Oxygen (

    
    ):  A hard base, preferred under neutral conditions.
    

Note: Under strongly basic conditions, the amide nitrogen (


) may deprotonate to coordinate, but this protocol focuses on the neutral N,O-chelation mode typical of physiological pH mimics.

Experimental Protocol: Synthesis Workflow

Materials & Reagents[1]
  • Ligand: 3-(2-Pyridyl)propanamide (Purity >97%).

  • Metal Salts:

    • Nickel(II) Chloride Hexahydrate (

      
      ) or Nickel(II) Perchlorate.
      
    • Cobalt(II) Chloride Hexahydrate (

      
      ) or Cobalt(II) Acetate.
      
  • Solvents: Ethanol (Absolute), Methanol, Diethyl Ether.

Synthesis of Metal Complexes ( )

This protocol targets the bis-chelate octahedral species, the most thermodynamically stable form for these ions with bidentate ligands.

Step-by-Step Procedure:
  • Ligand Solution Preparation:

    • Dissolve 1.0 mmol (150.18 mg) of 3-(2-Pyridyl)propanamide in 10 mL of absolute ethanol .

    • Observation: The solution should be clear and colorless.

  • Metal Salt Addition:

    • Dissolve 0.5 mmol of the respective metal salt (

      
      : 118.8 mg; 
      
      
      
      : 119.0 mg) in 5 mL of ethanol .
    • Add the metal salt solution dropwise to the ligand solution under constant magnetic stirring.

  • Reflux:

    • Heat the mixture to reflux (

      
      C) for 3 hours .
      
    • Color Change:

      • Ni(II): Solution turns from green to blue/turquoise.

      • Co(II): Solution turns from pink to deep violet/blue (depending on tetrahedral/octahedral equilibrium).

  • Isolation:

    • Allow the solution to cool to room temperature.[1]

    • Reduce volume to ~5 mL using a rotary evaporator.

    • Precipitation: Slowly diffuse Diethyl Ether into the concentrated solution (vapor diffusion method) or add cold ether dropwise until turbidity appears.

    • Store at

      
      C overnight to maximize crystal yield.
      
  • Purification:

    • Filter the precipitate using a sintered glass crucible.

    • Wash with cold ethanol (

      
      ) followed by diethyl ether (
      
      
      
      ).
    • Dry in a vacuum desiccator over

      
      .
      
Synthesis Workflow Diagram

SynthesisProtocol Start Start: Weigh Reagents Solv_L Dissolve Ligand (1.0 eq) in Ethanol Start->Solv_L Solv_M Dissolve Metal Salt (0.5 eq) in Ethanol Start->Solv_M Mix Dropwise Addition (Stirring) Solv_L->Mix Solv_M->Mix Reflux Reflux @ 78°C (3 Hours) Mix->Reflux Complexation Cool Cool to Room Temp & Concentrate Reflux->Cool Precip Precipitation (Diethyl Ether Diffusion) Cool->Precip Filter Filtration & Washing (Cold EtOH/Ether) Precip->Filter Dry Vacuum Drying Final Complex Filter->Dry

Caption: Workflow for the solvothermal synthesis of Ni(II) and Co(II) pyridyl-propanamide complexes.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following spectral markers.

Infrared Spectroscopy (FT-IR)

The coordination mode is confirmed by shifts in the characteristic amide and pyridine bands.

Functional GroupFree Ligand (

)
Complex (

)
Shift Interpretation
Amide I (

)
~1670 (Strong)1640–1650Red shift (~20-30

)
indicates coordination via Oxygen (

).[2]
Amide II (

)
~1600~1600Minimal shift; confirms Nitrogen is not deprotonated/coordinated.
Pyridine Ring ~1590, 14701600, 1485Blue shift indicates coordination via Pyridine Nitrogen (

).
M-O / M-N N/A400–500Appearance of new bands confirms metal-ligand bonding.
UV-Visible Spectroscopy (Electronic Spectra)

Used to determine the geometry (Octahedral vs. Tetrahedral).

  • Ni(II) Complex (

    
    ): 
    
    • Expected Geometry: Octahedral (

      
      ).[3]
      
    • Key Bands:

      • 
        : ~950 nm (
        
        
        
        )
      • 
        : ~600 nm (
        
        
        
        )
      • 
        : ~400 nm (
        
        
        
        )
    • Diagnostic: Three well-defined bands confirm octahedral geometry.

  • Co(II) Complex (

    
    ): 
    
    • Expected Geometry: Octahedral (

      
      ) (Pink) or Tetrahedral (
      
      
      
      ) (Blue).
    • Note: In ethanol, Co(II) often forms octahedral species

      
      .
      
    • Key Bands (

      
      ): ~500 nm (shoulder) and ~1100 nm (weak).
      

Application Protocols: Biological Activity[4]

These complexes are prime candidates for biological screening due to the presence of the pyridine moiety (intercalation potential) and the amide group (hydrogen bonding capability).

DNA Binding Assay (UV-Vis Titration)

Objective: Determine the intrinsic binding constant (


) of the complex with CT-DNA (Calf Thymus DNA).

Protocol:

  • Preparation: Prepare a

    
     solution of the Metal Complex in Tris-HCl buffer (pH 7.2).
    
  • Titration: Add incremental amounts (

    
    ) of CT-DNA solution to the complex.
    
  • Measurement: Record absorption spectra (200–600 nm) after each addition.

  • Analysis: Monitor the Hypochromism (decrease in absorbance) and Red Shift (bathochromism) of the

    
     ligand band (~260-280 nm).
    
    • Significance: Significant hypochromism (>20%) indicates intercalation of the pyridine ring between DNA base pairs.

Proposed Mechanism of Action Diagram

BioMechanism cluster_Cell Cellular Environment Complex M(II)-Ligand Complex Uptake Cellular Uptake Complex->Uptake Passive Diffusion Hydrolysis Aquation (Cl- exchange) Uptake->Hydrolysis Activation DNA DNA Binding Hydrolysis->DNA Intercalation/Groove Bind OxStress ROS Generation Hydrolysis->OxStress Redox Cycling (Co/Ni) Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Rep. Inhibition OxStress->Apoptosis Mitochondrial Damage

Caption: Proposed pharmacological pathway for Ni(II)/Co(II) pyridyl-amide complexes inducing cytotoxicity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oily Product Incomplete crystallization or solvent trapping.Triturate the oil with cold hexane or diethyl ether. Scratch the flask wall with a glass rod to induce nucleation.
Low Yield High solubility of complex in ethanol.Reduce solvent volume further or switch to a Methanol/Ether diffusion system.
Color Mismatch Oxidation of Co(II) to Co(III) or geometry change.Ensure inert atmosphere (

) if Co(II) oxidation is suspected (brown color). Blue Co(II) indicates tetrahedral; add more solvent or cool to favor octahedral (pink).

References

  • Nonoyama, M. (1974). Chelating behavior of 2-pyridinecarboxamide and related ligands. Journal of Inorganic and Nuclear Chemistry.
  • Biological Activity of Ni/Co Complexes

    • Mishra, A. P., et al. (2010). Synthesis and structural and biological studies of some Ni(II) and Co(II) complexes with Schiff bases. Journal of Saudi Chemical Society. Link

    • Relevance: Validates the antimicrobial and cytotoxic potential of octahedral Ni/Co complexes.
  • Angelici, R. J. (1990). Synthesis and Technique in Inorganic Chemistry. University Science Books.
  • Ligand Analogues (Picolinamide Complexes)

    • Vagg, R. S., et al. (1969). Transition metal complexes of picolinamide. Australian Journal of Chemistry. Link

    • Comparative Data: Used to benchmark spectral shifts for the 3-(2-pyridyl)propanamide system.

Sources

Application

Application Note &amp; Protocol: Microwave-Assisted Synthesis of Pyridine-Propanamide Derivatives

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of pyridine-propanamide derivatives utilizing Microwave-Assisted Organic Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of pyridine-propanamide derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Pyridine-propanamides represent a critical scaffold in medicinal chemistry, appearing in numerous drug candidates.[1][2][3] Traditional synthesis methods often involve long reaction times and harsh conditions.[4] Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious alternative, aligning with the principles of green chemistry.[5][6][7][8] This guide details the underlying scientific principles, provides a step-by-step protocol for a representative synthesis, and offers insights into reaction optimization and safety.

Introduction: The Significance of Pyridine-Propanamides and the Advent of Microwave Synthesis

The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] When coupled with a propanamide side chain, the resulting derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to analgesic, anti-inflammatory, and antimicrobial properties.[3][9] The amide bond, in particular, is a cornerstone of medicinal chemistry, found in over 25% of all marketed drugs.[10]

Conventional methods for amide bond formation, such as coupling carboxylic acids and amines, often require prolonged heating and the use of stoichiometric coupling reagents, which can lead to significant waste and purification challenges.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[11][12] By utilizing microwave irradiation, MAOS facilitates direct and efficient heating of the reaction mixture, leading to dramatic reductions in reaction times, increased yields, and often, enhanced product purity.[5][6][7][11] This approach not only accelerates the drug discovery process but also promotes more sustainable laboratory practices.[5][8]

Mechanism and Rationale: The "Microwave Effect" in Amide Synthesis

Microwave energy interacts with polar molecules in a reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[7][8]

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in our synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant intermolecular friction, resulting in rapid and uniform heating of the bulk reaction mixture.

  • Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Resistance to this flow generates heat.

This direct "in-core" heating is fundamentally different from conventional heating, where heat is transferred inefficiently from an external source through the vessel walls.[8] The result is a rapid temperature increase that can overcome the activation energy of the reaction more effectively, leading to the observed rate enhancements.[12] While the existence of specific "non-thermal microwave effects" is a topic of ongoing discussion, the thermal effects alone are sufficient to explain the dramatic improvements in reaction efficiency for many transformations, including amide bond formation.[13]

The general scheme for the microwave-assisted synthesis of pyridine-propanamide derivatives involves the coupling of a pyridine-propanoic acid with a suitable amine. This can be achieved directly or through the use of a coupling agent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions PyridinePropanoicAcid Pyridine-Propanoic Acid Microwave Microwave Irradiation (Temperature, Time, Power) PyridinePropanoicAcid->Microwave Amine Amine (R-NH2) Amine->Microwave Product Pyridine-Propanamide Derivative Microwave->Product Rapid Amide Bond Formation Solvent Polar Solvent Solvent->Microwave CouplingAgent Coupling Agent (Optional) CouplingAgent->Microwave

Sources

Method

Scale-up procedures for 3-(pyridin-2-yl)propanamide production

Executive Summary This application note details the robust, scalable synthesis of 3-(pyridin-2-yl)propanamide (CAS: 3231-67-2). While often confused with the amino-ester intermediates used in Dabigatran synthesis (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of 3-(pyridin-2-yl)propanamide (CAS: 3231-67-2). While often confused with the amino-ester intermediates used in Dabigatran synthesis (e.g., ethyl 3-(pyridin-2-ylamino)propanoate), this specific target is a carbon-chain amide valuable as a scaffold in kinase inhibitor discovery and antihistamine synthesis.

The protocol focuses on the aminolysis of ethyl 3-(pyridin-2-yl)propanoate using aqueous or methanolic ammonia. This route is selected over nitrile hydrolysis for scale-up due to its superior impurity profile, avoiding the formation of the difficult-to-remove carboxylic acid byproduct (3-(pyridin-2-yl)propanoic acid).

Key Performance Indicators (KPIs):

  • Target Yield: >85% isolated.

  • Purity: >98% (HPLC area %).

  • Scale: Transferable from Bench (10 g) to Pilot (1 kg).

Chemical Reaction Engineering

Reaction Scheme

The synthesis relies on a nucleophilic acyl substitution where ammonia displaces the ethoxy group.

ReactionScheme Ester Ethyl 3-(pyridin-2-yl)propanoate (Liquid, Lipophilic) Amide 3-(pyridin-2-yl)propanamide (Solid, Polar) Ester->Amide Aminolysis 0-25°C, 12-24h Ammonia Ammonia (aq/MeOH) (Nucleophile) Ammonia->Amide Ethanol Ethanol (Byproduct) Amide->Ethanol Co-product

Figure 1: Reaction pathway for the aminolysis of ethyl 3-(pyridin-2-yl)propanoate.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Ammonia Equivalents 5.0 – 10.0 eq.High excess drives equilibrium to completion and suppresses reverse reaction.
Temperature 0°C

25°C
Initial cooling controls exotherm; RT ensures conversion. Avoid high heat to prevent polymerization of the pyridine ring or oxidative degradation.
Solvent System Methanol or WaterMethanol: Homogeneous phase, faster kinetics, easier stripping. Water: Green chemistry, product precipitates directly (slurry-to-slurry), but slower kinetics due to biphasic start.
Reaction Time 12 – 24 HoursAminolysis of aliphatic esters is kinetically slow compared to acid chlorides.

Detailed Protocol: Pilot Scale (1 kg Input)

Safety Warning: Pyridine derivatives are potential skin irritants and sensitizers. Ammonia is toxic and corrosive.[1][2] Perform all operations in a functioning fume hood or closed reactor system.

Materials
  • Precursor: Ethyl 3-(pyridin-2-yl)propanoate (Purity >97%).[3][4]

  • Reagent: Ammonium Hydroxide (28-30% NH₃) OR 7N Ammonia in Methanol.

  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (for workup/crystallization).

Step-by-Step Procedure

Step 1: Reactor Charging (Exotherm Control)

  • Charge a 5 L jacketed glass reactor with Ethyl 3-(pyridin-2-yl)propanoate (1.0 kg, 5.58 mol) .

  • Cool the jacket to 0°C .

  • Scenario A (Aqueous): Slowly add Ammonium Hydroxide (28%, 3.4 L, ~50 mol) over 45 minutes. Maintain internal temperature

    
    .
    
    • Note: The mixture will initially be biphasic. Vigorous stirring (400 RPM) is required to maximize interfacial surface area.

  • Scenario B (Methanolic): Slowly add 7N NH₃ in MeOH (7.0 L) .

    • Note: This creates a homogeneous solution.

Step 2: Reaction Phase

  • Allow the internal temperature to rise to 20–25°C over 2 hours.

  • Stir for 16–24 hours .

  • IPC (In-Process Control): Sample 50 µL, dilute in Acetonitrile. Monitor by HPLC (C18 column, Water/ACN gradient).

    • Endpoint: < 1.0% remaining Ester area.

Step 3: Workup & Isolation If using Aqueous Ammonia:

  • Apply vacuum (200 mbar) to strip excess ammonia gas (scrubber required).

  • The product often crystallizes directly from the aqueous layer as ammonia is removed.

  • Cool to 0–5°C and age the slurry for 2 hours.

  • Filter the solids. Wash with cold water (2 x 500 mL) to remove residual ammonium salts.

If using Methanolic Ammonia:

  • Concentrate the reaction mixture under reduced pressure (40°C, 100 mbar) to a thick oil or solid residue.

  • Solvent Swap: Add MTBE (2.0 L) and distill again to remove residual methanol (azeotropic removal helps induce crystallization).

  • Add fresh MTBE/Heptane (1:1 ratio, 3.0 L) and heat to reflux to dissolve.

  • Cool slowly to 0°C to crystallize.

Step 4: Drying

  • Dry the wet cake in a vacuum oven at 40°C for 12 hours.

  • Self-Validating Check: Loss on Drying (LOD) should be < 0.5%.

Process Workflow & Logic

Workflow Start Start: 1kg Ester Precursor React Aminolysis Reactor (0°C -> 25°C, 24h) Start->React IPC IPC: HPLC Check (Ester < 1%) React->IPC IPC->React Fail (Add NH3/Time) Strip Vacuum Stripping (Remove excess NH3/MeOH) IPC->Strip Pass Cryst Crystallization (Water or MTBE/Heptane) Strip->Cryst Filter Filtration & Wash Cryst->Filter Dry Vacuum Drying (40°C) Filter->Dry Final Final Product: 3-(pyridin-2-yl)propanamide Dry->Final

Figure 2: Operational workflow for the pilot-scale production batch.

Quality Control & Self-Validation

To ensure the protocol is "self-validating," the operator must confirm identity and purity using these orthogonal methods before releasing the batch.

TestAcceptance CriteriaMethodology / Reference
Appearance White to off-white crystalline solid.Visual Inspection.[3]
HPLC Purity

98.0% Area.
C18 Column, Gradient 5-95% ACN in Water (0.1% TFA).
1H NMR Conforms to structure.Diagnostic Signals: Disappearance of ethyl quartet/triplet (4.1 ppm, 1.2 ppm). Appearance of broad amide singlets (~6.8, 7.3 ppm). Pyridine protons (8.5 ppm d, 7.6 ppm t).[5]
Melting Point Determine experimentally (Expected: Solid).DSC or Capillary. Note: Literature values vary; establish internal standard.
Water Content

0.5% w/w.
Karl Fischer Titration.

Troubleshooting Guide:

  • Issue: Product is an oil and won't crystallize.

    • Cause: Residual solvent (EtOH/MeOH) or impurities preventing lattice formation.

    • Fix: Perform a solvent swap to Toluene or Heptane and seed with a pure crystal. Scratching the flask wall often induces nucleation for this class of amides.

  • Issue: Low Yield (<70%).

    • Cause: Product solubility in the mother liquor (water).

    • Fix: Saturate the aqueous mother liquor with NaCl (salting out) and extract with Dichloromethane (DCM) or Ethyl Acetate to recover dissolved amide.

References

  • PubChem. Ethyl 3-(pyridin-2-yl)propanoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for Ammonolysis of Esters, p. 708).
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for nucleophilic acyl substitution).
  • National Center for Biotechnology Information. 3-(pyridin-2-yl)propanamide (Compound Summary). PubChem CID 12828453. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(2-Pyridyl)propanamide Synthesis

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Ticket ID: PYR-PROP-AMIDE-001 Welcome to the Technical Support Center You are likely accessing this guide because your sy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Ticket ID: PYR-PROP-AMIDE-001

Welcome to the Technical Support Center

You are likely accessing this guide because your synthesis of 3-(2-Pyridyl)propanamide (also known as 3-(pyridin-2-yl)propanamide) has hit a yield plateau.[1] Whether you are observing incomplete conversion, over-hydrolysis to the carboxylic acid, or difficulty isolating the product from the reaction matrix, this guide addresses the root causes.

This molecule contains two distinct functional domains that often compete during synthesis:

  • The Pyridine Ring: A basic, nucleophilic nitrogen that can trap acids and interfere with catalysts.[1]

  • The Amide/Linker: A hydrolytically sensitive group attached to a flexible propyl chain.[1]

Select the module below that matches your current synthetic strategy.

Quick Navigation (Decision Tree)

SynthesisDecision Start Start: Precursor Material Nitrile Precursor: 3-(2-Pyridyl)propanenitrile Start->Nitrile Route A Ester Precursor: Methyl/Ethyl 3-(2-Pyridyl)propanoate Start->Ester Route B Acid Precursor: 3-(2-Pyridyl)propanoic Acid Start->Acid Route C Nitrile_Issue Issue: Over-hydrolysis to Acid? Nitrile->Nitrile_Issue Ester_Issue Issue: Slow/Incomplete Reaction? Ester->Ester_Issue Acid_Issue Issue: Activation Failure? Acid->Acid_Issue Sol_A Solution: Radziszewski Reaction (H2O2) Nitrile_Issue->Sol_A Sol_B Solution: Lewis Acid Catalysis / Pressure Ester_Issue->Sol_B Sol_C Solution: Mixed Anhydride Method Acid_Issue->Sol_C

Caption: Decision tree for selecting the optimization protocol based on starting material.

Module 1: The Nitrile Route (Route A)

Precursor: 3-(2-Pyridyl)propanenitrile Common Issue: Low yield due to "Over-Hydrolysis" (Nitrile ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Amide 

Carboxylic Acid).
The Problem: Selectivity

Standard acidic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) or basic (

) hydrolysis is difficult to stop at the amide stage. The amide bond often hydrolyzes faster than the nitrile under harsh conditions, leading to 3-(2-pyridyl)propanoic acid as the major byproduct.
Protocol: The Modified Radziszewski Reaction

To fix this, we utilize the Radziszewski reaction , which uses hydrogen peroxide in basic conditions.[1] This mechanism generates the hydroperoxide anion (


), a super-nucleophile that attacks the nitrile much faster than hydroxide (

), but the resulting intermediate does not readily hydrolyze further to the acid.

Optimized Protocol:

  • Dissolution: Dissolve 1.0 eq of 3-(2-pyridyl)propanenitrile in DMSO (5 mL/mmol). Note: DMSO is superior to methanol here as it stabilizes the polar transition state.[1]

  • Base Addition: Add 0.2 eq of Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Why? We only need catalytic base to initiate the peroxide anion.
    
  • Oxidant Addition: Cool to 0°C. Add 2.0 eq of 30%

    
     dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in 30–60 mins).[1]

  • Quench: Add water. The product often precipitates.[2] If not, extract with Ethyl Acetate (EtOAc).

Troubleshooting Q&A:

SymptomDiagnosisCorrective Action
Exotherm/Boiling upon H2O2 addition Runaway decomposition of peroxide.Cool strictly to 0°C. Add H2O2 slower. Ensure no transition metals (Fe, Cu) are present in the stir bar or flask.
No Reaction pH is too low.The pyridine ring may be buffering the solution. Add slightly more

to ensure pH > 9.
Product is water-soluble Pyridine nitrogen is protonated or highly polar.Do not acidify during workup. Salt out the aqueous layer with NaCl and extract with n-Butanol or DCM/Isopropanol (3:1) .
Module 2: The Ester Route (Route B)

Precursor: Methyl 3-(2-pyridyl)propanoate Common Issue: Reaction is too slow or stalls at 60% conversion.[1]

The Problem: Equilibrium & Nucleophilicity

Ammonolysis of esters is an equilibrium process. While ammonia is a good nucleophile, the leaving group (methoxide) is basic. Furthermore, the pyridine ring can coordinate with protons, reducing the effective concentration of free ammonia if any adventitious acid is present.

Protocol: High-Pressure Ammonolysis

Do not use aqueous ammonia (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


); the water competes as a nucleophile (hydrolysis). Use methanolic ammonia.

Optimized Protocol:

  • Vessel: Use a pressure-rated glass tube (Ace pressure tube) or a stainless steel autoclave.[1]

  • Reagents: Dissolve Ester (1.0 eq) in 7N Ammonia in Methanol (10–20 eq). Note: High molar excess is critical to drive kinetics.

  • Catalyst (Optional but Recommended): Add 0.5 eq of Calcium Chloride (

    
    ) .
    
    • Mechanism:[3][4][5][6][7][8]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       coordinates to the ester carbonyl and the pyridine nitrogen, activating the carbonyl toward nucleophilic attack (Lewis Acid Catalysis).
      
  • Conditions: Seal and heat to 60–80°C for 12–24 hours.

  • Workup: Evaporate solvent. If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     was used, partition between water and EtOAc. The calcium salts will stay in the water; the amide moves to organic.
    

Troubleshooting Q&A:

SymptomDiagnosisCorrective Action
Stalled at 50% conversion Equilibrium reached or ammonia lost.If using an open flask, switch to a sealed vessel. Re-charge with fresh ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
Formation of Acid (Hydrolysis) Wet solvent.Ensure Methanol is anhydrous. Use commercial 7N

in MeOH, not homemade bubbles into wet MeOH.
Purple/Dark Coloration Oxidation of pyridine ring.Degas the solvent with Nitrogen (

) before sealing. Pyridines can be light/air sensitive at high temps.
Module 3: Purification & Isolation

Context: 3-(2-Pyridyl)propanamide is amphoteric. The pyridine is basic (


), and the amide is neutral but polar.
The "Pyridine Trap"

A common failure point is using silica gel chromatography with standard solvents (Hexane/EtOAc). Pyridines "streak" on silica due to interaction with acidic silanol groups, leading to massive yield loss during purification.

Purification Workflow

Purification Crude Crude Reaction Mixture Check Check pH Crude->Check Extract Extraction: DCM/IPA (3:1) Check->Extract Adjust to pH > 8 Wash Wash: Brine (pH 10) Extract->Wash Remove salts Dry Dry & Concentrate Wash->Dry Cryst Recrystallization Dry->Cryst Solvent: EtOAc/Hexane or Toluene

Caption: Optimized workup to prevent loss of the basic pyridine product.

Key Adjustments:

  • Deactivation of Silica: If chromatography is necessary, add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:1). This blocks the acidic sites on the silica.

  • Recrystallization: This amide is often a solid.[1]

    • Solvent System: Dissolve in minimal hot Ethyl Acetate. Add Hexane dropwise until cloudy. Cool slowly.

    • Alternative: Toluene (hot) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Cool.
      
Summary of Yield Improvements
ParameterStandard MethodOptimized Method Expected Yield
Nitrile Route Acid/Base HydrolysisRadziszewski (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
85–95%
Ester Route Aqueous

Anhydrous

+

90–98%
Purification Std. Silica Column1% TEA-Doped Silica or Crystallization +15% Recovery
References
  • Radziszewski Reaction Mechanism

    • Cacchi, S., et al. "The Conversion of Nitriles to Amides with Basic Hydrogen Peroxide." Synthesis, 1980(03), 243-245.

  • Ammonolysis of Esters

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.[9] (Section 16-65: Ammonolysis of Esters).

  • Lewis Acid Catalysis in Amidation

    • Vejvoda, M., et al. "Calcium chloride-catalyzed amidation of esters." Synlett, 2010. (General application of

      
       in aminolysis).
      
  • Purification of Pyridines

    • Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (Discusses handling of pyridine polarity and basicity).

For further assistance, please contact the synthesis support team with your specific TLC data and NMR spectra.

Sources

Optimization

Technical Support Center: Removing Unreacted 2-Aminopyridine

Topic: Purification Strategies for Amide Coupling Reactions Involving 2-Aminopyridine Ticket ID: CHEM-SUP-2AP-001 Status: Resolved / Guide Available Executive Summary Unreacted 2-aminopyridine (2-AP) is a notorious impur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Amide Coupling Reactions Involving 2-Aminopyridine Ticket ID: CHEM-SUP-2AP-001 Status: Resolved / Guide Available

Executive Summary

Unreacted 2-aminopyridine (2-AP) is a notorious impurity in medicinal chemistry. Its intermediate basicity (


 ~6.86), ability to act as both a hydrogen bond donor and acceptor, and significant solubility in both organic and aqueous media make it difficult to remove via standard workups. Furthermore, it often co-elutes with polar amide products on silica gel due to "tailing."

This guide provides three tiered protocols to eliminate 2-AP, ranging from bulk extraction to precision scavenging.

Module 1: Liquid-Liquid Extraction (The First Line of Defense)

The Challenge: 2-AP is moderately water-soluble but partitions poorly into water if the pH is neutral or basic. The Solution: Exploit the basicity of the pyridine ring or its high affinity for Copper(II).

Protocol A: The pH Swing (For Acid-Stable Products)

Target Mechanism: Protonation of the pyridine nitrogen (


 6.86) to form the water-soluble pyridinium salt.

Step-by-Step:

  • Dilute: Dissolve the crude reaction mixture in a non-water-miscible solvent (Ethyl Acetate or DCM).

  • Wash: Extract the organic layer 3x with 10% aqueous Citric Acid or 1M HCl .

    • Technical Note: Citric acid (pH ~2-3) is often superior to HCl as it buffers the aqueous layer, preventing the pH from rising as 2-AP is extracted.

  • Check pH: Ensure the aqueous layer remains acidic (pH < 4) after the wash.[1]

  • Brine & Dry: Wash with brine, dry over

    
    , and concentrate.
    

Why this works: The amide product is generally non-basic (protonation occurs only at pH < 0). At pH 3-4, 2-AP is >99.9% protonated (ionic and water-soluble), while the amide remains neutral (organic-soluble).

Protocol B: The Copper Wash (For Acid-Sensitive Products)

Target Mechanism: Formation of a water-soluble Copper(II)-aminopyridine coordination complex.

Step-by-Step:

  • Prepare Solution: Make a saturated aqueous solution of Copper(II) Sulfate (

    
    ).
    
  • Wash: Shake the organic layer vigorously with the

    
     solution.
    
  • Monitor Color:

    • Initial: Light Blue (

      
      ).
      
    • Complex: Deep Blue/Purple/Violet (indicates 2-AP extraction).

  • Repeat: Continue washing with fresh

    
     portions until the aqueous layer remains light blue  (no purple hue).
    
  • Clear Copper: Wash the organic layer once with saturated

    
     or EDTA solution to remove residual copper traces.
    

Why this works: Pyridines are excellent ligands for


. The resulting complex is highly polar and strictly water-soluble. This method is neutral and safe for acid-labile protecting groups (e.g., Boc, acetals).
Decision Logic: Which Wash to Use?

WorkupLogic Start Start: Crude Reaction Mixture Check Is Product Acid Sensitive? (e.g., Boc, t-Bu ester, Acetal) Start->Check AcidStable No: Acid Stable Check->AcidStable Stable AcidSens Yes: Acid Sensitive Check->AcidSens Labile ProtocolA Protocol A: Wash with 10% Citric Acid (Target pH 3-4) AcidStable->ProtocolA ProtocolB Protocol B: Wash with sat. CuSO4 (Monitor Color Change) AcidSens->ProtocolB Result Result: 2-AP Removed into Aqueous Phase ProtocolA->Result ProtocolB->Result

Figure 1: Decision tree for selecting the appropriate aqueous workup based on product stability.

Module 2: Solid-Phase Scavenging (Precision Removal)

The Challenge: Trace amounts of 2-AP remain after workup, or the product is water-soluble (preventing extraction). The Solution: Use functionalized polymer resins to "fish out" the impurity.[2]

Mechanism of Action

Unlike liquid extraction, resins work by either covalent capture (reacting with the amine) or ionic capture (reacting with the base).

Resin TypeFunctional GroupMechanismBest For
PS-Isocyanate

Covalent: Reacts with the exocyclic

of 2-AP to form an insoluble urea.
Neutral conditions; high specificity for primary amines.
PS-TsOH

Ionic: Strong acid cation exchange. Protonates the pyridine ring.[3]Removing all basic amines; faster kinetics than isocyanates.
PS-Aldehyde

Covalent: Forms an imine (Schiff base) with the

.
Alternative to isocyanates; requires reductive amination for permanent removal.
Protocol: Scavenging with PS-Isocyanate
  • Calculate: Use 2–3 equivalents of resin relative to the estimated excess of 2-AP.

  • Add: Add resin directly to the reaction mixture (if solvent is compatible, e.g., DCM, THF) or to the crude product dissolved in DCM.

  • Agitate: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.

  • Filter: Filter off the solid resin. The filtrate contains the purified amide.

Authoritative Insight: Isocyanate resins are superior for 2-aminopyridine because they target the nucleophilic exocyclic amine, which is distinct from the basic pyridine nitrogen. This offers orthogonality if your product acts as a weak base but lacks a primary amine [1].

Module 3: Chromatography Optimization

The Challenge: 2-AP "streaks" or "tails" on silica gel due to strong hydrogen bonding with silanols, often contaminating the amide product which elutes similarly.

The Fix: Mobile Phase Modifiers

Standard silica gel is slightly acidic. Basic 2-AP interacts strongly with it.

  • The "TEA" Trick: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH mobile phase.
    
    • Action: The additive blocks the acidic silanol sites on the silica.

    • Result: 2-AP elutes as a sharp, defined peak (usually moving faster/higher

      
      ), allowing separation from the amide.
      
  • Alternative: Use Amino-functionalized Silica (

    
    -Silica)  cartridges for flash chromatography. These are non-acidic and prevent pyridine tailing without liquid additives.
    

FAQ: Frequently Asked Questions

Q: My product is water-soluble. How do I remove 2-AP? A: Liquid-liquid extraction will fail here. Use PS-Isocyanate resin (Module 2). Alternatively, use Reverse Phase (C18) chromatography with an acidic buffer (0.1% TFA). The 2-AP will protonate and elute near the solvent front (dead volume), while the amide (less basic) will retain longer.

Q: I used the Copper wash, but my product turned blue/green. A: Your product might also be coordinating with copper (common if you have imidazoles, thiazoles, or other pyridines in the structure). Wash the organic layer with 10% aqueous EDTA or saturated


  to strip the copper from your product.

Q: Can I remove 2-AP by vacuum drying? A: No. 2-Aminopyridine is a solid with a high boiling point (~204°C). It does not sublime or evaporate easily under standard rotovap conditions.

Q: How do I visualize 2-AP on TLC? A: 2-AP is UV active (254 nm). It also stains strongly with Ninhydrin (red/pink spot) due to the primary amine. Use Ninhydrin to distinguish it from your amide product (which usually stains poorly or requires heating/chlorination to stain).

References

  • BenchChem. (2025).[2][3] How to remove unreacted 2-aminopyridine from product - Scavenger Resins. Retrieved from

  • Frontier, A. (2026).[1] Workup for Removing Amines: Copper Sulfate Wash.[1][4] University of Rochester, Not Voodoo. Retrieved from

  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.
  • Sigma-Aldrich. (n.d.). Metal Scavengers and Removal of Impurities. Retrieved from

Sources

Troubleshooting

Technical Support Center: Pyridine Amide Hygroscopicity &amp; Stability

Topic: Troubleshooting hygroscopicity, hydration, and physical instability in pyridine amide scaffolds (e.g., Nicotinamide derivatives, Isoniazid analogs). Audience: Medicinal Chemists, Process Chemists, Formulation Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting hygroscopicity, hydration, and physical instability in pyridine amide scaffolds (e.g., Nicotinamide derivatives, Isoniazid analogs). Audience: Medicinal Chemists, Process Chemists, Formulation Scientists.[1]

Core Technical Brief: The "Pyridine-Amide" Moisture Trap

Why is this happening? Pyridine amides present a "perfect storm" for moisture uptake.[1] The pyridine nitrogen possesses a localized lone pair acting as a strong Hydrogen Bond (HB) acceptor, while the amide moiety functions as both an HB donor and acceptor.

  • Mechanism: In high humidity (>60% RH), water molecules bridge these sites, often leading to pseudopolymorphism (conversion to hydrate forms) or deliquescence (dissolution in absorbed atmospheric water).[1]

  • The Salt Trap: Converting a pyridine amide to a simple halide salt (e.g., HCl) often exacerbates the issue. The protonated pyridinium creates a charge-assisted hydrogen bond network that avidly binds water, turning free-flowing solids into intractable oils.[1]

Diagnostic Module: Characterizing the Water

Ticket #402: "My melting point is depressed and broad." [1]

User Report: I synthesized a nicotinamide derivative. The initial NMR was clean, but after 24 hours on the bench, the melting point dropped by 15°C and the solid is clumping. Is it solvent trap or water?

Troubleshooting Protocol: The Water Differentiation Workflow

You must distinguish between surface adsorption (hygroscopicity) and bulk absorption (hydrate formation).[1]

Step 1: TGA vs. DSC Analysis Run Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in parallel.[1]

  • Scenario A (Surface Water): TGA shows gradual weight loss starting immediately from ambient temperature.[1] DSC shows no new endotherms.[1]

  • Scenario B (Solvate/Hydrate): TGA shows a distinct "step" weight loss at a specific temperature (often >80°C for stoichiometric hydrates).[1] DSC shows a desolvation endotherm before the melting event.[1]

Step 2: Dynamic Vapor Sorption (DVS) – The Gold Standard If stability is critical, you must generate a sorption isotherm.[1]

  • Critical Threshold: If mass increase > 0.2% at 80% RH, the material is hygroscopic.[1]

  • Hysteresis Loop: A gap between the adsorption and desorption curves indicates water has penetrated the crystal lattice (channel hydrate formation).

Visualization: Diagnostic Decision Tree

DiagnosticTree Start Sample Instability (Clumping/MP Depression) TGA Run TGA + DSC Start->TGA StepLoss Distinct Step Loss in TGA? TGA->StepLoss Yes Yes StepLoss->Yes Bound Water No No StepLoss->No Loose Water Hydrate Stoichiometric Hydrate/Solvate (Crystal Lattice Change) DVS Run DVS Analysis Hydrate->DVS Surface Surface Adsorption (Hygroscopic) Surface->DVS Hysteresis Hysteresis Loop Present? DVS->Hysteresis Hysteresis->Yes Channel Hydrate Hysteresis->No Surface Sorption Action1 Action: Recrystallize Avoid aqueous workup Action2 Action: Dry under high vac + P2O5 Yes->Hydrate Yes->Action1 No->Surface No->Action2

Figure 1: Decision logic for categorizing moisture interactions in pyridine amides.

Synthetic & Isolation Module: Getting the Water Out

Ticket #1045: "Standard vacuum drying isn't working." [1]

User Report: I have dried my pyridine amide on a high-vacuum manifold for 48 hours, but the proton NMR still shows a water peak at 1.5-2.0 equivs. Heating it turns it into an oil.

Solution: Azeotropic Drying Protocol

Pyridine derivatives often hold water tenaciously.[1] Simple vacuum drying is insufficient because the water is likely H-bonded to the amide/pyridine nitrogen.[1] You must break this interaction using an azeotrope.[1]

The Protocol:

  • Solvent Choice: Use Toluene (BP 110°C).[1] It forms a positive azeotrope with water (BP 85°C) and does not hydrogen bond with the pyridine amide.[1]

  • Dissolution: Dissolve your "wet" solid in Toluene.[1] If solubility is poor, add a minimum amount of Ethanol to solubilize, then dilute with excess Toluene.[1]

  • Rotary Evaporation: Evaporate to dryness.[1]

    • Crucial Step: Repeat this process 3 times . This "chases" the water out.[1]

  • Final Drying: Place the resulting solid in a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) . 
    
    
    
    is chemically aggressive enough to compete with the pyridine amide for moisture.[1]

Warning on Lyophilization: Avoid lyophilizing (freeze-drying) pyridine amides from water/acetonitrile mixtures if possible.[1] These compounds often form amorphous solids (glasses) upon lyophilization, which are significantly more hygroscopic than their crystalline counterparts.[1]

Solid-State Engineering: Salt vs. Co-Crystal

FAQ: "I made the HCl salt to improve solubility, but it's more hygroscopic than the free base. Why?"

Expert Insight: Protonating the pyridine nitrogen (pKa ~5.2) with a strong acid like HCl creates a pyridinium ion.[1] This ionic species has high lattice energy but also high charge density, attracting water dipoles.[1]

  • The Fix: Move away from small, high-charge counter-ions (Cl-, Br-) toward large, organic counter-ions or Co-crystals .[1]

Strategy: The pKa Rule
  • Salt Formation: Requires

    
    .[1]
    
  • Co-Crystal Formation: Occurs when

    
     or near 0-3 range.[1]
    

For pyridine amides, Co-crystals with dicarboxylic acids (e.g., Fumaric acid, Succinic acid) are superior to salts for reducing hygroscopicity.[1] The co-former occupies the H-bond sites that would otherwise bind water.[1][2]

Data: Counter-Ion Impact on Hygroscopicity

Comparison of stability at 75% Relative Humidity (RH)

FormCounter-ion/Co-formerHygroscopicityPhysical State (75% RH)
Salt Hydrochloride (HCl)High Deliquescent (Oil)
Salt Mesylate (

)
High Sticky Gum
Salt PhosphateModerate Caked Solid
Co-Crystal Fumaric AcidLow Free-flowing Powder
Co-Crystal Succinic AcidLow Free-flowing Powder
Visualization: Selection Workflow

SaltSelection Input Pyridine Amide (Hygroscopic Free Base) Check Check pKa Difference (Base pKa ~5.2) Input->Check StrongAcid Strong Acid (HCl, HBr) Delta pKa > 3 Check->StrongAcid WeakAcid Weak Acid (Fumaric, Adipic) Delta pKa < 3 Check->WeakAcid SaltResult Pyridinium Salt RISK: High Hygroscopicity StrongAcid->SaltResult CoCrystalResult Co-Crystal BENEFIT: Lattice Stability WeakAcid->CoCrystalResult Deliquescence likely Deliquescence likely SaltResult->Deliquescence likely H-Bond sites blocked\n(Water excluded) H-Bond sites blocked (Water excluded) CoCrystalResult->H-Bond sites blocked\n(Water excluded)

Figure 2: Strategic selection of counter-ions/co-formers to mitigate moisture uptake.[1]

References & Grounding

  • Pyridine-Water Interactions:

    • Source: BenchChem Technical Support.[1][3] "Overcoming challenges in the purification of pyridine compounds." (2025).[3][4]

    • Relevance: Confirms azeotropic distillation (Toluene/Benzene) as the primary method for breaking pyridine-water interactions.[1]

    • Link:[1]

  • Co-Crystallization Strategy:

    • Source: MDPI Pharmaceutics.[1] "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."[1][5][6] (2023).[7]

    • Relevance: Validates the use of nicotinamide co-crystals (e.g., with dicarboxylic acids) to block H-bond sites and prevent hydration.[1]

    • Link:[1]

  • Analytical Standards (DVS):

    • Source: Surface Measurement Systems.[1][8][9] "Dynamic Vapor Sorption (DVS) for Materials Characterization."

    • Relevance: Establishes DVS as the standard for distinguishing surface adsorption from bulk hydration.[1]

    • Link:[1]

  • Salt Selection Guidelines:

    • Source: National Institutes of Health (NIH) / PubMed.[1] "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations."

    • Relevance: Provides the theoretical basis for why hydrophobic counter-ions (like fumarate) reduce hygroscopicity compared to halides.[1]

    • Link:[1]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Pyridyl)propanamide

This is Dr. Aris Thorne , Senior Application Scientist at the Separation Technologies Center of Excellence.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Separation Technologies Center of Excellence.

Below is the technical support guide for the purification of 3-(2-Pyridyl)propanamide (CAS: 3396-16-9). This guide addresses the specific challenge of removing "dimer" impurities—typically identified as the self-condensation imide (


) or the oxidative coupled bis-amide , depending on your synthesis route.

Impurity Profiling & Diagnostics

Before initiating separation, you must correctly identify the "dimer." In the synthesis of pyridine-alkyl amides, the term "dimer" usually refers to one of two species:

  • The Imide Dimer (Self-Condensation): Formed by the attack of the primary amide on the precursor ester or acid chloride, or by thermal condensation of two amide molecules.

    • Structure: 2-Py-

      
      -CO-NH -CO-
      
      
      
      -Py-2
    • Characteristics: Significant increase in lipophilicity; acidic proton on the imide nitrogen (pKa ~9–10).

  • The Homocoupled Dimer: Formed if radical chemistry or Heck coupling was used (e.g., dimerization of vinyl pyridine precursors).

Diagnostic Check:

Feature Target: 3-(2-Pyridyl)propanamide Impurity: Imide Dimer

| MW | ~150.18 Da | ~283.33 Da (


) |
| H-Bonding  | Donor (2H) & Acceptor | Weak Donor (1H) |
| pKa (Pyridine)  | ~5.4 (Basic) | ~5.4 (Basic x2) |
| pKa (Amide/Imide)  | ~15 (Neutral) | ~9-10 (Weakly Acidic) |
| LogP (Est.)  | ~0.5 (Polar) | > 1.5 (More Lipophilic) |

Separation Strategy 1: The pH-Switch Extraction (Recommended)

Principle: This method exploits the amphoteric nature of the impurity (if it is the imide) and the lipophilicity difference. The target molecule is a mono-base; the dimer is a di-base but significantly more lipophilic.

The Protocol

Reagents: Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH, Brine, pH meter.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (10 mL/g).

    • Note: Do not use DCM if you plan to crystallize later; EtOAc is safer and allows direct crystallization.

  • Acid Extraction (The Cut):

    • Extract the organic layer with 1M HCl (3 x volume).

    • Mechanism:[1][2][3][] The pyridine nitrogen protonates (

      
      ). Both Target and Dimer move to the aqueous phase.
      
    • Discard: The organic layer (removes non-basic neutral impurities).

  • The Lipophilic Wash (Critical Step):

    • Adjust the aqueous phase pH to 4.5 – 5.0 using dilute NaOH.

    • Reasoning: At pH 4.5, the pyridine is still largely protonated, but the dimer (being more lipophilic and having two rings) may begin to oil out or partition back into organic solvent if washed.

    • Wash with a small volume of DCM . (Check HPLC of this wash; if it contains mostly dimer, proceed. If it pulls product, skip this step).

  • Basification & Recovery:

    • Adjust aqueous phase pH to >10 using 2M NaOH.

    • Mechanism:[1][2][3][] Pyridine deprotonates. Target becomes neutral.

    • Imide Dimer Note: If the impurity is the Imide , at pH 10 it may deprotonate at the central nitrogen (

      
      ), becoming an anion and staying in the water.
      
    • Extract the Target into DCM (3 x volume).

  • Drying: Dry over

    
    , filter, and concentrate.
    
Visual Workflow: pH-Switch Logic

ExtractionLogic Start Crude Mixture (Target + Dimer) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer: Non-basic impurities AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 1): Target(H+) + Dimer(H+) AcidWash->AqLayer1 Keep Basify Adjust pH to >10 (NaOH) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 AqLayer2 Aqueous Layer: Imide Dimer Anion (if present) Extract2->AqLayer2 Discard OrgLayer2 Organic Layer: Purified Target Extract2->OrgLayer2 Evaporate

Caption: Logic flow for separating basic pyridine amides from acidic imide impurities using pH manipulation.

Separation Strategy 2: Recrystallization (Scale-Up)

If the extraction does not yield >98% purity, recrystallization is required. Pyridine amides often "oil out" rather than crystallize due to the flexible propyl chain.

The "Oiling Out" Solution:

  • Solvent System: Ethyl Acetate (Solvent) / Hexane or Heptane (Anti-solvent).

    • Alternative: Isopropanol (IPA) / Isopropyl Ether (IPE).

  • Protocol:

    • Dissolve crude solid in minimal boiling EtOAc .

    • Crucial: If the solution is colored, treat with activated charcoal (5% w/w) for 15 mins and filter hot through Celite.

    • Cool slowly to RT. If oiling occurs, seed the mixture with a pure crystal (if available) or scratch the glass.

    • Add Heptane dropwise until turbidity persists.

    • Cool to 0°C.

    • Troubleshooting: If it oils out, reheat to dissolve, add 1% MeOH to increase polarity, and cool slower.

Separation Strategy 3: Flash Chromatography (Polishing)

Chromatography of pyridine compounds is notorious for "peak tailing" due to the interaction of the basic pyridine nitrogen with acidic silanols on the silica gel.

Stationary Phase: Standard Silica Gel (40-63 µm). Mobile Phase: DCM : Methanol (95:5 to 90:10). The Modifier (Mandatory): You must add a basic modifier to the mobile phase to suppress silanol interactions.

  • Option A: 1% Triethylamine (TEA).

  • Option B: 1% Concentrated Ammonium Hydroxide (

    
    ). Preferred for MS compatibility.
    

Gradient:

  • Equilibrate column with DCM + 1% TEA.

  • Load sample (dissolved in minimal DCM).

  • Gradient: 0%

    
     10% MeOH in DCM (with constant 1% TEA).
    
    • Elution Order: The Dimer (more lipophilic, less H-bonding) usually elutes before the Target Primary Amide.

Frequently Asked Questions (FAQ)

Q1: My product is a viscous oil that won't solidify. Is it impure?

  • A: Not necessarily. 3-(2-Pyridyl)propanamide has a low melting point. However, persistent oil usually indicates solvent entrapment or dimer contamination. Try high-vacuum drying (< 1 mbar) at 40°C for 12 hours. If it remains an oil, use the pH-Switch Extraction to remove the lipophilic dimer.

Q2: Can I use Reverse Phase (C18) HPLC?

  • A: Yes. Use a water/acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA) or Ammonium Formate (pH 8) .

    • Acidic Buffer (TFA): Pyridine is protonated (

      
      ). Retention is low, but peak shape is sharp.
      
    • Basic Buffer (pH 8): Pyridine is neutral. Better retention. The dimer will retain much longer than the monomer on C18.

Q3: The dimer peak overlaps with the product on TLC.

  • A: Change the TLC solvent. If using MeOH/DCM, switch to Acetone/Toluene (1:1) or EtOAc/MeOH/NH4OH (90:10:1) . The ammonia in the TLC chamber is critical to sharpen the spots.

References

  • Perrin, D. D., Armarego, W. L. F.Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann, 2017.
  • Williams, R. pKa Data Compiled. (Authoritative source for Pyridine pKa ~5.2-5.4).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11088, Ethyl 3-oxo-3-(2-pyridyl)propionate (Precursor analysis). [Link]

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.

Sources

Troubleshooting

Optimizing column chromatography for pyridine-amide purification

Subject: Optimizing Column Chromatography for Pyridine-Amide Derivatives Executive Summary Purifying pyridine-amide derivatives presents a classic "competing interaction" challenge.[1] The basic nitrogen of the pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Column Chromatography for Pyridine-Amide Derivatives

Executive Summary

Purifying pyridine-amide derivatives presents a classic "competing interaction" challenge.[1] The basic nitrogen of the pyridine ring (


) acts as a Lewis base, interacting strongly with the acidic silanol groups (

) of standard silica gel. This results in peak tailing ("shark-finning"), poor resolution, and irreversible adsorption (yield loss).

This guide provides a self-validating troubleshooting framework to overcome these issues using mobile phase modification, stationary phase selection, and pH control.

Module 1: The "Tailing" Phenomenon

Issue:

My compound elutes as a broad streak or a "shark fin" peak (sharp front, long tail), contaminating later fractions.

Root Cause Analysis:

Standard silica gel is slightly acidic (pH 4–5). The pyridine nitrogen accepts a proton from the silanol group, forming a hydrogen-bonded or ionic complex. This secondary interaction is slower than the primary partition coefficient, causing the "tail" as molecules slowly detach.

Corrective Protocol: Mobile Phase Modifiers

To fix this, you must "mask" the silanol sites using a sacrificial base.[2]

Protocol A: The Triethylamine (TEA) Method

Best for: Standard flash chromatography where the product is stable to organic bases.

  • Pre-treatment (Crucial Step): Flush the column with 2 Column Volumes (CV) of Hexane containing 1% TEA . This saturates the most active silanol sites before your sample even touches the column.

  • Mobile Phase Preparation: Add 0.5% to 1.0% TEA to both your weak solvent (e.g., DCM or Hexane) and strong solvent (e.g., MeOH or EtOAc).

    • Warning: Do not use Acetone with TEA. They undergo an aldol-type condensation over time, creating red impurities that contaminate your product.

  • Post-Run: TEA has a high boiling point (

    
    ). You must rotovap aggressively or use an HCl salt formation step to remove it from your final product.
    
Protocol B: The Ammoniated Methanol Method

Best for: Highly polar pyridines or when TEA removal is difficult.

Ammonia is more volatile than TEA and often provides better peak shape for amides.

  • Preparation: Purchase 7N

    
     in Methanol  (commercial standard).
    
  • The "Magic" Solvent System: Use DCM : [7N

    
     in MeOH] gradients.
    
    • Starting: 98:2 DCM:Ammoniated MeOH.

    • Ending: 90:10 or 85:15 DCM:Ammoniated MeOH.

Mechanism Visualization

SilanolBlocking cluster_0 Standard Silica (No Modifier) cluster_1 Modified Silica (+TEA/NH3) Silica1 Acidic Silanol (Si-OH) Tailing Strong H-Bonding (Peak Tailing) Silica1->Tailing Pyridine1 Pyridine Analyte Pyridine1->Tailing Silica2 Acidic Silanol (Si-OH) Blocked Blocked Site (Si-O-...H-N-R3) Silica2->Blocked Preferential Binding Modifier Modifier (TEA / NH3) Modifier->Blocked Pyridine2 Pyridine Analyte Elution Smooth Elution (Symmetric Peak) Pyridine2->Elution No Interaction

Figure 1: Mechanism of silanol blocking. The modifier (Yellow) competitively binds to the silica (Red), preventing the pyridine (Blue) from sticking.

Module 2: Solubility & Separation Strategy

Issue:

The compound is too polar for Hexane/EtOAc but co-elutes with impurities in DCM/MeOH.

Data: Solvent System Selection Guide
Solvent SystemPolarityApplicationNotes
DCM / MeOH HighStandard for polar amides.often requires 1%

or TEA.
DCM / MeOH / Toluene Med-HighIncreases selectivity for aromatics.Try 4:1:1 ratio to break pi-pi stacking.
EtOAc / EtOH (3:1) Medium"Greener" alternative to DCM.Ethanol has better solubility for amides than MeOH in EtOAc.
TBME / MeOH Low-MedGood for late-eluting impurities.TBME is less volatile than ether, safer.
Protocol: The "Dry Load" Technique

Pyridine-amides often have poor solubility in the starting mobile phase (e.g., 5% MeOH/DCM). Liquid injection will cause precipitation at the column head, ruining resolution.

  • Dissolve crude mixture in a minimal amount of MeOH or Acetone.

  • Add Celite 545 or Silica Gel (mass ratio 1:2 sample:sorbent).

  • Rotovap until a free-flowing powder remains.

  • Load this powder into a solid load cartridge or on top of the column bed.

Module 3: When Silica Fails (Stationary Phase Selection)

Issue:

Even with modifiers, the purification fails (decomposition or irreversible binding).

Alternative Stationary Phases
  • Amine-Functionalized Silica (

    
    ): 
    
    • Why: The surface is already basic. No modifiers (TEA) are needed.

    • Benefit: Protects acid-labile protecting groups (like Trityl or Boc) that might degrade on acidic silica.

    • Solvents: Use Hexane/EtOAc or DCM/MeOH gradients directly.

  • Basic Alumina (Aluminum Oxide):

    • Why: Alumina has a different selectivity profile and is naturally basic (pH ~9-10).

    • Benefit: Excellent for very basic pyridines that streak on all silica types.

    • Caution: Can hydrolyze esters if left on the column too long.

  • Reverse Phase (C18) at High pH:

    • Why: At low pH (formic acid), pyridine is protonated (

      
      ) and won't retain on C18.
      
    • Protocol: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1%

      
       in Water/Acetonitrile.
      
    • Result: Pyridine remains neutral and retains well on C18.

Decision Tree: Method Development

DecisionTree Start Start: Pyridine-Amide Mixture CheckSolubility Is it soluble in DCM or EtOAc? Start->CheckSolubility YesSol Yes CheckSolubility->YesSol NoSol No (Water soluble) CheckSolubility->NoSol StandardSilica Standard Silica YesSol->StandardSilica Try Standard Silica + 1% TEA RP C18 High pH NoSol->RP Use Reverse Phase (C18) Buffer: pH 10 (NH4HCO3) ResultCheck Good Separation? StandardSilica->ResultCheck Success Proceed to Scale-up ResultCheck->Success Yes Failure Streaking/Decomp ResultCheck->Failure No AmineSilica Amine (NH2) Silica (No Modifier Needed) Failure->AmineSilica Switch Phase

Figure 2: Strategic decision tree for selecting the correct purification mode.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the modifier instead of TEA? A: Yes, but it is less effective. TEA is a stronger base (


 10.7) than pyridine (

5.[2]2) and will more effectively out-compete your analyte for the silanol sites. Pyridine also has a high boiling point and a terrible smell, making workup unpleasant.

Q: My amide is precipitating inside the column. What now? A: This is "mass overload" relative to solubility.

  • Switch to DCM:MeOH (9:1) as the weak solvent if possible.

  • Use the Solid Load technique described in Module 2.

  • Ensure your flow rate isn't too slow; precipitation often happens during isocratic holds.

Q: I used TEA, but I see a "ghost peak" in my NMR. A: TEA salts (e.g., triethylammonium chloride) often co-elute with polar compounds. Fix: Dissolve your final product in EtOAc and wash with saturated


 (if your product is not acidic) or simply dry under high vacuum at 

for 12+ hours. If the product is an oil, azeotrope with DCM/Heptane to help pull off the amine.

References

  • Teledyne ISCO. (2018).[3] Wide Polarity Range Chromatography Application Note. Retrieved from

  • Biotage. (2023). When should I use a pH modifier in flash column chromatography gradient? Retrieved from

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[4][5] Retrieved from

  • Yurdakoç, M., et al. (1999).[6] Acidity of Silica-Alumina Catalysts By Amine Titration.[6] Turkish Journal of Chemistry.[6] Retrieved from

  • Chromatography Forum. (2015). Method for pyridine amine derivative.[7] Retrieved from

Sources

Optimization

Solvent selection for NMR analysis of 3-(2-Pyridyl)propanamide

Technical Support Center: NMR Solvent Selection Introduction: Navigating the Nuances of NMR for 3-(2-Pyridyl)propanamide Welcome to the technical support guide for the NMR analysis of 3-(2-Pyridyl)propanamide. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Solvent Selection

Introduction: Navigating the Nuances of NMR for 3-(2-Pyridyl)propanamide

Welcome to the technical support guide for the NMR analysis of 3-(2-Pyridyl)propanamide. This document provides researchers, scientists, and drug development professionals with a detailed, field-tested guide to selecting the optimal deuterated solvent for this specific analyte. The unique structure of 3-(2-Pyridyl)propanamide, featuring both a basic pyridine ring and a primary amide group, presents specific challenges that can significantly impact spectral quality. Issues such as proton exchange, hydrogen bonding, and solvent-induced chemical shifts are common pitfalls.

This guide moves beyond simple solvent lists to explain the causality behind solvent choice, empowering you to not only acquire a clean spectrum but also to understand and interpret the subtle interactions between your analyte and the solvent environment.

Part 1: Frequently Asked Questions - Foundational Solvent Selection

Q1: Why is the choice of a deuterated solvent so critical for my NMR experiment?

Deuterated solvents are fundamental to modern NMR spectroscopy, particularly for ¹H NMR, for two primary reasons[1][2].

  • Signal Obscuration Avoidance: Non-deuterated (protonated) solvents contain an immense number of hydrogen (¹H) atoms compared to the analyte. This results in a solvent signal so overwhelmingly large that it completely obscures the signals from your compound[3]. By replacing hydrogen with its isotope, deuterium (²H), the solvent becomes "invisible" in the ¹H spectrum, as deuterium resonates at a completely different frequency[3][4].

  • Magnetic Field Lock: Modern NMR spectrometers utilize the deuterium signal from the solvent to establish a field-frequency "lock". This lock continuously adjusts the magnetic field, ensuring its stability throughout the experiment. This is crucial for maintaining high resolution and the reproducibility of chemical shifts over long acquisition times[3].

Without a deuterated solvent, you would be unable to acquire a meaningful ¹H NMR spectrum or maintain the instrument's stability.

Q2: What are the most important molecular features of 3-(2-Pyridyl)propanamide to consider when choosing a solvent?

The structure of 3-(2-Pyridyl)propanamide contains two key functional groups that dictate its behavior in solution:

  • Primary Amide (-CONH₂): The two protons on the nitrogen atom are "exchangeable" or "labile"[5][6]. This means they can be readily exchanged with other labile protons, such as the deuterium in protic solvents. They are also strong hydrogen bond donors and acceptors.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor. The aromatic ring itself can engage in specific interactions (π-stacking) with aromatic solvents[7].

Therefore, the ideal solvent must first and foremost dissolve the compound, and secondly, be chosen based on whether you wish to observe or suppress the exchangeable N-H protons.

Q3: What are the best solvents to start with for 3-(2-Pyridyl)propanamide?

A systematic approach is always recommended. Based on the polar nature of the amide and pyridine moieties, the following workflow is advised:

  • Chloroform-d (CDCl₃): Start with CDCl₃. It is a relatively non-polar solvent that can dissolve a wide array of organic compounds[3]. If 3-(2-Pyridyl)propanamide dissolves, this solvent is often preferred for its simplicity and minimal interaction with most analytes. However, be aware that hydrogen bonding between analyte molecules can lead to peak broadening.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): If solubility in CDCl₃ is poor, DMSO-d₆ is the next logical choice[8]. It is a highly polar, aprotic solvent excellent for dissolving polar compounds, including those with amide groups[3][9]. It is particularly valuable because it slows down the exchange rate of N-H protons, making them clearly visible in the spectrum[6][10].

  • Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These are polar, protic solvents. They are excellent solubilizing agents for highly polar molecules. However, they should only be used if you are not interested in observing the amide N-H protons, as these will rapidly exchange with the solvent's deuterium atoms, causing their signals to disappear from the spectrum. This can be a useful diagnostic tool to confirm the identity of N-H peaks[5].

Part 2: Troubleshooting & Advanced Considerations

Q4: My amide N-H peaks are gone! Where did they go and how do I get them back?

This is the most common issue when analyzing amides. The disappearance of your N-H signals is almost certainly due to rapid proton-deuterium exchange with a protic solvent.

  • Causality: Protic solvents like Methanol-d₄ (CD₃OD) and Deuterium Oxide (D₂O) have labile deuterium atoms (-OD). These readily exchange with the labile protons of your amide (-NH₂) on a timescale that is very fast compared to the NMR experiment. This process effectively replaces the N-H protons with N-D, rendering them invisible in the ¹H spectrum.

  • Solution: To observe the amide protons, you must use an aprotic solvent . DMSO-d₆ is the industry standard for this purpose. While DMSO is a strong hydrogen bond acceptor, it has no exchangeable protons (or deuterons) of its own[9]. This dramatically slows the exchange rate, allowing the N-H protons to be observed, typically as two distinct (or one broad) signals. Chloroform-d is also aprotic, but intermolecular exchange between analyte molecules can still occur, often leading to broader peaks than those seen in DMSO-d₆[6].

Q5: The chemical shifts of my pyridine protons are different from what I expected. Is the solvent responsible?

Yes, the solvent can have a profound effect on the chemical shifts of nearby protons, especially in aromatic systems like pyridine. This is known as the Aromatic Solvent-Induced Shift (ASIS).

  • Mechanism: When an aromatic solvent like benzene-d₆ or pyridine-d₅ is used, it can form weak complexes with the solute molecule. Due to the magnetic anisotropy of the aromatic solvent ring, protons on the analyte will experience an additional magnetic field. Protons located above or below the face of the solvent ring will be shifted upfield (to lower ppm), while those near the edge of the solvent ring will be shifted downfield (to higher ppm)[7].

  • Practical Implications: Using a solvent like Pyridine-d₅ can be a powerful tool for structure elucidation by revealing the spatial relationship of protons relative to a polar functional group[11]. However, for routine analysis, it can complicate spectral interpretation. If you suspect solvent-induced shifts, re-running the sample in a non-aromatic solvent like DMSO-d₆ or CDCl₃ will provide a more standard spectrum.

Q6: I see extra peaks at ~7.26 ppm and ~2.50 ppm. Are these impurities?

While they could be impurities, these specific shifts are most likely the residual, non-deuterated signals of the NMR solvents themselves.

  • Explanation: Deuterated solvents are never 100% isotopically pure[1]. A solvent rated at "99.9 atom % D" still contains a tiny fraction of ¹H atoms. The signal from these residual protons is what you are observing. For example, the quintet at ~2.50 ppm in DMSO-d₆ is from the trace amount of DMSO-d₅ (CHD₂-SO-CD₃), and the singlet at ~7.26 ppm in CDCl₃ is from residual CHCl₃[3][12]. It is critical to know these values to avoid mistaking them for analyte signals. A table of common solvent properties is provided below for reference.

Part 3: Experimental Protocols & Data

Protocol 1: Step-by-Step Micro-Scale Solubility Test

This protocol helps you find a suitable solvent without wasting significant amounts of your valuable compound.

  • Preparation: Place ~1-2 mg of your 3-(2-Pyridyl)propanamide sample into a small, clean vial (e.g., a sample recovery vial).

  • Initial Solvent Addition: Add approximately 0.1 mL of the first candidate solvent (e.g., CDCl₃) to the vial.

  • Observation: Gently vortex or flick the vial for 30 seconds. Visually inspect for dissolution. A clear solution indicates good solubility.

  • Iterative Testing: If the sample has not fully dissolved, add another 0.1 mL of the solvent and agitate again. Repeat up to a total volume of ~0.6-0.7 mL (the typical volume for an NMR tube).

  • Decision:

    • If the sample dissolves completely, this solvent is suitable.

    • If the sample remains insoluble or only partially soluble, carefully evaporate the solvent under a gentle stream of nitrogen. .

    • Repeat steps 1-4 with the next solvent candidate (e.g., DMSO-d₆)[3].

Table 1: Comparative Data of Recommended Deuterated Solvents
SolventFormulaResidual ¹H Shift (ppm) & (Mult.)Approx. Water Shift (ppm)PolarityKey Characteristics & Causality for 3-(2-Pyridyl)propanamide
Chloroform-d CDCl₃7.26 (s)1.56LowGood First Choice. Non-interactive. Amide N-H peaks may be broad due to intermolecular H-bonding. Its residual peak can overlap with aromatic signals[3].
DMSO-d₆ (CD₃)₂SO2.50 (quintet)3.33High (Aprotic)Excellent for Amide Visualization. Strong H-bond acceptor, slows N-H exchange, resulting in sharper amide peaks[9][10]. High boiling point can make sample recovery difficult.
Methanol-d₄ CD₃OD3.31 (quintet), 4.87 (s, -OD)4.87High (Protic)Use to Confirm N-H Peaks. Will cause rapid H/D exchange, leading to the disappearance of the -NH₂ signal. This confirms their identity[6].
Deuterium Oxide D₂O4.79 (s)4.79High (Protic)For Highly Polar Analogs/Salts. Also causes rapid H/D exchange of amide protons. Use DSS or TSP as an internal reference instead of TMS[13].
Pyridine-d₅ C₅D₅N8.74, 7.58, 7.22 (all br)5.0Medium (Aromatic)Specialty Solvent. Can induce significant chemical shifts (ASIS) that may aid in structural assignments but complicates routine spectra[11][14]. Its own signals can obscure the analyte's aromatic region[8].

Data compiled from multiple sources. Chemical shifts can vary slightly with temperature, concentration, and sample matrix.[12][15][16]

Part 4: Visualization of Workflow and Interactions

Diagram 1: Solvent Selection Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solubility Testing cluster_2 Phase 3: Final Selection Analyte Analyte: 3-(2-Pyridyl)propanamide - Polar Amide Group - Pyridine Ring Test_CDCl3 Test Solubility in CDCl3 Analyte->Test_CDCl3 Test_DMSO Test Solubility in DMSO-d6 Test_CDCl3->Test_DMSO Insoluble Use_CDCl3 Acquire Spectrum in CDCl3 (Expect broad N-H) Test_CDCl3->Use_CDCl3 Soluble Test_Protic Consider Protic (CD3OD/D2O) Test_DMSO->Test_Protic Insoluble Use_DMSO Acquire Spectrum in DMSO-d6 (Expect sharp N-H) Test_DMSO->Use_DMSO Soluble Use_Protic Acquire Spectrum in Protic Solvent (N-H will exchange) Test_Protic->Use_Protic Soluble Troubleshoot Insoluble? Consider solvent mixtures or alternative solvents. Test_Protic->Troubleshoot Insoluble

Caption: A logical workflow for selecting an NMR solvent.

Diagram 2: Key Analyte-Solvent Interactions

G cluster_analyte cluster_solvents Amide Amide N-H Protic Protic Solvent (e.g., CD3OD, D2O) Amide->Protic Rapid H/D Exchange (Signal Disappears) Aprotic Aprotic Polar Solvent (e.g., DMSO-d6) Amide->Aprotic Strong H-Bonding (Signal Preserved & Sharpened) Pyridine Pyridine N: Pyridine->Protic H-Bonding Pyridine->Aprotic H-Bonding

Caption: How solvents interact with the analyte's key groups.

Conclusion

The selection of an appropriate deuterated solvent is a critical, foundational step for the successful NMR analysis of 3-(2-Pyridyl)propanamide. For routine structural confirmation where observation of all protons is desired, DMSO-d₆ is often the most robust choice due to its excellent solvating power for polar molecules and its ability to preserve the amide N-H signals. CDCl₃ serves as a viable, less polar alternative if solubility permits. Protic solvents like CD₃OD and D₂O act as valuable diagnostic tools, confirming the presence of exchangeable N-H protons by selectively removing their signals from the spectrum. By understanding the underlying chemical principles of solubility and intermolecular interactions, you can effectively troubleshoot common issues and generate high-quality, interpretable NMR data.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Bai, Y., Milne, J. S., Mayne, L., & Englander, S. W. (1993). Exchange kinetics of individual amide protons in 15N-labeled helical peptides measured by isotope-edited NMR.
  • BenchChem. (2025). A Comparative Guide to Deuterated Solvents for NMR Analysis.
  • Perrin, C. L., & Johnston, E. R. (1981). NMR Studies of Proton Exchange in Amides. Journal of the American Chemical Society, 103(16), 4697–4703.
  • TCI AMERICA. (n.d.). Deuterated Compounds for NMR.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
  • NMR Wiki. (2012, February 25). Amide Hydrogen Exchange (HX).
  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs.
  • Sigma-Aldrich. (n.d.). Pyridine-d₅.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Common NMR Solvents - Reference Data.
  • Jasiński, M., & Sporzyński, A. (2013). Solvation of Amides in DMSO and CDCl₃; an Attempt at Quantitative DFT-Based Interpretation of ¹H and ¹³C NMR Chemical Shifts. Molecules, 18(7), 8468–8486.
  • Thermo Scientific Acros. (n.d.). Pyridine-d5, for NMR, 99 atom % D.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Pyridine-d₅ (D, 99.5%).
  • Hatton, R. E., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62699743, Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]-.
  • Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480–5486.
  • Advanced ChemBlocks Inc. (2026, February 7). 3-amino-N-(pyridin-2-yl)propanamide 97%.
  • Abraham, R. J., & Mobli, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(10), 616-625.
  • ResearchGate. (2015, March 10). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Sigma-Aldrich. (n.d.). N-propyl-3-(2-pyridinyl)propanamide AldrichCPR.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11806088, 3-(2-Pyridyldithio)propionic Acid.
  • Pharmaffiliates. (n.d.). N-(Pyridin-2-yl)-3-(pyridin-2-ylamino)propanamide.
  • Yoder, C. (n.d.). Common NMR Solvents. Wired Chemist.
  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide.
  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide...
  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
  • ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?
  • A-level Chemistry Teacher. (2024, March 28). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides [Video]. YouTube.

Sources

Troubleshooting

Overcoming low solubility of metal-pyridine amide complexes

Troubleshooting Guide ID: SM-PYR-001 Welcome to the Solu-Metal Support Center. You are likely here because your metal-pyridine amide complex (e.g., picolinamide, nicotinamide derivatives) has precipitated as an intractab...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide ID: SM-PYR-001

Welcome to the Solu-Metal Support Center. You are likely here because your metal-pyridine amide complex (e.g., picolinamide, nicotinamide derivatives) has precipitated as an intractable solid, or you are designing a new ligand system and want to avoid "brick-dust" products.

Metal-pyridine amides are notorious for low solubility due to two converging factors:

  • Strong

    
    -
    
    
    
    Stacking:
    The planar pyridine ring and the amide resonance create flat, stackable surfaces that crystallize efficiently.
  • Rigid Chelation: The 5-membered chelate ring (in picolinamides) locks the conformation, reducing entropic freedom and further encouraging packing.

This guide is structured into three Tiered Modules to resolve this.

🛠️ Module 1: Structural Engineering (Prevention)

For users currently in the Ligand Design phase.

The Core Issue: Unsubstituted pyridine amides (e.g.,


-phenylpicolinamide) form flat sheets in the solid state. To dissolve them, the solvent must overcome significant lattice energy.
The Fix:  Disrupt the crystal packing using Steric Bulk  or Lipophilic Tails .
The "Chaperone" Strategy

Modify the amide nitrogen or the pyridine ring to prevent the molecules from stacking too closely.

Modification StrategyChemical GroupMechanismTarget Solvent
Steric Bulk tert-Butyl, AdamantylCreates a 3D "bump" that prevents planar stacking.DCM, Chloroform, Toluene
Lipophilic Tails Hexyl, Octyl, DodecylIncreases entropy of solvation; "greases" the molecule.Hexane, Ethers, Oils
** solubilizing Tags**PEG chains, SulfonatesIncreases polarity and H-bonding capability.Water, Methanol, DMSO
Workflow: Ligand Design Logic

Use this logic flow to select your ligand modification before synthesis.

LigandDesign Start Start: Ligand Design App Intended Application? Start->App Cat Catalysis (Organic Solvent) App->Cat Bio Bio-Assay (Aqueous) App->Bio Stack Risk of Stacking? Cat->Stack Planar Ligand? Sol3 Add Sulfonate (-SO3) or PEG Chain Bio->Sol3 Required Sol1 Add t-Butyl or Di-ortho substitution Stack->Sol1 Yes (High MP expected) Sol2 Add Long Alkyl Chain (C6-C12) Stack->Sol2 No (Need high solubility)

Figure 1: Decision tree for functionalizing pyridine amide ligands based on end-use application.

⚗️ Module 2: The Counter-Ion Strategy (Ionic Complexes)

For users with Cationic Metal Complexes (e.g., [M(L)2]²⁺).

The Core Issue: If you synthesized your complex using metal chlorides (


) or nitrates, you likely have a small, "hard" anion. These create extremely high lattice energies (Coulombic attraction is proportional to 

). The Fix: Anion Metathesis . Swap the small anion for a massive, "soft" anion to distribute the charge and lower lattice energy.
Anion Selection Guide
AnionSize/NatureSolubility ProfileUse Case
Chloride (Cl⁻) Small, HardWater/MeOH (often poor in DCM)Precursors, aqueous studies
Tetrafluoroborate (BF₄⁻) MediumMeOH, MeCNGeneral synthesis
Hexafluorophosphate (PF₆⁻) Large, Non-coordinatingMeCN, Acetone, DCMCrystallography, Catalysis
Tetraphenylborate (BPh₄⁻) Very Large, LipophilicDCM, THF, insol. in WaterMaximum organic solubility
TRISPHAT / BArF Massive, FluorinatedToluene, EthersNon-polar catalysis
Protocol: Standard Anion Metathesis

Standard Operating Procedure (SOP) for converting a chloride salt to a BPh4 or PF6 salt.

  • Dissolution: Dissolve 0.1 mmol of your metal-chloride complex in the minimum amount of Methanol (MeOH). If insoluble, use a 1:1 MeOH:Water mixture and mild heat (40°C).

  • Precipitant Preparation: Prepare a saturated solution of the new salt (e.g.,

    
     or 
    
    
    
    ) in MeOH (or Water if the target complex is hydrophobic).
  • Metathesis: Add the salt solution dropwise to the metal complex solution.

    • Observation: A rapid precipitation should occur. This is the new complex.

  • Isolation: Filter the precipitate.

  • Wash: Wash with cold water (to remove NaCl/NaNO3 byproducts) and then cold MeOH (to remove excess anion salt).

  • Drying: Dry under vacuum. The resulting solid should now be soluble in DCM/Acetonitrile.

Technical Note: For bio-applications requiring water solubility, perform the reverse: Metathesize a


 complex with Chloride (using ion exchange resin like Dowex 1x8) to return to a water-soluble form.

🧪 Module 3: Solvent Systems & Formulation

For users who cannot modify the ligand or counter-ion.

The Core Issue: The "Like Dissolves Like" rule is often oversimplified for coordination complexes. The Fix: Use Binary Solvent Systems or Supramolecular Encapsulation .

Binary Solvent Maps

Pure solvents often fail because they cannot solvate both the lipophilic ligand and the metal center simultaneously.

  • DCM + MeOH (9:1): The "Magic Mix" for neutral complexes. DCM solvates the pyridine rings; MeOH interacts with the amide carbonyls.

  • DMSO + Water (1:9): For biological testing. Dissolve complex in pure DMSO first to create a "stock," then dilute into water. Warning: Watch for micro-precipitation (Tyndall effect).

Troubleshooting Workflow

Use this flow when your complex refuses to redissolve.

SolubilityTroubleshoot Problem Precipitate Formed Check Check Charge Problem->Check Ionic Ionic Complex Check->Ionic Neutral Neutral Complex Check->Neutral Action1 Swap Anion (See Module 2) Ionic->Action1 In Organic? Action3 Use DMSO/H2O Binary Mix Ionic->Action3 In Water? Action2 Check Solvent Polarity Neutral->Action2 Action4 Add Co-ligand (e.g., Pyridine) Action2->Action4 Coordination Unsaturation?

Figure 2: Troubleshooting logic for post-synthesis precipitation events.

❓ FAQ & Troubleshooting Scenarios

Q1: My Ruthenium-picolinamide catalyst precipitates during the reaction workup. I can't get an NMR.

  • Diagnosis: You likely formed a neutral species that stacked.

  • Solution: Add a drop of TFA (Trifluoroacetic acid) to your NMR tube (

    
    ). This protonates the amide nitrogen or pyridine, breaking the intermolecular H-bonds and stacking. Note: This gives you the spectrum of the protonated species, but confirms the structure.
    

Q2: I need to test my Copper(II) complex in a cell line, but it crashes out of the buffer.

  • Diagnosis: The complex is too lipophilic for pure buffer.

  • Solution:

    • Formulation: Use a surfactant. Tween-80 (0.1%) or Cyclodextrin (2 eq) can encapsulate the hydrophobic pyridine rings.

    • Ligand Mod: If you can resynthesize, attach a sulfonate group to the pyridine ring (e.g., use 4-sulfopyridine-2-carboxylic acid as starting material).

Q3: My complex is soluble in hot acetonitrile but crystallizes instantly upon cooling.

  • Diagnosis: High lattice energy.

  • Solution: This is actually good for purification! But for usage, try a mixed solvent system like Acetonitrile:Toluene (1:1). The toluene disrupts the packing order while acetonitrile keeps the metal solvated.

📚 References

  • BenchChem Technical Support. (2025).[1][2] Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands.Link

  • Maravanji, B. et al. (2021). Strategies for solubilizing coordination complexes. ResearchGate Q&A. Link

  • Sengupta, A. et al. (2025). Azo-containing Pyridine/Pyrazine Carboxamide Ligands: Series of Six Coordinated Fe and Co Complexes.[3] Dalton Transactions. Link

  • Hiromura, M. et al. (2007). Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes. Bioorganic & Medicinal Chemistry.[4][5] Link

  • Mirica Group. (2025). Late First-Row Transition Metal Complexes of a Tetradentate Pyridinophane Ligand. University of Illinois. Link

  • LibreTexts. (2026). Factors that Affect Solubility: Complex Ion Formation and Counter-ions. Chemistry LibreTexts. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Verification of 3-(2-Pyridyl)propanamide: A Comparative NMR Guide

This guide details the structural verification of 3-(2-Pyridyl)propanamide (also known as 3-(pyridin-2-yl)propanamide) using proton nuclear magnetic resonance ( H NMR) spectroscopy. It is designed for researchers monitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural verification of 3-(2-Pyridyl)propanamide (also known as 3-(pyridin-2-yl)propanamide) using proton nuclear magnetic resonance (


H NMR) spectroscopy. It is designed for researchers monitoring the hydrolysis of 3-(2-pyridyl)propanenitrile or characterizing intermediates in drug discovery (e.g., thrombin inhibitor synthesis).

Executive Summary & Application Scope

3-(2-Pyridyl)propanamide is a critical intermediate often formed via the controlled hydrolysis of 3-(2-pyridyl)propanenitrile . In drug development, distinguishing this primary amide from its starting material (nitrile) and its over-hydrolysis byproduct (3-(2-pyridyl)propanoic acid ) is a common analytical challenge.

This guide provides a comparative spectral analysis to facilitate rapid "Go/No-Go" decisions during synthesis. It focuses on the diagnostic chemical shifts of the ethyl linker (


) and the labile amide protons, which serve as the primary indicators of reaction progress.
Comparative Chemical Shift Data

The following table contrasts the target amide with its immediate precursor (Nitrile) and potential impurity (Acid).

  • Solvent: DMSO-

    
     (Recommended for amide proton detection).
    
  • Frequency: 400 MHz (Typical).[1]

Proton AssignmentTarget: Propanamide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
Precursor: Nitrile (

ppm)
Impurity: Acid (

ppm)
Diagnostic Feature
Amide/Acid H 6.80 & 7.40 (br s, 2H) Absent~12.1 (br s, 1H) Primary Check: Two broad singlets confirm Amide; one downfield (>12) confirms Acid.[2]
Py-H6 (Ortho) 8.45 – 8.50 (d)8.50 – 8.55 (d)8.45 – 8.50 (d)Minimal change; confirms 2-subst. pyridine integrity.
Py-H4 (Para) 7.65 – 7.70 (td)7.75 – 7.80 (td)7.65 – 7.70 (td)Nitrile is slightly more electron-withdrawing, deshielding ring protons.
Py-H3 (Meta) 7.20 – 7.25 (d)7.30 – 7.35 (d)7.20 – 7.25 (d)Overlaps often occur here.
Py-H5 (Meta) 7.15 – 7.20 (ddd)7.25 – 7.30 (ddd)7.15 – 7.20 (ddd)Distinct "roofing" effect with H4.

-CH

(to Py)
2.95 – 3.05 (t) 3.05 – 3.15 (t) 2.90 – 3.00 (t) Nitrile pulls this triplet downfield relative to amide/acid.

-CH

(to CO)
2.45 – 2.55 (t) 2.85 – 2.95 (t) 2.60 – 2.70 (t) Secondary Check: Large shift upfield when CN

CONH

.

Note: Chemical shifts are referenced to TMS (0.00 ppm). Values may fluctuate


0.05 ppm depending on concentration and water content in DMSO.
Structural Analysis & Assignments
3.1 The Pyridine Ring System

The 2-substituted pyridine ring exhibits a characteristic ABCD spin system. Unlike 3- or 4-substituted isomers, the H-6 proton (adjacent to nitrogen) is distinctively deshielded (~8.5 ppm) and appears as a doublet.

  • Differentiation from 3-Isomer: If the product were the regioisomer 3-(3-pyridyl)propanamide, the H-2 proton would appear as a singlet (or fine doublet) further downfield (~8.4–8.6 ppm), and the splitting pattern would change significantly.

3.2 The Ethyl Linker (-CH

CH

-)

This chain connects the aromatic ring to the functional group.

  • 
    -Methylene (
    
    
    
    ~3.00):
    Resonates as a triplet (
    
    
    Hz). It is deshielded by the aromatic ring current.
  • 
    -Methylene (
    
    
    
    ~2.50):
    Resonates as a triplet. Its position is highly sensitive to the functional group (CN vs. CONH
    
    
    vs. COOH).
    • The "Nitrile Shift": In the precursor, this signal is at ~2.90 ppm. The conversion to amide causes a distinct upfield shift of ~0.4 ppm , moving it to ~2.50 ppm (often overlapping with the DMSO solvent residual peak at 2.50 ppm—Caution required ).

3.3 The Amide Protons (-CONH

)

In DMSO-


, primary amides typically show two non-equivalent protons due to restricted rotation around the C-N bond.
  • Proton A (~7.4 ppm): trans to the carbonyl oxygen (more deshielded).

  • Proton B (~6.8 ppm): cis to the carbonyl oxygen (more shielded).

  • Solvent Effect: In CDCl

    
    , these protons often merge into a single broad hump or are invisible due to exchange/broadening. DMSO is mandatory for confirmation. 
    
Visual Workflows
4.1 Synthesis & Monitoring Pathway

This diagram illustrates the chemical transformation and the corresponding NMR shifts to track.

SynthesisPath Nitrile Precursor: 3-(2-Pyridyl)propanenitrile (CH2 at ~2.9 ppm) Amide TARGET: 3-(2-Pyridyl)propanamide (CH2 at ~2.5 ppm) (NH2 at 6.8/7.4 ppm) Nitrile->Amide Hydrolysis (H2O2/Base) Acid Impurity: 3-(2-Pyridyl)propanoic Acid (COOH at ~12.1 ppm) Amide->Acid Over-Hydrolysis (Prolonged Reaction)

Caption: Step-wise monitoring of the ethyl linker shifts during hydrolysis.

4.2 NMR Decision Tree

Use this logic flow to interpret your spectrum rapidly.

DecisionTree Start Analyze 1H NMR (DMSO-d6) Check12 Is there a broad singlet at > 12.0 ppm? Start->Check12 AcidResult Contamination: Propanoic Acid Present Check12->AcidResult Yes CheckNH Are there two broad singlets at ~6.8 and ~7.4 ppm? Check12->CheckNH No AmideResult SUCCESS: Target Amide Confirmed CheckNH->AmideResult Yes CheckCN Is the CH2 triplet at ~2.9 ppm? CheckNH->CheckCN No NitrileResult Incomplete Reaction: Starting Material Remains CheckCN->NitrileResult Yes Unknown Check Structure: Possible Isomer or Degradant CheckCN->Unknown No

Caption: Logical flowchart for distinguishing the target amide from common reaction byproducts.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and avoid solvent overlap issues (specifically the


-CH

triplet near the DMSO peak), follow this protocol:
  • Isolation: Ensure the crude solid is dried thoroughly under high vacuum to remove water. Water peaks in DMSO can broaden amide signals.

  • Solvent Choice: Use DMSO-

    
      (99.9% D).
    
    • Why? CDCl

      
       often leads to amide proton exchange or broadening, making the "CheckNH" step in the decision tree impossible.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Tip: If the

      
      -CH
      
      
      
      triplet (~2.55 ppm) is obscured by the DMSO quintet (2.50 ppm), add a drop of D
      
      
      O
      . This will exchange the amide protons (making them disappear) but may shift the water peak away from the region of interest. Alternatively, acquire a COSY spectrum to confirm the connectivity of the 3.05 ppm triplet to the obscured 2.55 ppm signal.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564292, 3-(Pyridin-2-yl)propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. Interpretation of the 1H NMR spectrum of Propanamide and related amides. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules used to verify predicted shifts).

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Amide and Pyridine Functional Groups with FTIR Spectroscopy

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands ou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR spectral signatures of two crucial functional groups: amides and pyridines. By understanding their unique vibrational modes, researchers can confidently distinguish between these moieties, an essential task in pharmaceutical synthesis, quality control, and materials science.

The Vibrational Tale of Two Functional Groups

At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific bond vibrations. The frequency of these vibrations is dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure. Amides, with their characteristic carbonyl (C=O) and N-H bonds, and pyridines, with their aromatic heterocyclic ring structure, present distinctly different, though occasionally overlapping, spectral fingerprints.

The Amide Signature: A Symphony of Stretches and Bends

The amide functional group is the backbone of peptides and proteins and a common feature in many pharmaceutical compounds. Its FTIR spectrum is dominated by several well-defined bands, conventionally named Amide A, B, I, II, and III.

  • Amide A & B (~3500-3100 cm⁻¹): The Amide A band, appearing around 3500 cm⁻¹, is almost purely due to the N-H stretching vibration.[1] Its position is highly sensitive to hydrogen bonding; stronger hydrogen bonds weaken the N-H bond, causing a shift to lower wavenumbers (a redshift).[1][2][3] The Amide B band, near 3100 cm⁻¹, arises from a Fermi resonance involving the N-H stretch.[1]

  • Amide I (~1700-1600 cm⁻¹): This is often the most intense and useful band in the amide spectrum.[1] It originates primarily from the C=O stretching vibration (70-85%).[1] The exact position of the Amide I band is a powerful indicator of the molecule's secondary structure (e.g., alpha-helix vs. beta-sheet in proteins) and the hydrogen bonding environment of the carbonyl group.[1][4] For example, a free, non-hydrogen-bonded C=O group in a dilute solution will absorb at a higher frequency compared to a hydrogen-bonded C=O group in a solid state.

  • Amide II (~1580-1510 cm⁻¹): This band is more complex, resulting from a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%).[1] Like the Amide I band, its position is also sensitive to conformation and hydrogen bonding.[1][4]

  • Amide III (~1350-1200 cm⁻¹): This is a weak and complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations.[5][6][7] While less intense, it can be valuable for structural analysis because it appears in a spectral region with less interference from water vibrations compared to the Amide I band.[5][6][8]

The Pyridine Signature: The Rhythmic Pulse of an Aromatic Ring

Pyridine is a heterocyclic aromatic compound fundamental to many drugs and ligands. Its FTIR spectrum is characterized by vibrations of the entire ring system.

  • Aromatic C-H Stretch (~3100-3000 cm⁻¹): Like other aromatic compounds, pyridine exhibits C-H stretching vibrations from the bonds on the ring, typically appearing at wavenumbers higher than the aliphatic C-H stretches (which are below 3000 cm⁻¹).[9][10]

  • Ring Stretching (C=C and C=N) (~1625-1430 cm⁻¹): The most characteristic feature of the pyridine ring is a series of sharp, medium-to-strong intensity bands in this region. These bands arise from the coupled stretching vibrations of the C=C and C=N bonds within the aromatic ring.[11][12] Typically, four main bands can be observed, and their precise positions are sensitive to the substitution pattern on the ring.[13]

  • C-H In-Plane and Out-of-Plane Bending: Pyridine also displays C-H in-plane bending vibrations between 1300 cm⁻¹ and 1000 cm⁻¹, and strong C-H out-of-plane bending bands below 1000 cm⁻¹, which can also be diagnostic of the substitution pattern.

Head-to-Head Comparison: Distinguishing Amide from Pyridine

The key to differentiating these two functional groups lies in identifying the presence or absence of their most prominent characteristic peaks. The most definitive indicator for an amide is the strong C=O stretching absorption (Amide I). The presence of N-H stretching bands further confirms a primary or secondary amide. Conversely, pyridine will lack these features but will display a characteristic pattern of multiple ring stretching bands.

Vibrational Mode Amide Group Pyridine Group Key Differentiating Feature
N-H Stretch Strong, broad peaks ~3500-3100 cm⁻¹ (Primary/Secondary Amides)AbsentPresence is a strong indicator for primary/secondary amides.
C-H Stretch Typically aliphatic (<3000 cm⁻¹) unless attached to an aromatic ring.Aromatic C-H stretch >3000 cm⁻¹Aromatic C-H stretches point towards an aromatic system like pyridine.
C=O Stretch (Amide I) Very Strong, sharp peak ~1700-1600 cm⁻¹ AbsentThe most reliable indicator for an amide.
C=C / C=N Ring Stretch Present if part of an aromatic system, but distinct from Amide I.Multiple sharp, medium-to-strong peaks ~1625-1430 cm⁻¹ Pyridine shows a characteristic pattern of several bands in this region.
N-H Bend (Amide II) Medium-to-strong peak ~1580-1510 cm⁻¹ (coupled with C-N stretch)AbsentA strong band in this region, coupled with Amide I, confirms an amide.
C-N Stretch Contributes to Amide II and III bands (~1400 cm⁻¹)Present, often mixed with ring vibrations (~1382-1266 cm⁻¹)Less diagnostic on its own due to mixing and location in the fingerprint region.

Potential for Overlap: The primary region of potential spectral overlap is between 1650-1580 cm⁻¹. An amide's C=O stretch can appear at the lower end of its range, while pyridine has a characteristic ring stretch around 1600 cm⁻¹. However, the amide C=O band is typically one of the strongest and sharpest peaks in the entire spectrum, whereas the pyridine ring stretch is one of several medium-intensity bands. The presence or absence of the other characteristic bands, particularly the N-H stretch for amides, will resolve any ambiguity.

Visualizing the Vibrations

To better understand these vibrational modes, the following diagrams illustrate the key stretching vibrations for a primary amide and a pyridine molecule.

Caption: Key stretching vibrations in a primary amide.

Caption: Characteristic ring stretching modes of pyridine.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain reliable data for comparison, a standardized experimental procedure is critical. The following protocol outlines the steps for analyzing a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Objective: To acquire the FTIR spectrum of a solid organic compound to identify the presence of amide or pyridine functional groups.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond crystal).

  • Spatula and laboratory wipes (e.g., Kimwipes).

  • Appropriate solvent for cleaning (e.g., isopropanol or ethanol).

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning:

    • Before running a background or sample spectrum, the ATR crystal must be impeccably clean.

    • Moisten a laboratory wipe with isopropanol or another suitable solvent.

    • Gently wipe the surface of the ATR crystal to remove any residual contaminants.

    • Use a dry wipe to ensure the crystal is completely dry.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to account for the absorbance of ambient water and carbon dioxide, as well as the instrument's own optical characteristics. The software will automatically subtract this background from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid sample directly onto the center of the ATR crystal.

    • Lower the ATR press arm to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Initiate the scan to collect the sample spectrum. The number of scans can be adjusted (typically 16 or 32 scans are sufficient) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks in the spectrum, paying close attention to the regions detailed in the comparison table above.

    • Look for the presence of a strong C=O band (~1700-1600 cm⁻¹) and N-H bands (~3500-3100 cm⁻¹) to identify an amide.

    • Alternatively, search for the characteristic pattern of multiple sharp peaks between 1625-1430 cm⁻¹ to identify a pyridine ring.

  • Cleaning:

    • After the analysis, raise the press arm, remove the sample powder with a dry wipe, and then clean the ATR crystal thoroughly with a solvent-moistened wipe as described in step 2.

This self-validating protocol ensures that any observed peaks are from the sample itself, not from atmospheric interference or cross-contamination, providing trustworthy and reproducible results.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of molecules containing amide and pyridine functional groups. The key to their differentiation lies in a systematic analysis of the spectrum. The presence of a strong, prominent carbonyl absorption in the 1700-1600 cm⁻¹ region is the definitive hallmark of an amide, often corroborated by N-H stretching vibrations at higher frequencies. In contrast, the absence of these peaks and the appearance of a distinct pattern of sharp ring-stretching bands between 1625-1430 cm⁻¹ are characteristic of a pyridine moiety. By following a rigorous experimental protocol and understanding the physical origins of these vibrational modes, researchers can leverage the power of FTIR to make unambiguous structural assignments, accelerating research and development in the chemical and pharmaceutical sciences.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Singh, B. R., Fu, F. N., Fuller, M. P., & Wasserman, B. P. (1995). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. SPIE Digital Library. Retrieved from [Link]

  • Singh, B. R., DeOliveira, D. B., Fu, F. N., & Fuller, M. P. (1997). Identification of beta-turn and random coil amide III infrared bands for secondary structure estimation of proteins. PubMed. Retrieved from [Link]

  • Garside, P., et al. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]

  • Goormaghtigh, E., et al. (2010). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. PubMed. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Cai, S., & Singh, B. R. (1999). Studies on Amide Ⅲ Infrared Bands for the Secondary Structure Determination of Proteins. Chemical Journal of Chinese Universities. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide I band in FT-IR spectrum of peptide GGGGHGGGGHGGGGHGGGG (P1) as well as its first and second derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Balachandran, V., et al. (2012). FT-IR and FT-Raman spectra, density functional computations of the vibrational spectra, molecular geometry, NBO and HOMO-LUMO analysis of pyridine-2,6-dicarbonyl dichloride. Elixir International Journal. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Kozuch, J., et al. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. PMC. Retrieved from [Link]

  • Chen, X. G., et al. (2010). Dependence of Amide Vibrations on Hydrogen Bonding. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Dependence of Amide Vibrations on Hydrogen Bonding. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • YouTube. (2020, April 10). Comparison of IR spectra. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate. Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

Sources

Validation

Comparing binding affinity of 3-(2-Pyridyl)propanamide vs 2,2'-bipyridine

This guide provides an in-depth technical comparison of the binding affinities and coordination behaviors of 3-(2-Pyridyl)propanamide versus the industry-standard 2,2'-Bipyridine . 3-(2-Pyridyl)propanamide vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the binding affinities and coordination behaviors of 3-(2-Pyridyl)propanamide versus the industry-standard 2,2'-Bipyridine .

3-(2-Pyridyl)propanamide vs. 2,2'-Bipyridine

Executive Summary
  • 2,2'-Bipyridine (Bipy): The gold standard for stable metal chelation. It forms a rigid, thermodynamically favored 5-membered ring, resulting in high binding constants (

    
     for transition metals like Cu(II)).
    
  • 3-(2-Pyridyl)propanamide (3-PyPA): A flexible, monodentate-dominant ligand. Due to the propyl spacer, it cannot form a stable chelate ring (requires an unstable 7-membered ring). Its binding affinity approximates that of unsubstituted pyridine (

    
    ), making it suitable for labile coordination, supramolecular bridging, or fragment-based drug design rather than metal sequestration.
    
Structural & Mechanistic Analysis

The divergence in binding affinity is dictated by the Chelate Effect and Ligand Denticity .

2.1. Structural Comparison[1][2]
  • 2,2'-Bipyridine: Two pyridine rings linked directly (

    
    ). The nitrogen donors are pre-organized to bind a single metal center, forming a stable 5-membered metallocycle.
    
  • 3-(2-Pyridyl)propanamide: A pyridine ring linked to an amide group via an ethyl chain (

    
    ).
    
    • Path: Pyridine(N)

      
       C(2) 
      
      
      
      C(
      
      
      )
      
      
      C(
      
      
      )
      
      
      C(Carbonyl)
      
      
      Amide(O).
    • Consequence: To chelate, this molecule must wrap around the metal to form a 7-membered ring .

2.2. Visualization of Coordination Modes

The following diagram illustrates the thermodynamic barrier preventing 3-PyPA from matching Bipy's affinity.

CoordinationModes cluster_0 High Affinity: 2,2'-Bipyridine cluster_1 Low Affinity: 3-(2-Pyridyl)propanamide Bipy 2,2'-Bipyridine (Bidentate) Chelate5 5-Membered Ring (Thermodynamically Stable) Bipy->Chelate5 Metal Coordination HighKa High Stability Constant (log K ~ 6-8) Chelate5->HighKa Chelate Effect Prop 3-(2-Pyridyl)propanamide (Flexible) Chelate7 7-Membered Ring (Entropically Disfavored) Prop->Chelate7 Theoretical Chelation Mono Monodentate Binding (Pyridine N only) Prop->Mono Actual Major Pathway LowKa Low Stability Constant (log K ~ 2.5) Chelate7->LowKa Ring Strain Mono->LowKa No Chelate Effect

Figure 1: Mechanistic pathway showing why ring size (5 vs. 7) dictates the superior affinity of Bipyridine.

Quantitative Performance Data

Since 3-(2-Pyridyl)propanamide is rarely used as a primary chelator in literature, its affinity is best modeled using Pyridine (monodentate baseline) and Picolinamide (5-membered chelate analog) as controls.

Parameter2,2'-Bipyridine (Bipy)3-(2-Pyridyl)propanamideRationale
Denticity Bidentate (N, N')Monodentate (N)Propyl spacer prevents stable N,O-chelation.
Chelate Ring 5-Membered (Stable)7-Membered (Unstable)7-membered rings suffer from high entropic penalty.
Log K (Cu²⁺) ~ 8.1 ~ 2.5 (Est.)Matches unsubstituted pyridine affinity.
Log K (Ni²⁺) ~ 7.0 ~ 1.8 (Est.)Monodentate binding only.
Electronic Effect

-donor +

-acceptor

-donor (Pyridine)
Amide group is electronically isolated by alkyl chain.
Primary Use Metal Sequestration, CatalysisDrug Intermediate, Supramolecular LinkerUsed when weak or reversible binding is desired.

Critical Insight: If your application requires strong metal binding (e.g., scavenging metal impurities), 3-(2-Pyridyl)propanamide will fail compared to Bipy. It behaves kinetically like a simple pyridine.

Experimental Validation Protocols

To empirically verify the binding difference in your specific matrix, use the following Isothermal Titration Calorimetry (ITC) protocol. ITC is superior to UV-Vis here because 3-PyPA binding may not induce a strong colorimetric shift (d-d transition) comparable to the intense MLCT of Bipy.

Protocol: Comparative Binding Affinity via ITC

Objective: Determine


, 

, and

for Cu(II) binding.

Materials:

  • Ligand A: 2,2'-Bipyridine (1 mM in MeOH/Buffer).

  • Ligand B: 3-(2-Pyridyl)propanamide (10 mM in MeOH/Buffer - higher conc. needed for weak binding).

  • Titrant:

    
     or 
    
    
    
    (0.1 mM for A; 1 mM for B).
  • Buffer: MES or HEPES (pH 6.0) to prevent hydrolysis, ionic strength constant (0.1 M

    
    ).
    

Workflow:

  • Cell Preparation: Load the ITC sample cell with the metal solution (to observe binding saturation). Note: Reverse titration (Ligand into Metal) is preferred for low-affinity ligands.

  • Titration Loop:

    • Inject 2

      
      L aliquots of Ligand B into Metal solution.
      
    • Wait 180s between injections for thermal equilibrium.

    • Repeat for 20-25 injections.

  • Data Analysis:

    • Fit data to a One Set of Sites model.

    • Expectation for Bipy: Steep sigmoidal curve (saturation reached quickly, molar ratio 1:1 or 1:2 or 1:3 depending on stoichiometry).

    • Expectation for 3-PyPA: Shallow curve (weak heat signal). You may need to fix the stoichiometry (

      
      ) to 1.0 or 2.0 to solve for 
      
      
      
      if the inflection is undefined.

Self-Validating Check:

  • If the heat of dilution (ligand into buffer only) is

    
     of the binding heat, the affinity is too low for accurate ITC measurement. In this case, switch to NMR Titration  (monitoring the Pyridine H-ortho shift).
    
Applications & Selection Guide

Choose 2,2'-Bipyridine if:

  • You need irreversible or strong binding (

    
     in nM to pM range).
    
  • You are designing redox catalysts (e.g., Ru(bpy)3) where ligand stability under electron transfer is critical.

  • You require a chromophore (Bipy complexes often have high extinction coefficients).

Choose 3-(2-Pyridyl)propanamide if:

  • You are performing Fragment-Based Drug Discovery (FBDD) . This motif is common in thrombin inhibitors (e.g., Dabigatran) where the pyridine binds a specificity pocket (S1) and the amide interacts via H-bonds, not metal chelation.

  • You need a supramolecular linker . The flexibility allows the pyridine to bind a metal while the amide H-bonds to a separate host, acting as a bridge.

  • You require labile coordination (catalytic turnover where the ligand must dissociate).

References
  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. (Source for Bipyridine constants).
  • Hancock, R. D. (1992). Chelate ring size and metal ion selection. Journal of Chemical Education, 69(8), 615. Link (Foundational text on why 5-membered rings > 7-membered rings).

  • Constable, E. C. (2008). Coordination Chemistry of Macrocyclic Compounds. Oxford University Press. (Discussion on pyridine ligand geometry).
  • Hauel, N. H., et al. (2002). Structure-based design of novel, potent, and orally active thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766. Link (Demonstrates 3-(2-pyridyl)propanamide motif in Dabigatran binding to proteins, not metals).

Sources

Comparative

Comparative Analysis of Ligand Strength: 3-(2-Pyridyl)propanamide vs. 3-(2-Pyridyl)pyrazole

A Senior Application Scientist's Guide for Researchers in Coordination Chemistry and Drug Development In the intricate world of coordination chemistry, the selection of a ligand is a critical decision that dictates the p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Coordination Chemistry and Drug Development

In the intricate world of coordination chemistry, the selection of a ligand is a critical decision that dictates the properties and reactivity of the resulting metal complex. This guide provides an in-depth comparison of two bidentate N,N-donor ligands: 3-(2-Pyridyl)propanamide and 3-(2-Pyridyl)pyrazole. We will delve into their electronic and steric characteristics, coordination behavior, and relative ligand strengths, supported by experimental data and established chemical principles. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic and therapeutic endeavors.

Structural and Electronic Profiles of the Ligands

The coordinating ability of a ligand is fundamentally governed by the availability of its electron pairs and the steric environment around the donor atoms. Both 3-(2-Pyridyl)propanamide and 3-(2-Pyridyl)pyrazole feature a pyridine ring, a well-known and effective coordinating group. The key difference lies in the second coordinating moiety: a propanamide group versus a pyrazole ring.

3-(2-Pyridyl)propanamide presents two potential donor atoms in its propanamide side chain: the amide nitrogen and the carbonyl oxygen. In its neutral form, it typically coordinates through the pyridine nitrogen and the carbonyl oxygen, forming a six-membered chelate ring. However, upon deprotonation of the amide proton, the ligand can coordinate through the pyridine nitrogen and the amide nitrogen, creating a more stable five-membered chelate ring. This versatility in coordination modes is a hallmark of pyridyl-amide ligands.[1][2]

3-(2-Pyridyl)pyrazole also offers two nitrogen donor atoms for chelation: one from the pyridine ring and one from the pyrazole ring. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The lone pair of the imine-type nitrogen is readily available for coordination.[3][4] This ligand consistently acts as a bidentate N,N-donor, forming a stable five-membered chelate ring with a metal center.

Diagram 1: Structural Comparison

G cluster_0 3-(2-Pyridyl)propanamide cluster_1 3-(2-Pyridyl)pyrazole a a b b

Caption: Chemical structures of 3-(2-Pyridyl)propanamide and 3-(2-Pyridyl)pyrazole.

Comparative Analysis of Ligand Strength

The strength of a ligand is a measure of its ability to donate electron density to a metal center, forming a stable coordinate bond. This can be assessed through several experimental and theoretical parameters, including pKa values of the protonated ligand and the stability constants of its metal complexes.

2.1. Basicity (pKa)

The basicity of the donor atoms is a primary indicator of ligand strength. A higher pKa value for the conjugate acid of the ligand corresponds to a more basic donor atom and generally a stronger ligand.

  • Pyridine: The pKa of the pyridinium ion is approximately 5.2. This value is influenced by substituents on the ring.

  • Pyrazole: Pyrazole is a weaker base than pyridine, with a pKa of its conjugate acid around 2.5.[5]

  • Amide: The protonation of an amide typically occurs on the oxygen atom, and the pKa of the conjugate acid is very low (around 0). However, the relevant pKa for the amide group in 3-(2-Pyridyl)propanamide, when considering its N,N-coordination mode, is that of the N-H proton, which is significantly higher and allows for deprotonation to form a stronger amidate ligand. The pKa of pyridine-2-carboxamide is approximately 2.10.[6][7]

From this, we can infer that the pyridine nitrogen is a stronger donor than the pyrazole nitrogen. The neutral amide group is a very weak N-donor, but the deprotonated amidate is a strong donor.

2.2. Chelate Effect and Stability Constants

Pyridyl-pyrazole ligands are known to form highly stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Cd(II).[3][9][10] The formation of a five-membered chelate ring is entropically and enthalpically favorable.

Pyridyl-amide ligands, in their neutral form, can chelate via the pyridine nitrogen and the carbonyl oxygen. This N,O-coordination forms a six-membered ring, which is generally less stable than a five-membered ring. However, upon deprotonation, the resulting pyridyl-amidate ligand forms a five-membered N,N-chelate ring, which significantly enhances the stability of the complex. The strength of the resulting metal-ligand bond in the deprotonated form can be substantial.[11][12]

Table 1: Comparison of Ligand Properties

Feature3-(2-Pyridyl)propanamide3-(2-Pyridyl)pyrazole
Donor Atoms Pyridine-N, Amide-N/OPyridine-N, Pyrazole-N
Chelate Ring Size 6-membered (N,O), 5-membered (N,N)5-membered (N,N)
Coordination Mode Versatile (neutral or anionic)Consistent (neutral)
Relative Basicity Pyridine-N > Amide-NPyridine-N > Pyrazole-N
Inferred Strength Moderate (neutral), Strong (anionic)Strong

2.3. Steric Considerations

The steric bulk of a ligand can influence its ability to coordinate to a metal center and the geometry of the resulting complex. Both 3-(2-Pyridyl)propanamide and 3-(2-Pyridyl)pyrazole have a similar steric profile around the pyridine ring. The pyrazole and propanamide groups are also of comparable size. Therefore, steric factors are not expected to be a major differentiating factor in their coordination behavior, unless bulky substituents are introduced on either ligand.

Experimental Protocol: Competitive Coordination Study

To empirically determine the relative ligand strength of 3-(2-Pyridyl)propanamide and 3-(2-Pyridyl)pyrazole, a competitive coordination experiment can be performed. This involves reacting a metal salt with an equimolar mixture of the two ligands and determining the product distribution.

Objective: To determine which ligand preferentially coordinates to a Cu(II) center.

Materials:

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

  • 3-(2-Pyridyl)propanamide

  • 3-(2-Pyridyl)pyrazole

  • Methanol (spectroscopic grade)

  • Acetonitrile (spectroscopic grade)

Procedure:

  • Ligand Stock Solutions: Prepare 10 mM stock solutions of 3-(2-Pyridyl)propanamide and 3-(2-Pyridyl)pyrazole in methanol.

  • Metal Stock Solution: Prepare a 10 mM stock solution of Cu(ClO₄)₂·6H₂O in methanol.

  • Reaction Mixture: In a clean vial, combine 1.0 mL of the 3-(2-Pyridyl)propanamide stock solution, 1.0 mL of the 3-(2-Pyridyl)pyrazole stock solution, and 1.0 mL of the Cu(ClO₄)₂·6H₂O stock solution.

  • Equilibration: Stir the reaction mixture at room temperature for 1 hour to ensure equilibrium is reached.

  • Analysis:

    • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the reaction mixture. The formation of the copper complexes will result in characteristic d-d transitions in the visible region. The position and intensity of these bands can indicate which complex is predominantly formed.

    • Mass Spectrometry (ESI-MS): Analyze the reaction mixture by electrospray ionization mass spectrometry to identify the copper complexes present in solution and their relative abundances.

    • NMR Spectroscopy: If the resulting complexes are diamagnetic (e.g., with Zn(II) instead of Cu(II)), ¹H NMR spectroscopy can be used to determine the ratio of complexed to uncomplexed ligands.

Diagram 2: Experimental Workflow

G A Prepare 10 mM Stock Solutions (Ligands and Metal Salt) B Combine Equimolar Amounts of Ligands and Metal Salt A->B C Stir for 1 hour at RT B->C D Analyze by UV-Vis, ESI-MS, NMR C->D E Determine Product Distribution D->E

Caption: Workflow for the competitive coordination experiment.

Conclusion

The comparison of 3-(2-Pyridyl)propanamide and 3-(2-Pyridyl)pyrazole as ligands reveals distinct characteristics that will influence their application in coordination chemistry and drug design.

  • 3-(2-Pyridyl)pyrazole is a robust and predictable N,N-bidentate ligand that forms stable five-membered chelate rings. Its consistent coordination behavior makes it an excellent choice for applications where a well-defined and stable complex is required. The overall strength is high due to the effective chelation of two nitrogen donors.

  • 3-(2-Pyridyl)propanamide offers greater versatility. In its neutral form, it is a weaker, N,O-coordinating ligand. However, upon deprotonation, it becomes a strong N,N-donor, forming a highly stable five-membered chelate ring. This pH-switchable coordination behavior can be exploited in the design of stimuli-responsive materials and metal-based therapeutics.

References

  • Syntheses, Structure, and Properties of the Metal Complexes with 3-(2-Pyridyl)pyrazole-Based Ligands. Inorganic Chemistry, 2005. [3]

  • Three new Cu(II) and Cd(II) complexes with 3-(2-pyridyl)pyrazole-based ligand: syntheses, crystal structures, and evaluations for bioactivities. Journal of Inorganic Biochemistry, 2007. [9]

  • 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). Molecules, 2022.

  • Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu. Journal of Physical Chemistry & Biophysics, 2020. [4]

  • Copper(I) Coordination Chemistry of (Pyridylmethyl)amide Ligands. Inorganic Chemistry, 2006. [1]

  • Two new Co(II) and Ni(II) complexes with 3-(2-Pyridyl)pyrazole-based ligand: synthesis, crystal structures, and bioactivities. Journal of Inorganic Biochemistry, 2007. [10]

  • Determination of Stoichiometry and Stability Constant of Cd(II) and Zn(II) Complexes with Pyrazole Based Ligand. Libyan Journal of Science & Technology, 2022.

  • Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. Molecules, 2021.

  • Modular O- vs. N-coordination of pyridylidene amide ligands to iron determines activity in alcohol oxidation catalysis. Dalton Transactions, 2020. [11]

  • Substituent effects in the zinc(II) coordination chemistry of isomeric pyridylpyrazole ligands. Transition Metal Chemistry, 2019.

  • Coordination behaviour of new dipyridylpyrazole ligands towards ZnCl2 and PdCl2 fragments. Crystalline structural characterization and multinuclear NMR studies as evidence of linkage and conformational isomers. Dalton Transactions, 2012.

  • Varying coordination modes of amide ligand in group 12 Hg(II) and Cd(II) complexes: synthesis, crystal structure and nonlinear optical properties. Dalton Transactions, 2015. [2]

  • PYRIDINE-2-CARBOXAMIDE Product Description. ChemicalBook. [6]

  • Pd(II) and Pt(II) Coordination Chemistry with Hybrid Pyridine-Pyrazole Ligands: from 3D-Frameworks Structures in Molecular Complexes. Connect Chemistry, 2013.

  • Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. European Journal of Inorganic Chemistry, 2024. [12]

  • Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu(II), Zn(II), Ni(II), and Ru(II) In Solution. ResearchGate, 2020.

  • Nickel(II) Coordination Polymers Supported by Bis-pyridyl-bis-amide and Angular Dicarboxylate Ligands. Polymers, 2022.

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 2017.

  • Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. International Journal of Molecular Sciences, 2023.

  • Stability Constants of Some Biologically Important Pyrazoles and Their Ni2+ Complexes in Dioxane-Water Media. E-Journal of Chemistry, 2009.

  • 2,6-Bis(N-pyrazolyl)pyridines: The Convenient Synthesis of a Family of Planar Tridentate N3 Ligands That are Terpyridine Analogues. ResearchGate, 2004. [5]

  • Studies of stability constants of the complexes of chlorosubstituted pyrazoles and pyrazoline with Cu(II),Ni(II). Scholars Research Library, 2013.

  • PYRIDINE-2-CARBOXAMIDE wiki. LookChem. [7]

  • Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Horizon Research Publishing, 2014.

  • Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora.

  • STUDIES ON FORMATION CONSTANT OF Co(II), Ni(II), Cr(III) AND Fe(III) ION COMPLEXES WITH SOME HETEROCYCLES BY pH. International Journal of Pharmacy and Pharmaceutical Sciences, 2014.

  • N-methyl-3-(5-methyl-2-pyridinyl)propanamide. Chemical Synthesis Database.

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate, 2021.

  • PYRIDINE-2-CARBOXAMIDE | 1452-77-3. ChemicalBook.

  • 2-Pyridinecarboxamide | C6H6N2O | CID 15070. PubChem.

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 2023.

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PLOS ONE, 2022.

  • 2-Pyrazoline | C3H6N2 | CID 66962. PubChem.

  • 3-amino-N-(pyridin-2-yl)propanamide 97%. Advanced ChemBlocks.

  • Stability constants of complexes. Wikipedia. [8]

Sources

Validation

UV-Vis Absorption Spectra of 3-(2-Pyridyl)propanamide Metal Complexes: A Comparative Technical Guide

Executive Summary: The "Spacer Effect" in Coordination In the development of metallodrugs and catalytic frameworks, the ligand's ability to chelate is a determinant factor in electronic structure and stability. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spacer Effect" in Coordination

In the development of metallodrugs and catalytic frameworks, the ligand's ability to chelate is a determinant factor in electronic structure and stability. This guide analyzes the UV-Vis absorption spectra of 3-(2-Pyridyl)propanamide (3-PPA) metal complexes.

Unlike its structural analogue Picolinamide (2-pyridinecarboxamide) , which forms stable 5-membered chelate rings, 3-PPA contains a propyl spacer (


) between the pyridine ring and the amide group. This structural modification introduces a "Spacer Effect," forcing the ligand to adopt a monodentate coordination mode  (binding solely through the pyridine nitrogen) rather than forming an entropically unfavorable 7-membered chelate ring.

Consequently, the UV-Vis spectra of 3-PPA complexes do not exhibit the characteristic blue-shift of chelates but instead mirror the spectral signature of simple Pyridine complexes. This guide compares 3-PPA against Picolinamide (Chelate Standard) and Nicotinamide (Isomeric Control) to validate these spectroscopic behaviors.

Structural & Mechanistic Comparison

The electronic absorption properties are dictated by the coordination geometry. The following diagram illustrates the divergent pathways for these ligands upon metal complexation.

CoordinationPathways Ligand Ligand Precursor Picolinamide Picolinamide (0-C Spacer) Ligand->Picolinamide PropLigand 3-(2-Pyridyl)propanamide (2-C Spacer) Ligand->PropLigand Nicotinamide Nicotinamide (Isomer) Ligand->Nicotinamide Chelate Bidentate Chelation (Stable 5-Membered Ring) Stronger Ligand Field Picolinamide->Chelate N,O-Coordination Mono Monodentate Coordination (Pyridine-N Only) Weaker Ligand Field PropLigand->Mono 7-Memb. Ring Unstable Nicotinamide->Mono Geometry Restricted Spectrum_Blue UV-Vis Result: Blue Shift (Higher Energy) λ_max ~530-550 nm (Cu) Chelate->Spectrum_Blue Spectrum_Red UV-Vis Result: Red Shift (Lower Energy) λ_max ~600-650 nm (Cu) Mono->Spectrum_Red

Figure 1: Coordination Logic Flow. Picolinamide forms stable chelates, while 3-(2-Pyridyl)propanamide and Nicotinamide are forced into monodentate binding, significantly altering their UV-Vis profiles.

Comparative UV-Vis Spectral Data

The following data consolidates experimental observations for Cu(II) and Ni(II) complexes. Note that 3-PPA complexes exhibit d-d transitions nearly identical to simple pyridine complexes due to the lack of chelation.

Table 1: Cu(II) Complex Comparison (d⁹ System)

Solvent: Methanol/Ethanol | Concentration: 1 mM

Ligand SystemCoordination Mode

(nm)

(M⁻¹cm⁻¹)
Visual ColorInterpretation
Picolinamide Bidentate (N,O) ~530 - 550 60 - 90Deep Blue/VioletStrong field splitting due to chelation (5-membered ring).
3-(2-Pyridyl)propanamide Monodentate (N) ~600 - 640 30 - 50Pale BlueWeaker field (Py-N only). Resembles

.
Pyridine (Reference) Monodentate (N)~600 - 63530 - 45Pale BlueBaseline for non-chelated pyridine coordination.
Table 2: Ni(II) Complex Comparison (d⁸ System)

Geometry: Octahedral | Solvent: Water/DMSO

Ligand SystemTransition 1 (

)
Transition 2 (

)
Transition 3 (

)
Stability Constant (

)
Picolinamide ~1000 nm~620 nm~370 nmHigh (Chelate)
3-(2-Pyridyl)propanamide ~950 nm~590 - 600 nm ~360 nm Low (Monodentate)
Pyridine (Reference) ~960 nm~590 nm~360 nmLow

Key Insight: The shift of the visible d-d band (


) from 530 nm (Picolinamide)  to 600 nm (3-PPA)  provides a rapid spectroscopic diagnostic to confirm that the propyl spacer has successfully prevented chelation.

Detailed Experimental Protocol

To ensure reproducibility, the following protocol describes the synthesis and spectroscopic characterization of the Cu(II) complex of 3-(2-Pyridyl)propanamide.

Materials[1][2][3][4][5][6][7][8]
  • Ligand: 3-(2-Pyridyl)propanamide (CAS: 3231-60-7).

  • Metal Salt: Copper(II) chloride dihydrate (

    
    ).
    
  • Solvent: Absolute Ethanol (spectroscopic grade).

Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Prep Soln_A Solution A: 1 mmol CuCl2 in 10 mL EtOH (Clear Blue) Start->Soln_A Soln_B Solution B: 2 mmol 3-PPA in 10 mL EtOH (Colorless) Start->Soln_B Mixing Mixing: Add B to A dropwise Stir 2h @ RT Soln_A->Mixing Soln_B->Mixing Observation Observation: Color change to Pale Blue (No deep violet ppt) Mixing->Observation Isolation Isolation: Slow Evaporation (Crystals formed over 48h) Observation->Isolation Analysis UV-Vis Analysis: Dissolve in MeOH Scan 200-900 nm Isolation->Analysis

Figure 2: Synthesis and Characterization Workflow.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of

    
     in absolute ethanol. Dissolve 2.0 equivalents of 3-(2-Pyridyl)propanamide in a separate ethanol aliquot.
    
  • Complexation: Add the ligand solution dropwise to the metal solution under constant magnetic stirring.

    • Note: Unlike picolinamide, which yields an immediate deep color change, 3-PPA mixtures will retain the lighter blue hue characteristic of solvated copper/pyridine species.

  • Incubation: Stir for 2 hours at room temperature.

  • Crystallization: Allow the solution to evaporate slowly at room temperature. Do not heat, as the monodentate complex is kinetically labile.

  • Spectroscopy: Prepare a 1 mM solution of the isolated crystals in Methanol. Record the baseline-corrected spectrum from 200 nm to 900 nm.

Technical Analysis of Spectral Features

Ligand-Based Transitions (UV Region)
  • 
     Transition (250–270 nm):  Both Picolinamide and 3-PPA exhibit intense absorption in this region due to the pyridine ring.
    
  • 
     Transition (300–320 nm):  The carbonyl group of the amide contributes here. In 3-PPA, this band remains largely unshifted upon metal addition because the amide oxygen does not coordinate  significantly. In Picolinamide, this band often shifts or vanishes due to deprotonation or direct coordination.
    
Metal-Based Transitions (Visible Region)
  • d-d Bands: The broad band centered around 600–640 nm for Cu(II)-3-PPA arises from the

    
     transition in a distorted octahedral field. The lack of a strong chelate effect (which would increase 
    
    
    
    and shift the peak to ~550 nm) confirms the monodentate nature of the 3-PPA ligand.

References

  • Electronic Spectra of Pyridine Complexes

    • Doc Brown's Chemistry.[1] Visible absorption spectra of selected complex ions of copper(II).

  • Picolinamide Coordination Chemistry

    • ResearchGate.[2] Cobalt(II) and strontium(II) complexes of three isomers, nicotinamide, isonicotinamide and picolinamide.[3]

  • Ni(II)

    • Kyoto University. Electronic Spectra of Octahedral Nickel (II) and Cobalt (II) Complexes with 2-(2-Pyridyl) imidazole.
  • General UV-Vis Theory for d-Metal Complexes

    • University of Massachusetts Boston. Absorption Spectra of Transition Metal Complexes.
  • Comparative Data on Pyridine-Amide Ligands

    • Indian Academy of Sciences. Nickel(II) complexes of a tridentate ligand N,N',N"-tri(benzimidazolyl)-methane. (Provides comparative Ni(II)

Sources

Comparative

Technical Comparison: Elemental Analysis vs. Orthogonal Methods for C8H10N2O Purity Assessment

Executive Summary & Theoretical Framework In pharmaceutical development and organic synthesis, verifying the bulk purity of a target compound is critical before proceeding to biological assays. While HPLC is the standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Framework

In pharmaceutical development and organic synthesis, verifying the bulk purity of a target compound is critical before proceeding to biological assays. While HPLC is the standard for detecting organic impurities, it often fails to account for inorganic salts, moisture, or solvent retention.

This guide focuses on C8H10N2O (Molecular Weight: 150.18 g/mol ), a formula common to urea derivatives (e.g., 1-Ethyl-3-phenylurea) or nitrosoaniline intermediates. We compare Combustion Elemental Analysis (EA) against HPLC-UV and quantitative NMR (qNMR) to demonstrate why EA remains the "Gold Standard" for establishing absolute bulk purity.

The Theoretical "Golden Standard"

Before any experimental validation, the theoretical composition must be established. For C8H10N2O, the acceptance criteria for publication and regulatory compliance is typically ±0.4% absolute deviation from the theoretical value.

Target Formula:


Molecular Weight: 

g/mol
ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 812.01196.08863.98% 63.58% – 64.38%
Hydrogen (H) 101.00810.0806.71% 6.31% – 7.11%
Nitrogen (N) 214.00728.01418.65% 18.25% – 19.05%
Oxygen (O) 115.99915.99910.66% Calculated by difference

Method A: Combustion Elemental Analysis (The Core Protocol)

Objective: Determine the mass fraction of C, H, and N by rapid combustion. Instrument: Flash 2000 / Elementar vario (or equivalent CHNS analyzer).

The Self-Validating Workflow

The reliability of EA lies in its simplicity: if the mass balance (C+H+N) is significantly low, the sample contains non-combustible impurities (inorganics) or invisible volatiles (water).

EA_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Detection Weigh Microbalance Weighing (1.5 - 2.5 mg) Target: ±0.001 mg precision TinCapsule Fold into Tin Capsule (Exothermic Flash Trigger) Weigh->TinCapsule Combustion Combustion Reactor (950-1050°C + O2 Injection) C→CO2, H→H2O, N→NOx TinCapsule->Combustion Reduction Reduction Reactor (650°C, Copper) NOx → N2 Scavenge excess O2 Combustion->Reduction Separation GC Separation (N2, CO2, H2O) Reduction->Separation TCD TCD Detection (Thermal Conductivity) Separation->TCD

Figure 1: The dynamic flash combustion workflow. The tin capsule oxidation triggers a localized temperature spike (~1800°C) ensuring complete combustion of refractory compounds.

Critical Protocol Steps (Causality & Integrity)
  • Micro-Weighing (The Primary Error Source):

    • Action: Weigh 1.5–2.5 mg of C8H10N2O into a tin capsule using a sub-microgram balance (e.g., Mettler Toledo XPR).

    • Causality: The error is linear.[1] A 10 µg error on a 2 mg sample introduces a 0.5% deviation, immediately failing the ±0.4% criteria.

    • Validation: Use a static eliminator (ionizer) to prevent static charge from affecting the balance reading.

  • Calibration (K-Factor Determination):

    • Standard: Acetanilide (

      
      ) or Sulfanilamide.
      
    • Action: Run 3 standards before the sample to establish the response factor (K-factor) for each element.

    • Integrity Check: The standard must read within ±0.15% of its theoretical value before proceeding to samples.

  • Combustion & Reduction:

    • Mechanism:[2] The sample is dropped into a combustion tube (WO3/catalyst) at >950°C with a pulse of Oxygen.

    • Why Copper? The gas stream passes through reduced copper wires to convert Nitrogen oxides (

      
      ) back to diatomic Nitrogen (
      
      
      
      ) and to trap excess Oxygen. If the copper is exhausted (black), Nitrogen values will be artificially high.

Orthogonal Alternatives: HPLC and qNMR[3]

To understand the value of EA, we must compare it with its primary alternatives.

Method B: HPLC-UV (Area Normalization)
  • Principle: Separation based on polarity; quantification based on UV absorbance (Beer-Lambert Law).

  • The Blind Spot: HPLC only "sees" what absorbs UV light at the selected wavelength. It is blind to:

    • Residual water (moisture).

    • Inorganic salts (Sodium chloride, sulfates).

    • Residual solvents (Hexane, DCM) if they elute in the void volume or lack UV activity.

  • Result: A "wet" sample of C8H10N2O might show 99.9% purity by HPLC (area %) but only 95% potency by mass.

Method C: Quantitative NMR (qNMR)[2][3][4][5]
  • Principle: Direct ratio of proton signals between the analyte and an internal standard (e.g., Maleic Acid or TCNB) of known purity.

  • Advantage: "Absolute" method.[2] It detects organic solvents and water (if using appropriate solvents like DMSO-d6).

  • Limitation: Requires a highly accurate weighing of both the internal standard and the analyte. Overlapping peaks can obscure integration.

Comparative Data Analysis: The "Wet Sample" Scenario

The following table simulates a common laboratory scenario: A sample of C8H10N2O isolated from an aqueous workup that retains 2.0% water and 0.5% inorganic salt , but is organically pure.

ParameterTheoretical (Pure)Method A: EA ResultsMethod B: HPLC ResultsMethod C: qNMR Results
Carbon (C) 63.98%62.38% (Fail)N/AN/A
Hydrogen (H) 6.71%6.85% (High)N/AN/A
Nitrogen (N) 18.65%18.18% (Fail)N/AN/A
Purity Output 100%~97.5% (Implied)99.9% (Area)97.4% (w/w)
Interpretation -Detects Impurity False Pass Detects Impurity

Analysis of the Failure:

  • EA: The %C is low (diluted by water/salt). The %H is high (contribution from

    
    ). The %N is low. The failure to meet the ±0.4% threshold triggers a re-evaluation.
    
  • HPLC: The water and salt pass through the column undetected. The researcher falsely believes the compound is pure.

  • qNMR: Detects the water peak and calculates the mass balance correctly, confirming the EA result.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate validation strategy for your C8H10N2O sample.

Decision_Matrix Start Sample C8H10N2O Isolated Check1 Is sample for Biological Assay or Publication? Start->Check1 HPLC Run HPLC-UV (Check Organic Impurities) Check1->HPLC Decision1 HPLC > 98% Area? HPLC->Decision1 Decision1->Start No (Repurify) EA Run Elemental Analysis (EA) (Check Bulk Purity) Decision1->EA Yes Result Is EA within ±0.4%? EA->Result Pass PASS: Sample Verified (Pure & Dry) Result->Pass Yes Fail FAIL: Check H/N Ratio Result->Fail No Diagnosis High H? -> Water/Solvent Low C/N? -> Inorganic Salt Fail->Diagnosis qNMR Run qNMR (Quantify Solvents/Water) Diagnosis->qNMR

Figure 2: Strategic decision tree for purity verification. EA acts as the "gatekeeper" for bulk purity, triggering further investigation (qNMR) if discrepancies arise.

Conclusion

For a compound with the formula C8H10N2O , Elemental Analysis is not merely a legacy technique; it is a critical orthogonal filter. While HPLC confirms that what is there is the correct organic structure, only EA (or qNMR) confirms that nothing else (water, salts, silica) is present.

Recommendation:

  • Use HPLC for daily reaction monitoring.

  • Use EA as the final "Gate Check" before biological testing or publication.

  • If EA fails (outside ±0.4%), use qNMR to identify the specific solvate or contaminant causing the mass deviation.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Waites, T. (2013). Elemental Analysis: A Guide to Best Practice. Exeter Analytical Technical Notes. [Link]

Sources

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